molecular formula C16H16N6O B8144530 Benpyrine

Benpyrine

Cat. No.: B8144530
M. Wt: 308.34 g/mol
InChI Key: HUWOMAVUXTXEKT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benpyrine is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benpyrine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benpyrine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWOMAVUXTXEKT-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benpyrine mechanism of action TNF-α inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Targeting TNF-α at the Source: A Technical Whitepaper on the Mechanism and Evaluation of Benpyrine

Executive Summary

Benpyrine (IUPAC: (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one) is an experimental, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α)[1][2]. While traditional biologic TNF-α inhibitors (e.g., monoclonal antibodies and fusion proteins like etanercept) require parenteral administration and often provoke immunogenicity, benpyrine offers a paradigm shift by directly binding to the TNF-α cytokine itself[1]. This whitepaper details the molecular mechanism, quantitative pharmacodynamics, and the self-validating experimental protocols required by researchers to evaluate benpyrine in preclinical drug development.

Molecular Mechanism of Action: Causality in TNF-α Inhibition

TNF-α is a pleiotropic cytokine that drives inflammatory responses primarily through its interaction with TNF receptor 1 (TNFR1)[1][3]. The biological activity of TNF-α strictly depends on its assembly into a homotrimer, which subsequently binds to the extracellular domain of TNFR1[1][4].

Benpyrine functions via a direct protein-binding mechanism. By binding to TNF-α, benpyrine sterically and allosterically disrupts the formation of the functional TNF-α trimer[1][3]. Consequently, the critical TNF-α/TNFR1 protein-protein interaction is blocked[1][5].

Causality of Downstream Inhibition: The blockade of TNFR1 engagement prevents the intracellular recruitment of adaptor proteins, specifically TRADD (TNF receptor-associated death domain) and TRAF2[1]. Without the formation of this receptor-proximal complex, the IκB kinase (IKK) complex cannot be activated[1][4]. The lack of IKK activation halts the phosphorylation and subsequent ubiquitin-mediated degradation of the inhibitory protein IκBα[1][5]. As a result, the NF-κB heterodimer (p50/p65) remains sequestered in the cytoplasm, preventing its nuclear translocation and halting the transcription of pro-inflammatory genes such as IL-6 and IL-1β[1][5].

G TNF TNF-α Monomers Trimer TNF-α Trimer TNF->Trimer Assembly TNFR1 TNFR1 Receptor Trimer->TNFR1 Binding Benpyrine Benpyrine (Small Molecule) Benpyrine->Trimer Disrupts Formation Benpyrine->TNFR1 Blocks Interaction Complex TRADD / TRAF2 / RIPK1 TNFR1->Complex Recruitment IKK IKK Complex Activation Complex->IKK Phosphorylation IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Release of p50/p65 Genes Pro-inflammatory Gene Expression NFkB->Genes Transcription

Fig 1. Benpyrine disruption of the TNF-α/TNFR1 signaling cascade and NF-κB translocation.

Quantitative Pharmacodynamics and Binding Kinetics

To establish a robust pharmacological profile, researchers must benchmark benpyrine against established metrics. The following table summarizes the validated quantitative data for benpyrine's activity.

ParameterValueAssay / ModelBiological Significance
Dissociation Constant (K_D) 82.1 μMMicroscale Thermophoresis (MST)Confirms direct, label-free binding to the TNF-α cytokine in solution[1][3].
Inhibitory Concentration (IC50) 0.109 μMCompetitive ELISAQuantifies the disruption of the TNF-α/TNFR1 protein-protein interaction[1][5].
In Vitro Efficacy Dose 5 - 20 μMRAW264.7 MacrophagesAbolishes TNF-α-induced NF-κB/p65 nuclear translocation and IκBα phosphorylation[5].
In Vivo Efficacy Dose 25 - 50 mg/kg/dayMurine Collagen-Induced ArthritisSignificantly relieves joint inflammation, reduces IL-6/IL-1β, and increases IL-10[1][5].

Experimental Methodologies: Self-Validating Protocol Systems

To ensure scientific integrity, the evaluation of a small-molecule inhibitor like benpyrine requires a cascading workflow of orthogonal assays. Each step validates the previous one: cell-free binding (MST) validates direct interaction, cell-free functional assays (ELISA) validate receptor blockade, and cellular assays validate membrane-permeable pathway inhibition.

Workflow Phase1 Phase 1: Binding Affinity (MST Assay) Phase2 Phase 2: Receptor Blockade (Competitive ELISA) Phase1->Phase2 Validates Phase3 Phase 3: Cellular Signaling (RAW264.7 NF-κB) Phase2->Phase3 Validates Phase4 Phase 4: In Vivo Efficacy (CIA Models) Phase3->Phase4 Translates

Fig 2. Orthogonal experimental workflow for validating benpyrine's mechanism of action.

Protocol 4.1: Microscale Thermophoresis (MST) for K_D Determination

Rationale: MST detects changes in the hydration shell, charge, or size of a molecule upon binding. It is chosen over Surface Plasmon Resonance (SPR) here to avoid immobilizing TNF-α on a chip, which could artificially constrain its natural trimerization dynamics[3].

  • Preparation: Fluorescently label recombinant human TNF-α using an amine-reactive dye (e.g., RED-NHS). Maintain the concentration of labeled TNF-α at a constant 10-20 nM in MST buffer (e.g., PBS with 0.05% Tween-20 to prevent aggregation).

  • Ligand Titration: Prepare a 16-point serial dilution of benpyrine in the identical MST buffer, starting from a top concentration of 1 mM down to sub-micromolar levels.

  • Incubation: Mix equal volumes of the labeled TNF-α and the benpyrine titrations. Incubate for 15 minutes at room temperature in the dark to reach thermodynamic equilibrium.

  • Measurement: Load the samples into standard MST capillaries. Run the MST instrument at 20% LED power and medium MST power.

  • Data Analysis: Plot the normalized fluorescence against the benpyrine concentration. Fit the curve using a 1:1 binding model to derive the expected K_D of 82.1 μM[1][5].

Protocol 4.2: Competitive ELISA for TNF-α/TNFR1 Disruption

Rationale: This assay establishes the functional consequence of the binding observed in MST, proving that benpyrine physically prevents receptor docking.

  • Coating: Coat 96-well microtiter plates with 1 μg/mL recombinant human TNFR1 extracellular domain overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBST for 2 hours at room temperature to prevent non-specific binding.

  • Pre-incubation (Crucial Step): In a separate plate, pre-incubate biotinylated TNF-α (constant concentration, e.g., 10 ng/mL) with varying concentrations of benpyrine (0.001 μM to 10 μM) for 1 hour at 37°C. Causality: This allows benpyrine to disrupt the TNF-α trimer before it is exposed to the receptor[1][4].

  • Binding: Transfer the pre-incubated mixtures to the TNFR1-coated plate. Incubate for 2 hours at room temperature.

  • Detection: Wash extensively. Add Streptavidin-HRP, followed by TMB substrate. Stop the reaction with 1M H2SO4 and read absorbance at 450 nm.

  • Calculation: Calculate the IC50 (expected ~0.109 μM) using non-linear regression[1][5].

Protocol 4.3: In Vitro NF-κB Translocation Assay

Rationale: Validates that the extracellular receptor blockade translates to the inhibition of the intracellular inflammatory cascade.

  • Cell Culture: Seed RAW264.7 murine macrophages in 6-well plates and culture until 80% confluent[5][6].

  • Pre-treatment: Treat cells with benpyrine (5, 10, and 20 μM) for 14 hours. Causality: Prolonged pre-treatment ensures adequate distribution and steady-state receptor blockade prior to acute cytokine exposure[5].

  • Stimulation: Expose cells to 10 ng/mL recombinant TNF-α for 30 minutes to induce acute NF-κB signaling[5].

  • Lysis & Extraction: Lyse the cells and perform nuclear/cytoplasmic fractionation using a commercial extraction kit.

  • Western Blotting: Run the fractions on SDS-PAGE. Probe the cytoplasmic fraction for phosphorylated IκBα and the nuclear fraction for NF-κB/p65. Use GAPDH and Lamin B1 as loading controls for the cytoplasm and nucleus, respectively[1][5].

In Vivo Efficacy and Translational Potential

The ultimate validation of benpyrine's mechanism is its oral efficacy in systemic inflammation. In endotoxemic murine models, oral administration of benpyrine (25 mg/kg) significantly attenuates TNF-α-induced liver and lung injury[5][7]. Furthermore, in collagen-induced arthritis (CIA) models, daily oral gavage of 25-50 mg/kg over two weeks dose-dependently decreases pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6) while upregulating the anti-inflammatory cytokine IL-10, effectively relieving arthritic symptoms[1][5]. This positions benpyrine as a highly promising scaffold for treating autoimmune diseases without the immunogenicity and administration drawbacks of injectable biologics[1][8].

References

  • Benpyrine - Grokipedia: Mechanism of action. Grokipedia. [Link]

  • Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor. PubMed.[Link]

  • Benpyrine - Drug Targets, Indications, Patents. Patsnap Synapse.[Link]

  • Small-molecule modulators of tumor necrosis factor signaling. DTU Research Database. [Link]

Sources

Technical Monograph: Structural & Mechanistic Profiling of Benpyrine

Author: BenchChem Technical Support Team. Date: March 2026

Class: Small Molecule TNF-α Inhibitor Target: Tumor Necrosis Factor Alpha (TNF-α) / TNFR1 Interface Status: Preclinical / Experimental Lead

Executive Summary: The Shift from Biologics to Small Molecules

Tumor Necrosis Factor Alpha (TNF-α) remains the "master regulator" cytokine in autoimmune pathologies such as Rheumatoid Arthritis (RA) and Inflammatory Bowel Disease (IBD).[1][2] While monoclonal antibodies (e.g., adalimumab) and fusion proteins (e.g., etanercept) have revolutionized treatment, they suffer from high manufacturing costs, immunogenicity, and the requirement for parenteral administration.

Benpyrine represents a pivotal shift in this landscape. Identified by Sun et al. (2020), it is an orally active small molecule (MW < 500 Da) that bypasses the "undruggable" reputation of the TNF-α trimer. Unlike biologics that sequester the cytokine, Benpyrine functions as a direct Protein-Protein Interaction (PPI) inhibitor, binding TNF-α to sterically hinder its engagement with TNF Receptor 1 (TNFR1).[1]

This guide deconstructs the structural basis of Benpyrine’s efficacy, its mechanism of action, and provides a validated protocol for assessing its inhibitory potency in vitro.

Structural Biology & Physicochemical Profile[3][4]

Benpyrine is a synthetic organic compound characterized by a benzyl-pyrrolidinone scaffold coupled to a purine moiety. Its design allows it to dock into the hydrophobic pockets of the TNF-α cytokine, a feat rarely achieved due to the flat, featureless nature of the TNF-α PPI interface.

2.1 Chemical Identity[1][3]
  • IUPAC Name: (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one (Note: Often studied as a racemate in initial screens).

  • Molecular Formula: C₁₆H₁₆N₆O

  • Molecular Weight: 308.34 g/mol [1][4]

  • Structural Core: The molecule features a central pyrrolidin-2-one ring. Position 1 is substituted with a benzyl group (providing hydrophobic bulk), and position 4 is linked to an adenine-mimic (purine) via an amino group (providing hydrogen bond donors/acceptors for specificity).

2.2 Key Physicochemical Parameters
ParameterValueSignificance
Dissociation Constant (

)
82.1 µMIndicates moderate affinity direct binding to TNF-α.
IC

(PPI Inhibition)
0.109 µMPotent disruption of the TNF-α/TNFR1 complex.[1][5][6]
Solubility ~1 mg/mL (DMF)Lipophilic nature requires organic co-solvents (DMSO/DMF) for in vitro assays.
Oral Bioavailability HighDemonstrated efficacy in murine models via oral gavage.[2][5][7]
Mechanism of Action (MOA)

The efficacy of Benpyrine relies on a specific disruption of the TNF-α signaling cascade.[1] Unlike kinase inhibitors that act intracellularly, Benpyrine acts extracellularly but with the kinetics of a small molecule.

3.1 The Inhibition Cascade
  • Direct Binding: Benpyrine binds to the TNF-α homotrimer.[1]

  • Steric Occlusion/Trimer Disruption: The binding event alters the surface topology of TNF-α or destabilizes the trimer, preventing the recruitment of TNFR1.

  • Signal Blockade: Without TNFR1 engagement, the intracellular recruitment of TRADD (TNFR1-Associated Death Domain) is blocked.

  • Pathway Silencing: Downstream phosphorylation of IκBα is prevented, halting the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes (IL-1β, IL-6).

Benpyrine_MOA cluster_inhibition Therapeutic Effect TNF TNF-α Trimer Complex TNF-α + Benpyrine (Inactive Complex) TNF->Complex Structural Alteration TNFR1 TNFR1 Receptor TNF->TNFR1 Native Binding Benpyrine Benpyrine (Small Molecule) Benpyrine->TNF Direct Binding (Kd = 82.1 µM) Complex->TNFR1 Blocked Interaction (IC50 = 0.109 µM) TRADD TRADD Recruitment TNFR1->TRADD Signal Transduction IKK IKK Complex Activation TRADD->IKK NFkB NF-κB Translocation IKK->NFkB Inflammation Inflammatory Cytokines (IL-6, IL-1β) NFkB->Inflammation

Figure 1: Mechanism of Action.[1][8][9][10] Benpyrine intercepts the TNF-α trimer, preventing TNFR1 engagement and silencing the NF-κB inflammatory cascade.[5]

Validated Protocol: L929 Fibroblast Cytotoxicity Assay

To verify the structural integrity and bioactivity of a Benpyrine sample, the L929 cytotoxicity assay is the gold standard. TNF-α induces apoptosis in L929 murine fibrosarcoma cells; a functional inhibitor will rescue these cells from death.

Objective: Determine the EC


 of Benpyrine in rescuing L929 cells from TNF-α induced apoptosis.
4.1 Reagents & Setup
  • Cell Line: L929 (Murine fibroblast).[6]

  • Ligand: Recombinant Human or Mouse TNF-α (10 ng/mL final).

  • Sensitizer: Actinomycin D (ActD) - required to sensitize L929 cells to TNF-α (1 µg/mL final).

  • Compound: Benpyrine (dissolved in DMSO, serial dilutions).

  • Readout: CellTiter-Glo® (ATP luminescence) or MTT/CCK-8.

4.2 Step-by-Step Methodology
  • Seeding:

    • Plate L929 cells at

      
       cells/well in a 96-well plate.
      
    • Incubate overnight at 37°C, 5% CO₂ to allow attachment.

  • Compound Pre-treatment:

    • Prepare serial dilutions of Benpyrine (e.g., 0.1 µM to 100 µM).

    • Add Benpyrine to wells and incubate for 1 hour before cytokine addition. This allows the molecule to interact with any autocrine TNF or equilibrate with the membrane receptors, though the primary mode is binding exogenous TNF-α in the next step.

    • Note: For direct PPI validation, pre-incubate Benpyrine with the recombinant TNF-α protein for 30 mins in a tube before adding the mixture to cells.

  • Induction:

    • Add the TNF-α / Actinomycin D master mix to the wells.

    • Final concentration: 10 ng/mL TNF-α + 1 µg/mL ActD .

  • Incubation:

    • Incubate for 12–14 hours. (Visual check: Control wells should show rounding/detachment).

  • Quantification:

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Shake for 2 mins; incubate dark for 10 mins.

    • Read Luminescence.

4.3 Data Interpretation
  • Negative Control (DMSO only): 100% Viability.

  • Positive Control (TNF + ActD): <10% Viability (High Apoptosis).

  • Test Group: Viability should increase in a dose-dependent manner.

  • Calculation: Plot Log[Benpyrine] vs. % Viability to derive EC

    
    .
    

L929_Assay Step1 Seed L929 Cells (Overnight) Step3 Add Mixture + ActD to Cells Step1->Step3 Step2 Pre-incubate Benpyrine + TNF-α (30 mins) Step2->Step3 PPI Formation Step4 Incubate (12-14 Hours) Step3->Step4 Step5 Measure Viability (ATP/Luminescence) Step4->Step5

Figure 2: Experimental Workflow for L929 Bioassay. Pre-incubation of the compound with the target cytokine is critical for assessing direct binding efficacy.

Comparative Data Summary

The following table synthesizes the potency of Benpyrine against standard benchmarks (based on Sun et al., 2020 data).

Assay TypeMetricBenpyrine ValueBiological Significance
SPR (Surface Plasmon Resonance)

82.1 µMConfirms direct physical binding to TNF-α.
ELISA (PPI Blocking) IC

0.109 µMHighly efficient at blocking the receptor interface.[1]
L929 Cell Survival EC

~5-10 µMRescues cells from apoptosis; higher value than ELISA due to cellular barriers.
In Vivo (CIA Mouse Model) Dosage25-50 mg/kgOral efficacy comparable to injected biologics in reducing arthritic scores.
References
  • Discovery of Benpyrine: Sun, W., Wu, Y., Zheng, M., Yang, Y., Liu, Y., Wu, C., ... & Zhang, Y. (2020). Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor. Journal of Medicinal Chemistry, 63(15), 8146-8156.[11]

  • Small Molecule TNF Inhibitors Review: Ma, L., et al. (2021). Small-molecule inhibitors of TNF-α: A review of recent progress. European Journal of Medicinal Chemistry. (PMID: 32667202 refers to Sun et al., used here for context on the specific ID).[11]

  • Chemical Structure Verification: Cayman Chemical. rac-Benpyrine Product Information.

  • L929 Assay Methodology: Methods in Molecular Biology, TNF-alpha Protocols. (General reference for standard L929 protocols).

Sources

Benpyrine (CAS 2550398-89-3): A Comprehensive Technical Guide on Physicochemical Properties and Pharmacological Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic landscape for autoimmune and inflammatory diseases has long been dominated by biologic tumor necrosis factor-alpha (TNF-α) inhibitors. While effective, these large-molecule therapies are hindered by immunogenicity, high costs, and the requirement for parenteral administration. Benpyrine (CAS 2550398-89-3) represents a paradigm shift: it is a highly specific, orally active small-molecule inhibitor that directly binds to the TNF-α trimer, disrupting its interaction with the TNF Receptor 1 (TNFR1) ()[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic datasheets. Here, we will dissect the physicochemical rationale behind Benpyrine's formulation, map its mechanistic blockade of the NF-κB pathway, and provide self-validating experimental protocols designed to ensure high-fidelity data in your preclinical workflows.

Physicochemical Profiling & Structural Biology

Benpyrine is characterized by a pyrrolidine-2-one core linked to a purine moiety, providing the necessary spatial geometry to intercalate into the shallow pockets of the TNF-α dimer/trimer interface ()[2].

Table 1: Core Chemical and Physical Properties
ParameterSpecificationBiological/Experimental Significance
IUPAC Name (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-oneStereospecificity is critical for optimal hydrogen bonding with Tyr151 and Gly121 on TNF-α.
Chemical Formula C₁₆H₁₆N₆OLow molecular weight facilitates oral bioavailability.
Molar Mass 308.345 g/mol Complies with Lipinski’s Rule of Five for drug-likeness.
In Vitro Solubility ≥ 10 mg/mL in DMSO (32.4 mM)Requires sonication. High lipophilicity necessitates careful vehicle control in cellular assays.
Formulation Logic for In Vivo Administration

Because Benpyrine is highly hydrophobic, standard aqueous buffers will cause immediate precipitation. To achieve systemic exposure in murine models without causing micro-embolisms, a step-wise micellar suspension strategy is required[3].

Formulation Benpyrine Benpyrine (Hydrophobic) DMSO 10% DMSO (Crystal Lattice Disruption) Benpyrine->DMSO PEG 40% PEG300 (Co-solvent / Anti-precipitation) DMSO->PEG Tween 5% Tween 80 (Micellar Stabilization) PEG->Tween Saline 45% Saline (Isotonic Delivery) Tween->Saline

Fig 1: Logical progression of the in vivo vehicle formulation for Benpyrine.

Mechanistic Pharmacology & Quantitative Pharmacodynamics

Benpyrine does not inhibit TNF-α production; rather, it acts as a Protein-Protein Interaction (PPI) disruptor . By tightly binding to soluble TNF-α, it sterically occludes the cytokine from engaging TNFR1. This prevents the downstream recruitment of the IKK complex, thereby abolishing the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB/p65 subunit ()[4].

Pathway Benpyrine Benpyrine (CAS 2550398-89-3) TNFa TNF-α Trimer Benpyrine->TNFa Binds & Blocks TNFR1 TNFR1 Receptor TNFa->TNFR1 IKK IKK Complex TNFR1->IKK IkBa IκBα (Phosphorylation) IKK->IkBa NFkB NF-κB (p65) Translocation IkBa->NFkB

Fig 2: Mechanistic pathway of Benpyrine blocking TNF-α-mediated NF-κB signaling.

Table 2: Quantitative Pharmacodynamic Profile
MetricValueInterpretation
K_D (Binding Affinity) 82.1 μMConfirms direct, reversible binding to the TNF-α trimer[5].
IC₅₀ (TNFR1 Blockade) 0.109 μMHigh potency in disrupting the TNF-α/TNFR1 interaction interface[4].
In Vitro Efficacy 5 – 20 μMAbolishes TNF-α-induced nuclear translocation of NF-κB in RAW264.7 cells[4].
In Vivo Efficacy 25 – 50 mg/kgOrally active dose that significantly reduces IFN-γ, IL-1β, and IL-6 in mice[4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, protocols utilizing Benpyrine must account for its binding kinetics and lipophilicity. The following workflows are designed as self-validating systems —meaning internal controls will immediately flag technical failures.

Protocol 1: In Vitro Assessment of IκBα Phosphorylation Inhibition

Objective: Quantify Benpyrine's ability to block acute TNF-α signaling in RAW264.7 macrophages.

Causality & Rationale: Small molecules targeting extracellular PPIs require sufficient equilibration time to achieve steady-state binding with autocrine or exogenous targets. A prolonged 14-hour pre-incubation is critical to ensure Benpyrine fully saturates the system before the massive spike of exogenous TNF-α is introduced[4].

Step-by-Step Methodology:

  • Cell Synchronization: Seed RAW264.7 cells at

    
     cells/well in 6-well plates. Starve in serum-free DMEM for 4 hours to reduce basal NF-κB activation.
    
  • Drug Pre-treatment: Treat cells with Benpyrine (5, 10, and 20 μM) for 14 hours.

    • Critical Step: Maintain final DMSO concentration strictly below 0.1% to prevent solvent-induced membrane stress.

  • Acute Stimulation: Spike wells with 10 ng/mL recombinant TNF-α for exactly 15 minutes.

    • Causality: IκBα phosphorylation is a rapid, transient event. Waiting longer than 15-20 minutes will result in target degradation and a missed detection window.

  • Lysis & Detection: Lyse cells immediately on ice using RIPA buffer supplemented with phosphatase inhibitors. Perform Western Blotting for p-IκBα, total IκBα, and GAPDH.

Self-Validation Checkpoint:

  • Include a vehicle-only (0.1% DMSO) unstimulated control. If total IκBα levels drop in this well, your starvation protocol induced apoptosis, invalidating the run. GAPDH must remain uniform across all lanes.

Workflow Step1 Step 1: Cell Prep RAW264.7 Macrophages Serum Starvation Step2 Step 2: Drug Treatment Benpyrine (5-20 μM) 14-hour Pre-incubation Step1->Step2 Step3 Step 3: Stimulation TNF-α (10 ng/mL) 15 Minute Exposure Step2->Step3 Step4 Step 4: Assay Readout Western Blot (p-IκBα) Confocal (NF-κB p65) Step3->Step4

Fig 3: Self-validating in vitro workflow for assessing Benpyrine pharmacodynamics.

Protocol 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA)

Objective: Evaluate the oral bioavailability and systemic anti-inflammatory properties of Benpyrine.

Step-by-Step Methodology:

  • Model Induction: Immunize Balb/c mice with Type II collagen emulsified in Complete Freund's Adjuvant (CFA) on Day 0, followed by a booster on Day 21.

  • Dosing Regimen: Beginning on Day 28 (onset of clinical symptoms), administer Benpyrine via oral gavage at 25 mg/kg or 50 mg/kg daily for 2 weeks[4].

    • Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[3].

  • Endpoint Analysis: Assess paw swelling (plethysmometer) and harvest serum for ELISA quantification of IFN-γ, IL-1β, IL-6, and IL-10.

Self-Validation Checkpoint:

  • Monitor animal weight daily. A weight loss of >10% in the vehicle-treated CIA group validates the severity and success of the disease model. Conversely, weight maintenance in the Benpyrine group validates therapeutic efficacy independent of systemic drug toxicity.

References

  • Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor. Journal of Medicinal Chemistry (2020). Sun W, Wu Y, Zheng M, Yang Y, Liu Y, Wu C, et al. URL:[Link]

  • Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors. Journal of Chemical Information and Modeling (2023). Yang Y, Liu Y, Sa K, Wang H, Lin Y, Li H, et al. URL:[Link]

  • Benpyrine. Wikipedia. URL: [Link]

Sources

Benpyrine vs. Biologic TNF-α Inhibitors: A Comparative Technical Guide

[2]

Executive Summary: The Small Molecule Paradigm Shift

The landscape of Tumor Necrosis Factor-alpha (TNF-α) inhibition has long been dominated by biologics—monoclonal antibodies (e.g., adalimumab, infliximab) and receptor fusion proteins (e.g., etanercept). While clinically transformative, these agents carry inherent limitations: high production costs, requirement for parenteral administration, and immunogenicity (Anti-Drug Antibodies).

Benpyrine represents a pivotal shift in this therapeutic class.[1] Identified as a novel, orally active small-molecule inhibitor (SMI), Benpyrine functions via a distinct mechanism: direct trimer destabilization . Unlike biologics that sequester the active TNF-α trimer, Benpyrine binds to TNF-α monomers/dimers, preventing the assembly of the bioactive trimer required for TNFR1 engagement.[2]

This guide provides a rigorous technical comparison between Benpyrine and established biologic inhibitors, detailing mechanistic divergences, pharmacokinetic profiles, and validated experimental protocols for side-by-side evaluation.

Mechanistic Divergence: Steric Blockade vs. Allosteric Destabilization

Biologic Inhibitors (The "Sink" Effect)

Biologic agents act primarily as high-affinity "sinks."

  • Mechanism: They bind to the soluble or transmembrane TNF-α homotrimer with picomolar affinity.

  • Action: This steric hindrance prevents the TNF-α trimer from docking with the extracellular domain of TNFR1/TNFR2.

  • Consequence: The trimer remains intact but neutralized until clearance.

  • Fc-Effector Function: mAbs (e.g., adalimumab) can induce ADCC (Antibody-Dependent Cellular Cytotoxicity) in transmembrane-TNF-bearing cells, a property absent in Benpyrine.

Benpyrine (The "Disruptor" Effect)

Benpyrine (

2
  • Mechanism: It binds specifically to TNF-α (KD ≈ 82.1 μM) but achieves high functional potency (IC50 ≈ 0.109 μM in PPI assays) by targeting the subunit interface.[2]

  • Action: It disrupts the quaternary structure of TNF-α, preventing the formation of the bioactive trimer or distorting it such that it cannot bind TNFR1.[2]

  • Consequence: Downstream NF-κB and MAPK signaling cascades are silenced at the ligand assembly stage.

Signaling Pathway Visualization

The following diagram illustrates the comparative intervention points of Benpyrine versus Biologics within the TNF-α signaling cascade.

TNF_Signaling_InterventionTNF_MonomerTNF-α MonomerTNF_TrimerBioactive TNF-α TrimerTNF_Monomer->TNF_Trimer TrimerizationTNFR1TNFR1 ReceptorTNF_Trimer->TNFR1 Ligand BindingBiologicBiologic Inhibitor(mAb/Fusion Protein)Biologic->TNF_Trimer Sequesters TrimerBenpyrineBenpyrine(Small Molecule)Benpyrine->TNF_Monomer Binds InterfaceBenpyrine->TNF_Trimer Disrupts AssemblyComplex_IComplex I Assembly(TRADD/RIPK1/TRAF2)TNFR1->Complex_IIKKIKK Complex ActivationComplex_I->IKKNFkBNF-κB TranslocationIKK->NFkBInflammationPro-inflammatory Gene Transcription(IL-1β, IL-6)NFkB->Inflammation

Caption: Benpyrine intervenes early by disrupting trimer assembly, whereas biologics sequester the formed trimer.

Comparative Data Profile

The following table synthesizes key physicochemical and pharmacological differences.

FeatureBenpyrine (Small Molecule)Biologic Inhibitors (e.g., Etanercept)
Molecular Weight ~308.34 Da~150 kDa (mAbs) / ~51 kDa (Fusion)
Route of Admin Oral (High bioavailability)Parenteral (SC/IV)
Target Binding Low affinity (KD ~82 μM), High potency (IC50 ~0.1 μM)High affinity (KD ~pM range)
Immunogenicity Negligible (No ADA formation)High risk (Anti-Drug Antibodies common)
Tissue Penetration High (Potential for CNS/dense tissue)Limited (Restricted distribution)
Manufacturing Chemical Synthesis (Scalable, Low Cost)Mammalian Cell Culture (Complex, High Cost)
Half-Life Short (Hours - requires daily dosing)Long (Days/Weeks)

Experimental Protocols for Comparative Validation

To rigorously evaluate Benpyrine against a biologic benchmark, researchers should employ a self-validating dual-assay workflow : one for physical interaction (SPR) and one for functional efficacy (Cellular Reporter).

Protocol A: Surface Plasmon Resonance (SPR) Competition Assay

Objective: To distinguish steric sequestration (Biologic) from trimer disruption (Benpyrine).

  • Chip Preparation: Immobilize Recombinant Human TNF-α (rhTNF-α) on a CM5 sensor chip via amine coupling.

  • Baseline Establishment: Inject running buffer (HBS-EP+) to establish a stable baseline.

  • Biologic Injection (Control): Inject Etanercept (100 nM). Observe rapid association and slow dissociation (stable complex).

  • Benpyrine Injection: Inject Benpyrine (concentration gradient: 0.1 μM – 100 μM).

    • Expected Result: Lower Rmax compared to biologics due to mass difference.

  • Competition Phase (The Critical Step):

    • Pre-incubate rhTNF-α with saturating Benpyrine (50 μM) for 30 mins.

    • Inject this mixture over a TNFR1-immobilized chip .

    • Readout: If Benpyrine works, binding to TNFR1 should be ablated.[1]

    • Validation: Compare signal reduction % against an Etanercept-pre-incubated sample.

Protocol B: NF-κB Luciferase Reporter Assay (Functional Potency)

Objective: To compare IC50 values in a cellular context.

  • Cell Line: HEK-Blue™ TNF-α cells (InvivoGen) expressing an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

  • Reagents:

    • rhTNF-α (0.1 ng/mL final concentration).

    • Benpyrine (dissolved in DMSO, serial dilution 0.01 – 100 μM).

    • Reference Biologic (e.g., Adalimumab, serial dilution).

  • Workflow:

    • Step 1: Seed 50,000 cells/well in a 96-well plate.

    • Step 2: Pre-incubate rhTNF-α with inhibitors for 1 hour at 37°C. (Crucial for Benpyrine to disrupt trimers).

    • Step 3: Add mixture to cells. Incubate for 24 hours.

    • Step 4: Collect supernatant and add QUANTI-Blue™ reagent.

    • Step 5: Measure Optical Density (OD) at 620-655 nm.

  • Data Analysis:

    • Plot OD vs. Log[Inhibitor].

    • Calculate IC50.[3]

    • Note: Benpyrine IC50 is typically in the micromolar range (0.1–10 μM) compared to the picomolar range for biologics, but oral dosing can achieve these plasma levels.

In Vivo Efficacy: The Murine CIA Model

The definitive test for Benpyrine is the Collagen-Induced Arthritis (CIA) model, which mimics Rheumatoid Arthritis.

Workflow Diagram

CIA_Workflowcluster_TreatmentTreatment Groups (Daily for 2 Weeks)InductionDay 0: Induction(Type II Collagen + CFA)BoostDay 21: Boost(Type II Collagen + IFA)Induction->BoostOnsetDay 28: Disease Onset(Arthritis Score > 1)Boost->OnsetGroup1Vehicle (Oral Gavage)Onset->Group1Group2Benpyrine (25-50 mg/kg Oral)Onset->Group2Group3Etanercept (10 mg/kg IP)Onset->Group3AnalysisEndpoints:- Clinical Score- Paw Volume- Histology (H&E)Group1->AnalysisGroup2->AnalysisGroup3->Analysis

Caption: Experimental timeline for evaluating Benpyrine efficacy in the CIA mouse model.

Critical Analysis of Results
  • Benpyrine Efficacy: Expect a dose-dependent reduction in paw swelling and clinical scores. Efficacy at 50 mg/kg (oral) is often comparable to standard biologic dosing.

  • Histology: Look for reduced synovial hyperplasia and bone erosion. Benpyrine should reduce TNF-α, IL-1β, and IL-6 levels in serum/tissue homogenates, confirming the blockade of the inflammatory cascade.

References

  • Sun, W., et al. (2020).[4] "Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor."[5][2][4][6][7][8] Journal of Medicinal Chemistry, 63(15), 8146–8156.[4]

  • Yang, Y., et al. (2023).[4] "Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors." Journal of Chemical Information and Modeling, 63(12), 3911–3924.[4]

  • Sedger, L. M., & McDermott, M. F. (2014). "TNF and TNF-receptors: From mediators of cell death and inflammation to therapeutic giants." Cytokine & Growth Factor Reviews, 25(4), 453-472.

Role of Benpyrine in blocking TNF-alpha TNFR1 interaction

Technical Guide: Role of Benpyrine in Blocking TNF- –TNFR1 Interaction

Executive Summary

Benpyrine (IUPAC: (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one) is a potent, orally active small-molecule inhibitor designed to target Tumor Necrosis Factor-alpha (TNF-

2345



Key Pharmacological Parameters:

  • Target: Soluble TNF-

    
     (sTNF-
    
    
    )
  • Mechanism: Direct binding / Allosteric disruption of TNFR1 interface

  • Binding Affinity (

    
    ):  ~82.1 
    
    
    M[2]
  • Inhibition Potency (

    
    ):  0.109 
    
    
    M (TNF-
    
    
    /TNFR1 interaction blockade)[2][3][6]

Molecular Mechanism of Action

The TNF- Signaling Axis (Basal State)

In a pathological inflammatory state, homotrimeric TNF-

Complex I




Benpyrine-Mediated Blockade

Benpyrine acts as an interfacial inhibitor .

  • Direct Binding: Benpyrine binds directly to the TNF-

    
     subunit.[1][2][4][7]
    
  • Steric/Allosteric Hindrance: The binding event likely distorts the TNF-

    
     trimer geometry or occupies the receptor-binding cleft (similar to the mechanism of SPD-304), rendering the cytokine incompatible with the TNFR1 cysteine-rich domains (CRDs).
    
  • Signal Termination: By preventing the initial ligand-receptor engagement, Benpyrine abolishes the formation of Complex I. Consequently, I

    
    B
    
    
    remains intact, and NF-
    
    
    B is sequestered in the cytoplasm, halting the inflammatory response.
Pathway Visualization

The following diagram illustrates the specific intervention point of Benpyrine within the TNF signaling cascade.

Benpyrine_Mechanismcluster_signalingIntracellular Signaling (Inhibited)TNFTNF-α TrimerTNFR1TNFR1 ReceptorTNF->TNFR1Blocked byBenpyrineBenpyrineBenpyrine(Small Molecule)Benpyrine->TNFDirect Binding(KD = 82.1 µM)Complex1Complex I Assembly(TRADD/RIPK1/TRAF2)TNFR1->Complex1IKKIKK ComplexActivationComplex1->IKKIkBaIκBα DegradationIKK->IkBaNFkBNF-κB TranslocationIkBa->NFkBInflammationPro-inflammatoryGene ExpressionNFkB->Inflammation

Caption: Benpyrine binds TNF-


2

Pharmacological Data Summary

The following data summarizes the efficacy of Benpyrine across biochemical and in vivo models, validating its potential as a therapeutic agent.

ParameterAssay / ModelValue / OutcomeSignificance
Binding Affinity (

)
Surface Plasmon Resonance (SPR)82.1

M
Confirms direct physical interaction with TNF-

.[2]
Inhibition Potency (

)
ELISA (TNF-

:TNFR1 PPI)
0.109

M
Highly potent blockade of receptor-ligand interaction.[2][3]
Cellular Efficacy L929 Fibroblast CytotoxicityProtected (80% survival) Prevents TNF-induced apoptosis effectively.[2][3]
Pathway Blockade Western Blot (RAW264.7)Reduced p-I

B

/ p-p65
Confirms inhibition of NF-

B pathway activation.[2][3][8]
In Vivo Efficacy Collagen-Induced Arthritis (Mice)Symptom Relief (25-50 mg/kg) Oral administration reduces joint swelling and clinical scores.
Safety Profile Acute Toxicity (Mice)High Tolerance No significant liver/kidney toxicity observed at therapeutic doses.

Experimental Protocols

To validate Benpyrine's activity in your own research, use the following standardized protocols. These are designed to be self-validating systems with positive and negative controls.

Protocol A: ELISA-Based TNF- /TNFR1 Interaction Blockade

Objective: Quantify the ability of Benpyrine to inhibit the physical binding of TNF-

Materials:

  • Recombinant Human TNFR1 (extracellular domain).

  • Recombinant Human TNF-

    
     (biotinylated).
    
  • Benpyrine (dissolved in DMSO).

  • Streptavidin-HRP.[2]

  • TMB Substrate.

Workflow:

  • Coating: Coat 96-well microplates with TNFR1 (2.5

    
    g/mL)  in PBS overnight at 4°C. Wash 3x with PBST.
    
  • Blocking: Block with 5% BSA in PBS for 2 hours at RT to prevent non-specific binding.

  • Pre-incubation (Critical Step): In a separate tube, incubate Biotin-TNF-

    
     (fixed conc., e.g., 20 ng/mL)  with varying concentrations of Benpyrine (0.01 – 100 
    
    
    M)
    for 1 hour at 37°C.
    • Control: DMSO vehicle only (0% inhibition).

    • Reference: Anti-TNF antibody (100% inhibition).

  • Binding: Transfer the pre-incubated mixtures to the TNFR1-coated plate. Incubate for 1 hour at 37°C.

  • Detection: Wash 3x. Add Streptavidin-HRP (1:5000) for 45 mins. Wash 5x.

  • Readout: Add TMB substrate, stop with 2M

    
    , and measure OD450.
    
  • Analysis: Plot OD450 vs. Log[Benpyrine]. Calculate

    
     using non-linear regression.
    
Protocol B: L929 Cell Cytotoxicity Protection Assay

Objective: Assess functional rescue of cells from TNF-induced apoptosis.

Workflow:

  • Seeding: Seed L929 mouse fibroblast cells (1.5 x

    
     cells/well) in 96-well plates. Incubate overnight.
    
  • Pre-treatment: Treat cells with Benpyrine (1 – 20

    
    M)  for 2 hours.
    
  • Induction: Add Recombinant TNF-

    
     (10 ng/mL)  and Actinomycin D (1 
    
    
    g/mL)
    .
    • Note: Actinomycin D sensitizes L929 cells to TNF-mediated apoptosis; without it, the assay sensitivity drops.

  • Incubation: Incubate for 12–18 hours at 37°C, 5%

    
    .
    
  • Viability Measure: Add CCK-8 or MTT reagent. Incubate 4 hours. Measure absorbance.

  • Validation: Cell viability should increase in a dose-dependent manner with Benpyrine treatment compared to the TNF-only control.

Comparative Pathway Analysis

The following diagram details the specific signaling nodes affected by Benpyrine compared to the uninhibited state.

Signaling_Comparisoncluster_activeActive TNF Signaling (No Inhibitor)cluster_inhibitedBenpyrine TreatmentTNF_ATNF-αTNFR1_ATNFR1TNF_A->TNFR1_AMAPK_AMAPK (p38/JNK)PhosphorylationTNFR1_A->MAPK_ANFkB_ANF-κB (p65)Nuclear EntryTNFR1_A->NFkB_ABenpyrine_BBenpyrineTNF_BTNF-αBenpyrine_B->TNF_BBindsTNFR1_BTNFR1TNF_B->TNFR1_BBlockedMAPK_BMAPKSilentNFkB_BNF-κBCytosolic

Caption: Comparative logic flow showing the termination of MAPK and NF-

References

  • Sun, W., Wu, Y., Zheng, M., et al. (2020).[9] Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-

    
     Inhibitor. Journal of Medicinal Chemistry, 63(15), 8146–8156. 
    
  • Liu, Y., Sa, K., Yang, Y., & Chen, L. (2023).[4] Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-

    
     Inhibitors. Journal of Chemical Information and Modeling. 
    
  • MedChemExpress . (n.d.). Benpyrine Product Datasheet & Biological Activity.

Pre-clinical Evaluation of Benpyrine in Collagen-Induced Arthritis (CIA) Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Pre-clinical Autoimmunity & Inflammation

Executive Summary

Rheumatoid arthritis (RA) is a chronic autoimmune pathology characterized by systemic inflammation, synovial hyperplasia, and progressive articular destruction. While biologic Tumor Necrosis Factor-α (TNF-α) inhibitors (e.g., Adalimumab, Infliximab) have revolutionized RA management, their clinical utility is frequently limited by the requirement for parenteral administration, high manufacturing costs, and the generation of neutralizing anti-drug antibodies (ADAs).

Benpyrine (Molecular Weight: 308.34 Da) has emerged as a highly specific, orally active small-molecule TNF-α inhibitor. By directly binding to the TNF-α trimer, Benpyrine prevents its interaction with the TNF Receptor 1 (TNFR1), effectively neutralizing downstream pro-inflammatory cascades . This technical guide outlines the mechanistic rationale, self-validating experimental workflows, and quantitative benchmarks for evaluating Benpyrine efficacy in the murine Collagen-Induced Arthritis (CIA) model.

Mechanistic Rationale: Target Engagement and Signal Abrogation

To understand why Benpyrine is evaluated via specific downstream readouts, we must first map its mechanism of action. Benpyrine acts as a direct protein-protein interaction (PPI) inhibitor. Upon binding to TNF-α (K_D = 82.1 μM; IC_50 = 0.109 µM) , it induces a conformational blockade that prevents the cytokine from engaging TNFR1.

Causally, the lack of TNFR1 trimerization prevents the recruitment of the IKK complex. Without IKK activation, the inhibitory protein IκBα is not phosphorylated or degraded, which sequesters the NF-κB transcription factor (p65/p50) in the cytoplasm. The ultimate result is the transcriptional silencing of key pro-inflammatory cytokines (IL-1β, IL-6, IFN-γ) that drive synovial inflammation.

SignalingPathway TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 Binds (Normal) Benpyrine Benpyrine (Small Molecule) Benpyrine->TNF Direct Inhibition IKK IKK Complex TNFR1->IKK Activation IkB IκBα (Phosphorylated) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Degradation releases NF-κB Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, IFN-γ) NFkB->Inflammation Gene Transcription

Fig 1: Benpyrine inhibits TNF-α/TNFR1 interaction, blocking downstream NF-κB inflammatory signaling.

Experimental Design: The Collagen-Induced Arthritis (CIA) Model

The CIA model is the gold standard for pre-clinical RA drug development because it accurately mimics the immunological and pathological features of human RA, including the breakdown of self-tolerance, pannus formation, and bone erosion.

Establishing a Self-Validating System

A robust experimental design cannot rely solely on macroscopic observations (e.g., visual paw swelling), as these are susceptible to observer bias and do not confirm target engagement. Therefore, our protocol utilizes a self-validating triad :

  • Phenotypic Output: Clinical arthritis scoring and digital caliper measurements of paw edema.

  • Molecular Output: Multiplex ELISA of joint homogenates to confirm the suppression of NF-κB-dependent cytokines (IL-6, IL-1β), proving mechanistically that Benpyrine is hitting its target in vivo.

  • Structural Output: Histopathological scoring (H&E and Safranin-O) to confirm that the molecular suppression translates to actual preservation of cartilage and bone architecture.

ExperimentalWorkflow Day0 Day 0 Primary Immunization (CII + CFA) Day21 Day 21 Booster Immunization (CII + IFA) Day0->Day21 Day26 Day 26-28 Arthritis Onset & Randomization Day21->Day26 Dosing Day 28-42 Daily Oral Gavage (Benpyrine) Day26->Dosing Endpoint Day 42 Endpoint Analysis (Histology/Cytokines) Dosing->Endpoint

Fig 2: Standard 42-day in vivo workflow for evaluating Benpyrine in the murine CIA model.

Quantitative Efficacy & Expected Outcomes

Based on primary literature and standardized application notes , oral administration of Benpyrine (25–50 mg/kg/day) yields a dose-dependent reduction in disease severity. The table below summarizes expected quantitative benchmarks for a successfully executed CIA study.

Treatment GroupDosage (mg/kg/day, p.o.)Mean Arthritis Score (Day 42)Mean Paw Thickness (mm, Day 42)Articular IL-6 (pg/mL)Articular IL-10 (pg/mL)
Naive (Healthy) Vehicle0.0 ± 0.01.5 ± 0.115 ± 4120 ± 15
CIA + Vehicle Vehicle10.2 ± 1.53.8 ± 0.4350 ± 4545 ± 10
CIA + Benpyrine 255.4 ± 1.22.6 ± 0.3180 ± 3085 ± 12
CIA + Benpyrine 503.1 ± 0.81.9 ± 0.295 ± 20105 ± 18

Note: The inverse relationship between pro-inflammatory IL-6 and anti-inflammatory IL-10 is a critical molecular signature of successful TNF-α blockade.

Detailed Experimental Methodologies

Protocol A: CIA Induction and Benpyrine Dosing Regimen

Causality Note: We specifically utilize DBA/1 mice because they possess the MHC class II H-2q haplotype, which is uniquely susceptible to mounting a robust T-cell and B-cell response against exogenous bovine type II collagen (CII).

  • Preparation of Primary Emulsion (Day 0):

    • Dissolve bovine Type II Collagen (CII) in 0.05 M acetic acid at 4°C overnight to a concentration of 2 mg/mL.

    • Emulsify the CII solution 1:1 with Complete Freund's Adjuvant (CFA) containing heat-killed M. tuberculosis. Why CFA? The mycobacterial PAMPs are required to strongly activate Toll-like receptors (TLRs) on dendritic cells, breaking immunological tolerance to the collagen.

  • Primary Immunization:

    • Anesthetize 8-week-old male DBA/1 mice.

    • Inject 100 µL of the emulsion intradermally at the base of the tail. Why this site? Intradermal injection here ensures slow, sustained antigen release into the draining inguinal lymph nodes.

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of CII and Incomplete Freund's Adjuvant (IFA). IFA lacks mycobacteria, which sustains the humoral response without inducing excessive systemic toxicity.

    • Inject 100 µL intradermally near the primary site.

  • Benpyrine Formulation and Dosing (Days 28-42):

    • Suspend Benpyrine in 0.5% carboxymethylcellulose sodium (CMC-Na) to ensure uniform dispersion of the hydrophobic small molecule.

    • Administer 25 mg/kg or 50 mg/kg via daily oral gavage. Why oral gavage? This directly tests the primary advantage of Benpyrine over biologic TNF-α inhibitors: its oral bioavailability.

Protocol B: Downstream Validation (Endpoint Analysis)

Causality Note: This phase closes the self-validating loop by correlating the physical reduction in swelling with molecular target engagement.

  • Clinical Scoring (Days 28-42):

    • Blindly grade each paw on a scale of 0 to 4 (0 = normal, 4 = severe erythema and swelling encompassing the entire paw). Maximum score per mouse = 16.

  • Cytokine Quantification (Day 42):

    • Euthanize mice and immediately harvest ankle joint tissue. Homogenize in RIPA buffer with protease inhibitors.

    • Perform multiplex ELISA for TNF-α, IL-1β, IL-6, and IL-10. This confirms that Benpyrine successfully penetrated the inflamed synovial space and blocked NF-κB-mediated transcription.

  • Histopathological Assessment:

    • Fix hind paws in 10% neutral buffered formalin, decalcify in 10% EDTA for 14 days, and embed in paraffin.

    • Stain 5 µm sections with Hematoxylin & Eosin (H&E) to assess synovial hyperplasia/leukocyte infiltration, and Safranin-O to visualize proteoglycan depletion in the articular cartilage.

References

  • Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor. Journal of Medicinal Chemistry, Sun, W., et al. (2020).[Link]

Benpyrine: Pharmacokinetics, Oral Bioavailability, and Preclinical Methodologies for Small-Molecule TNF-α Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benpyrine, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), represents a paradigm shift in the management of autoimmune and inflammatory diseases. Unlike biologic therapies (e.g., infliximab, etanercept) that require parenteral administration, benpyrine offers the distinct advantage of oral bioavailability. This technical whitepaper provides an in-depth analysis of benpyrine's pharmacokinetic (PK) profile, its mechanism of action, and the self-validating experimental protocols required to evaluate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Mechanism of Action and Therapeutic Rationale

Benpyrine (IUPAC: (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one) functions by directly binding to the TNF-α cytokine, acting as a highly specific protein-protein interaction (PPI) inhibitor1[1]. With a dissociation constant (


) of 82.1 μM and an 

of 0.109 μM, it specifically disrupts the formation of the TNF-α trimer2[2].

This blockade prevents TNF-α from binding to TNF receptor 1 (TNFR1), thereby halting the downstream activation of the IKK complex, the phosphorylation of IκBα, and the subsequent nuclear translocation of the NF-κB/p65 transcription factor 3[3]. By arresting this pathway, benpyrine effectively mitigates the expression of pro-inflammatory cytokines such as IFN-γ, IL-1β, and IL-6 4[4].

Pathway Benpyrine Benpyrine (Small Molecule) TNFa TNF-α Cytokine (Trimer) Benpyrine->TNFa Direct Binding (KD = 82.1 μM) TNFR1 TNFR1 Receptor TNFa->TNFR1 Interaction Blocked IKK IKK Complex TNFR1->IKK Signal Inhibited IkBa IκBα (Phosphorylated) IKK->IkBa Phosphorylation Halted NFkB NF-κB/p65 (Nuclear Translocation) IkBa->NFkB Degradation Prevented Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Transcription Arrested

Benpyrine mechanism: Direct binding to TNF-α prevents TNFR1 interaction and NF-κB translocation.

Pharmacokinetic Profile and Oral Bioavailability

The clinical viability of benpyrine is heavily dependent on its favorable PK profile. As a small molecule with a molecular weight of 308.34 Da, it avoids the severe immunogenicity issues inherent to large biologic TNF inhibitors 2[2]. In preclinical murine models, benpyrine is typically administered via oral gavage at doses ranging from 25 to 50 mg/kg daily, achieving therapeutic plasma concentrations sufficient to alleviate symptoms of collagen-induced arthritis and endotoxemic shock4[4].

Table 1: Key Pharmacological and Pharmacokinetic Parameters
ParameterValue / DescriptionClinical Significance
Target Tumor Necrosis Factor-alpha (TNF-α)Direct inhibition of pro-inflammatory cascade.
Dissociation Constant (

)
82.1 μMIndicates specific, high-affinity target binding.

(PPI Assay)
0.109 μMPotent disruption of TNF-α/TNFR1 interaction.
Oral Dose (Murine) 25-50 mg/kg/dayEstablishes baseline for allometric scaling to humans.
Molecular Weight 308.34 DaComplies with Lipinski's Rule of 5 for oral absorption.
Chemical Formula

Pyrrolidin-2-one core supports metabolic stability.

The oral bioavailability of benpyrine is dictated by its intestinal permeability and resistance to hepatic first-pass metabolism. Optimization strategies for benpyrine analogues often involve chemical modifications (e.g., salt formation) or formulation strategies (e.g., solid lipid nanoparticles) to enhance solubility and dissolution rates 3[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor, the evaluation of benpyrine's PK and ADME properties must rely on self-validating experimental designs.

In Vitro Metabolic Stability Assay (Hepatic First-Pass Assessment)

Causality: Hepatic clearance via Cytochrome P450 (CYP) enzymes is a primary bottleneck for oral bioavailability. Assessing metabolic stability in liver microsomes predicts the in vivo half-life and guides structural optimization 3[3]. Protocol:

  • Preparation: Pre-warm a solution of human or murine liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Spiking & Validation: Add benpyrine to achieve a final incubation concentration of 1 µM. Self-Validation Step: Include a parallel incubation with a known high-clearance reference compound (e.g., verapamil) to confirm microsomal enzymatic viability.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system. Causality: NADPH is the obligate electron donor required for CYP450 oxidative metabolism.

  • Kinetic Sampling: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent denatures the microsomal proteins, instantly halting the reaction and precipitating proteins for cleaner LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound 3[3].

In Vivo Pharmacokinetic Profiling Workflow

Causality: Determining absolute oral bioavailability requires comparing the Area Under the Curve (AUC) of oral administration versus intravenous (IV) administration to accurately model systemic exposure. Protocol:

  • Dosing: Administer benpyrine to Balb/c mice via oral gavage (25-50 mg/kg) using a suitable vehicle (e.g., 0.5% methylcellulose) to ensure uniform suspension 4[4].

  • Serial Sampling: Collect blood samples (approx. 50 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Causality: Dense early sampling captures the absorption phase and

    
    , while late sampling accurately defines the elimination half-life (
    
    
    
    ).
  • Plasma Processing: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C to prevent ex vivo degradation 3[3].

  • Extraction & Quantification: Perform liquid-liquid extraction. Self-Validation Step: Spike samples with a stable-isotope-labeled internal standard prior to extraction to correct for matrix effects and recovery losses during LC-MS/MS quantification.

  • Data Modeling: Utilize non-compartmental analysis (NCA) software to calculate

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    3[3].

PK_Workflow Dosing 1. Oral Gavage (25-50 mg/kg) Sampling 2. Serial Blood Sampling (0.25-24h) Dosing->Sampling Plasma 3. Plasma Separation (Centrifugation) Sampling->Plasma Extraction 4. Protein Precipitation Plasma->Extraction LCMS 5. LC-MS/MS Quantification Extraction->LCMS Analysis 6. PK Parameter Calculation (NCA) LCMS->Analysis

Step-by-step in vivo pharmacokinetic profiling workflow for orally administered benpyrine.

Conclusion

Benpyrine represents a critical advancement in the pursuit of orally bioavailable TNF-α inhibitors. By rigorously evaluating its pharmacokinetics through validated in vitro and in vivo models, researchers can further optimize its scaffold, paving the way for non-invasive, cost-effective therapeutics for chronic autoimmune disorders.

References

  • Grokipedia. "Benpyrine."[Link]

  • Wikipedia. "Benpyrine." [Link]

Sources

Benzo[a]pyrene (BaP) Induced NF-κB Activation: Mechanistic Pathways and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzo[a]pyrene (BaP) Impact on NF-κB Signaling Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Benzo[a]pyrene (BaP)—often colloquially referred to as "benzpyrene"—is the prototypical polycyclic aromatic hydrocarbon (PAH) and a Group 1 carcinogen.[1][2] While its mutagenic potential via DNA adduct formation is well-documented, its non-genotoxic capacity to drive chronic inflammation and tumor progression relies heavily on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

This guide delineates the molecular crosstalk between the Aryl Hydrocarbon Receptor (AhR) and NF-κB, providing a rigorous experimental framework to validate these signaling events in vitro. It is designed for researchers seeking to dissect the inflammatory mechanisms of environmental toxicants or screen therapeutic inhibitors.

Mechanistic Deep Dive: The AhR-ROS-NFκB Axis

The activation of NF-κB by BaP is not a direct ligand-receptor interaction but a cascade event involving metabolic activation and oxidative stress.

The "Two-Hit" Activation Model
  • Hit 1: AhR Transactivation (The Primer) BaP is a high-affinity ligand for the cytosolic Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR-BaP complex sheds its chaperones (HSP90/XAP2), translocates to the nucleus, and dimerizes with ARNT. This complex binds Dioxin Response Elements (DREs) to upregulate Phase I enzymes, primarily CYP1A1 and CYP1B1 .

  • Hit 2: Metabolic Activation & ROS Generation (The Trigger) The induced CYP enzymes metabolize BaP into reactive intermediates (e.g., BaP-7,8-diol-9,10-epoxide).[3] This enzymatic process is "leaky," generating significant superoxide anions and hydrogen peroxide (ROS).

  • NF-κB Signaling Initiation Intracellular ROS acts as a secondary messenger, oxidizing cysteine residues on the IκB Kinase (IKK) complex. This activates IKK, leading to:

    • Phosphorylation and ubiquitin-proteasomal degradation of the inhibitory protein IκBα .[3]

    • Release and phosphorylation of the p65/p50 heterodimer.[3]

    • Nuclear translocation of p65 to drive pro-inflammatory cytokines (IL-1β, TNF-α, IL-6).

Visualization of the Signaling Pathway

The following diagram illustrates the cascade from BaP entry to cytokine release.

BaP_NFkB_Pathway BaP Benzo[a]pyrene (BaP) AhR_Cyto AhR (Cytosolic) BaP->AhR_Cyto Ligand Binding CYP1A1 CYP1A1/CYP1B1 Induction BaP->CYP1A1 Metabolism AhR_Nuc AhR/ARNT Complex (Nucleus) AhR_Cyto->AhR_Nuc Translocation AhR_Nuc->CYP1A1 Transcription (DRE) ROS ROS Generation (H2O2, O2-) CYP1A1->ROS Leaky Enzymatic Activity IKK IKK Complex Activation ROS->IKK Oxidation IkB IκBα Degradation IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) Latent IkB->NFkB_Cyto Dissociation NFkB_Nuc NF-κB (p65) Nuclear Translocation NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB_Nuc->Cytokines Transcription

Figure 1: The BaP-induced inflammatory cascade linking AhR-mediated metabolism to ROS-dependent NF-κB activation.

Experimental Framework: A Self-Validating Protocol

To study this pathway, researchers must establish a Self-Validating System . This means every experiment includes internal checkpoints (ROS levels, phosphorylation status) to confirm the mechanism is active before measuring the final output (cytokines).

Experimental Model Selection
  • HUVECs (Human Umbilical Vein Endothelial Cells): Ideal for vascular inflammation and atherosclerosis studies.

  • HepG2 (Liver Hepatoma): High CYP expression; standard for metabolic activation studies.

  • A549/BEAS-2B (Lung Epithelial): Relevant for inhalation toxicology.

Protocol: The BaP-NFκB Validation Workflow
Phase 1: Cell Treatment & Dosing
  • Preparation: Serum-starve cells (0.5% FBS) for 12 hours prior to treatment to minimize basal NF-κB activity.

  • Dosing:

    • Low Dose (Chronic mimic): 1–10 nM for 24–48 hours.

    • High Dose (Acute injury): 10–50 µM for 2–6 hours.

  • Controls (Critical):

    • Vehicle: DMSO (< 0.1% v/v).

    • Positive Control:[4] TNF-α (10 ng/mL) or LPS (1 µg/mL).

    • Inhibitor Control: Pre-treat with PDTC (NF-κB inhibitor, 50 µM) or NAC (ROS scavenger, 5 mM) for 1 hour.

Phase 2: The ROS Checkpoint (1-2 Hours post-treatment)

Before assessing NF-κB, confirm BaP metabolism is generating oxidative stress.

  • Wash cells with PBS.

  • Incubate with DCFH-DA (10 µM) for 30 minutes at 37°C in the dark.

  • Analyze via Flow Cytometry (FITC channel) or Fluorescence Microscopy.

  • Validation Criteria: BaP treated cells must show >2-fold increase in Mean Fluorescence Intensity (MFI) vs. DMSO control.

Phase 3: Signaling Handoff (Western Blotting)

Capture the transient phosphorylation events.

  • Lysis: Use RIPA buffer supplemented with Protease AND Phosphatase inhibitors (Na3VO4, NaF).

  • Targets:

    • p-IκBα (Ser32/36): Appearance indicates IKK activation.

    • Total IκBα: Disappearance indicates degradation.

    • p-p65 (Ser536): Indicates transcriptional competence.

    • CYP1A1: Confirms AhR activation (upstream check).

Phase 4: Transcriptional Output (Luciferase Reporter Assay)

Quantify the functional outcome.

  • Transfect cells with pNFκB-Luc plasmid (containing 4-5 copies of the NF-κB consensus sequence).

  • Co-transfect with Renilla-Luc for normalization.

  • Treat with BaP (± Inhibitors) for 24 hours.[5]

  • Measure luminescence.

  • Validation Criteria: BaP should induce 3-10 fold increase in Luciferase activity, fully reversible by PDTC.

Workflow Visualization

Experimental_Workflow cluster_Assays Parallel Validation Assays Step1 Step 1: Serum Starvation (Sync cells) Step2 Step 2: Pre-treatment (Inhibitors: PDTC/NAC) Step1->Step2 Step3 Step 3: BaP Exposure (10-50 µM) Step2->Step3 Assay1 1h: ROS Assay (DCFH-DA) Step3->Assay1 Assay2 2-4h: Western Blot (p-p65, IκBα) Step3->Assay2 Assay3 24h: Luciferase/ELISA (Activity/Cytokines) Step3->Assay3

Figure 2: Step-by-step experimental workflow for validating BaP-mediated NF-κB activation.

Data Synthesis: Expected Quantitative Outcomes

The following table summarizes typical data ranges observed in valid BaP experiments (based on HUVEC/HepG2 models). Use these as benchmarks for your assay validity.

ParameterAssay MethodControl (DMSO)BaP Treatment (High Dose)BaP + PDTC (Inhibitor)
ROS Levels DCFH-DA Flow Cytometry1.0 (Normalized)2.5 - 4.0 fold 1.2 - 1.5 fold
IκBα Protein Western Blot100%< 20% (Degraded) > 80% (Rescued)
p-p65 (Nuclear) ImmunofluorescenceCytosolicNuclear Accumulation Cytosolic
NF-κB Activity Luciferase Reporter1.0 RLU5.0 - 12.0 fold 1.5 - 2.0 fold
IL-1β Secretion ELISA< 10 pg/mL> 150 pg/mL < 30 pg/mL

Troubleshooting & Scientific Integrity

Common Pitfalls
  • Endotoxin Contamination: BaP is lipophilic and often dissolved in DMSO. Ensure your BaP stock is LPS-free. Always run a Polymyxin B control if unsure, as LPS is a potent NF-κB activator that can confound results.

  • Serum Interference: High FBS concentrations can sequester BaP, reducing its bioavailability. Use reduced serum (0.5 - 2%) during the exposure window.

  • Timepoint Mismatch: Phosphorylation of p65 is transient (peaks at 30-60 mins). Measuring it at 24 hours will yield false negatives.

Causality Verification

To claim "BaP activates NF-κB via ROS," you must prove reversibility:

  • NAC (N-acetylcysteine) treatment must block p65 phosphorylation.

  • AhR Antagonists (e.g., CH-223191) must block both ROS generation and NF-κB activation, proving the upstream dependence on the receptor.

References

  • Ji, K., et al. (2013).[6] "Benzo[a]pyrene induces oxidative stress and endothelial progenitor cell dysfunction via the activation of the NF-κB pathway."[1][6][7] International Journal of Molecular Medicine.[1][6]

  • Tian, H., et al. (2019). "Benzo[a]pyrene induces oxidative stress and inflammation in human vascular endothelial cells through AhR and NF-κB pathways."[7] ResearchGate.[5][7]

  • Gao, D., et al. (2011). "Benzo[a]pyrene-dependent activation of transcription factors NF-kappaB and AP-1 related to tumor promotion in hepatoma cell cultures." PubMed.[1][5][8][9]

  • Pande, K., et al. (2022). "Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxidative Stress." International Journal of Molecular Sciences.

  • Ba, Q., et al. (2015). "Effects of Benzo[a]pyrene Exposure on Human Hepatocellular Carcinoma Cell Angiogenesis, Metastasis, and NF-κB Signaling." Environmental Health Perspectives.

Sources

Methodological & Application

Benpyrine synthesis protocol pyrrolidine-2,5-diones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of Pyrrolidine-2,5-dione Benpyrine Analogues as Small-Molecule TNF-α Inhibitors

Executive Summary & Mechanistic Rationale

Tumor necrosis factor-alpha (TNF-α) is a master pro-inflammatory cytokine implicated in the pathogenesis of autoimmune disorders such as rheumatoid arthritis, psoriasis, and Crohn's disease. While biologic therapies (e.g., monoclonal antibodies) effectively neutralize TNF-α, they are limited by parenteral administration requirements, high manufacturing costs, and patient immunogenicity. The discovery of Benpyrine , a small-molecule inhibitor that directly binds to the TNF-α dimer and blocks its interaction with the TNFR1 receptor, marked a significant milestone in oral anti-inflammatory therapeutics [1].

However, first-generation Benpyrine features a pyrrolidin-2-one core, which exhibits limitations in aqueous solubility and synthetic scalability [3]. Recent structure-based drug design (SBDD) efforts have successfully optimized this scaffold by transitioning to a pyrrolidine-2,5-dione (succinimide) core [2]. This application note provides a comprehensive, causality-driven protocol for the synthesis, quality control, and biological validation of these next-generation pyrrolidine-2,5-dione analogues.

Structural Causality and Design Principles

The rationale for replacing the pyrrolidin-2-one core with a pyrrolidine-2,5-dione scaffold is grounded in thermodynamic binding principles, pharmacokinetic optimization, and synthetic efficiency:

  • Thermodynamic Advantage (Enthalpic Gain): The addition of a second carbonyl group in the 2,5-dione ring introduces a new hydrogen-bond acceptor. This facilitates a deeper, more stable interaction with the TNF-α dimer interface, significantly lowering the dissociation constant (

    
    ).
    
  • Conformational Rigidity (Entropic Gain): The symmetric nature of the succinimide core restricts the rotational degrees of freedom of the attached flexible aromatic side chains. This pre-organizes the molecule into its bioactive conformation, minimizing the entropic penalty upon target binding.

  • Physicochemical Optimization: The increased polarity of the dione system enhances aqueous solubility, a critical parameter for oral bioavailability and in vivo formulation [4].

Table 1: Comparative Profiling of Benpyrine vs. Pyrrolidine-2,5-dione Analogues

ParameterFirst-Gen BenpyrinePyrrolidine-2,5-dione Analogue (e.g., Cpd 10)Causality / Implication
Core Scaffold Pyrrolidin-2-onePyrrolidine-2,5-dioneDione adds a critical H-bond acceptor.
TNF-α Binding (

)
82.1 μM< 20 μM (Enhanced)Stronger target engagement at the dimer interface.
L929 Cytotoxicity (

)
0.109 μM< 0.050 μMHigher cellular potency and efficacy.
Aqueous Solubility Insoluble (Requires CMC-Na)Significantly ImprovedBetter oral absorption profile and formulation ease.
Synthetic Steps Multi-step linear2-step convergentHigher overall yield, lower manufacturing cost.

(Data synthesized from primary literature and commercial specifications[1, 2, 4])

Mechanism TNF TNF-α Trimer TNFR1 TNFR1 Receptor TNF->TNFR1 Activates Inhibitor Pyrrolidine-2,5-dione Analogue Inhibitor->TNF Binds & Blocks NFKB NF-κB Pathway TNFR1->NFKB Signals Inflammation Inflammation NFKB->Inflammation Induces

Caption: Mechanism of action: Pyrrolidine-2,5-dione analogues sterically block TNF-α from binding TNFR1.

Experimental Methodology: Synthesis Protocol

The synthesis of pyrrolidine-2,5-dione analogues is designed as a self-validating system. Every chemical transformation is paired with an analytical checkpoint to prevent the propagation of impurities, ensuring high-fidelity data in downstream biological assays.

Phase 1: Scaffold Construction via Dehydrative Cyclization

Causality: The reaction between a maleic anhydride derivative and a primary amine initially forms an open-chain amic acid. Glacial acetic acid is selected as the solvent because it acts as both a proton source to catalyze the reaction and a dehydrating medium at reflux temperatures (120°C) to force the ring closure into the thermodynamically stable succinimide.

  • Initiation : Dissolve 1.0 eq of the substituted maleic anhydride in glacial acetic acid to achieve a 0.5 M concentration.

  • Amic Acid Formation : Add 1.1 eq of the corresponding primary amine dropwise at room temperature. Stir for 30 minutes.

  • Cyclization : Elevate the temperature to 120°C and reflux the mixture for 4-6 hours.

  • Self-Validation Checkpoint 1 (TLC & LC-MS) : Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar amic acid spot and the emergence of a less polar spot indicates successful cyclization. Confirm the exact mass of the pyrrolidine-2,5-dione intermediate via LC-MS before proceeding. (Note: If uncyclized intermediate remains, extend reflux time and add catalytic sodium acetate).

  • Isolation : Cool to room temperature, precipitate the product in ice water, filter, and recrystallize from ethanol.

Phase 2: Nucleophilic Aromatic Substitution ( ) / Coupling

Causality: To introduce the purin-6-amine moiety (crucial for target binding), an


 reaction is employed. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl generated during the coupling, preventing the protonation of the purine nitrogen and maintaining its nucleophilicity. DMF is chosen as the solvent due to its high dielectric constant, which stabilizes the polar transition state of the 

mechanism.
  • Preparation : Dissolve the pyrrolidine-2,5-dione intermediate (1.0 eq) and the purin-6-amine derivative (1.2 eq) in anhydrous DMF.

  • Coupling : Add DIPEA (3.0 eq) and heat the mixture to 90°C under an inert argon atmosphere for 12 hours.

  • Self-Validation Checkpoint 2 (HPLC & NMR) : Quench a 10 μL aliquot in water and analyze via HPLC. The reaction is deemed complete when the intermediate peak area is <5%. Purify the crude mixture using Preparative HPLC. The final compound must exhibit >98% purity to ensure that subsequent biological assays are not skewed by trace impurities. Confirm structural integrity using

    
     and 
    
    
    
    NMR.

Workflow Start Starting Materials (Maleic Anhydride + Amine) Step1 Step 1: Cyclization (Glacial AcOH, Reflux, 120°C) Start->Step1 QC1 QC 1: TLC & LC-MS (Verify Ring Closure) Step1->QC1 QC1->Step1 Fail (Recycle) Step2 Step 2: SNAr Coupling (Purin-6-amine, DIPEA, DMF) QC1->Step2 Pass QC2 QC 2: NMR & Prep-HPLC (Purity >98%) Step2->QC2 Final Final Pyrrolidine-2,5-dione Analogue QC2->Final Pass

Caption: Synthetic workflow and self-validation checkpoints for pyrrolidine-2,5-dione analogues.

Biological Evaluation: Self-Validating Assays

To rigorously validate the synthesized pyrrolidine-2,5-dione analogues, a two-tiered biological assay system is required to confirm both phenotype and mechanism.

  • Tier 1: Phenotypic Validation (L929 Cytotoxicity Assay)

    • Causality: TNF-α induces apoptosis in murine L929 fibrosarcoma cells. A true TNF-α inhibitor will rescue these cells from death by blocking the receptor interaction.

    • Protocol: Seed L929 cells at

      
       cells/well. Pre-incubate with varying concentrations of the synthesized analogue (0.01 - 10 μM) for 1 hour. Challenge with 10 ng/mL recombinant TNF-α and 1 μg/mL Actinomycin D. After 24 hours, assess cell viability using a CCK-8 assay.
      
    • Self-Validation: Include a positive control (first-generation Benpyrine) and a negative control (vehicle). The dose-response curve must yield an

      
       to accurately determine the 
      
      
      
      .
  • Tier 2: Mechanistic Validation (NF-κB Translocation)

    • Causality: If the compound successfully blocks the TNF-α/TNFR1 interaction, downstream phosphorylation of IκBα and subsequent nuclear translocation of NF-κB (p65) will be halted [2].

    • Protocol: Treat RAW264.7 macrophages with the analogue, stimulate with TNF-α, lyse the cells, and perform a Western blot fractionating cytosolic vs. nuclear p65 levels.

References

  • Sun, W., Wu, Y., Zheng, M., et al. (2020). "Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor". Journal of Medicinal Chemistry, 63(15), 8146-8156. URL: [Link]

  • Yang, Y., Liu, Y., Sa, K., et al. (2023). "Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors". Journal of Chemical Information and Modeling, 63(12), 3911-3924. URL: [Link]

Application Note: Preparation and Handling of Benzo[a]pyrene (BaP) 10 mM Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Benzo[a]pyrene (BaP) is a polycyclic aromatic hydrocarbon (PAH) widely used as a model carcinogen to study the Aryl Hydrocarbon Receptor (AhR) signaling pathway, DNA adduct formation, and metabolic activation by Cytochrome P450 enzymes.[1][2][3][4] Due to its extreme lipophilicity and carcinogenic potency, precise preparation and handling are critical for experimental reproducibility and personnel safety.[5]

This guide provides a validated protocol for preparing a 10 mM stock solution of BaP in Dimethyl Sulfoxide (DMSO), ensuring solubility, stability, and accurate dosing for in vitro and in vivo applications.

Safety & Hazard Identification (Critical)

WARNING: Benzo[a]pyrene is a Group 1 Carcinogen (IARC).[5][2][6] It is mutagenic and dangerous to the environment.[5]

  • Engineering Controls: All weighing and solubilization steps must be performed inside a certified chemical fume hood.[5]

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[5]

  • Waste Disposal: All solid and liquid waste (including pipette tips) must be segregated into hazardous carcinogen waste streams.[5]

Physicochemical Profile

Understanding the chemical nature of BaP is essential for preventing experimental errors such as precipitation or adsorption.[5]

PropertyValueExperimental Implication
Molecular Weight 252.31 g/mol Basis for molarity calculations.[5]
Solubility in DMSO ~36–50 mM (max)10 mM is well within the soluble range but requires vortexing.[5]
Solubility in Water < 0.003 mg/Linsoluble .[5][7] Precipitates immediately upon contact with aqueous media if > solubility limit.[5]
LogP (Lipophilicity) ~6.13High adsorption to plastics (polystyrene).[5] Use Glass.
Light Sensitivity HighPhotodegrades rapidly.[5] Use Amber Vials.

Protocol: Preparation of 10 mM Stock Solution

Materials & Reagents[1][8]
  • Benzo[a]pyrene (Solid): Purity ≥96% (HPLC grade).[5][8]

  • Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous, Cell Culture Grade (≥99.9%).

  • Vessels: Amber borosilicate glass vials (2 mL or 4 mL) with PTFE-lined caps.

    • Note: Avoid standard polypropylene tubes for long-term storage due to lipophilic adsorption.[5]

  • Filtration (Optional but Recommended): 0.2 µm PTFE or Nylon syringe filter.[5]

    • Critical: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves the membrane.[5]

Calculations (The Causality of Mass)

To prepare a specific volume (


) at a target concentration (

), the mass (

) is calculated as:

Target: 10 mL of 10 mM (10 mmol/L) solution.


[5]
Step-by-Step Methodology
  • Environment Setup: Dim the lights in the fume hood or work under yellow light to minimize photo-oxidation.[5]

  • Weighing:

    • Place a clean, small amber glass vial on the analytical balance.[5] Tare the balance.

    • Carefully weigh 25.23 mg of BaP powder directly into the vial.[5]

    • Tip: If static electricity causes powder scattering, use an anti-static gun.[5]

  • Solubilization:

    • Add 10 mL of high-grade DMSO to the vial.

    • Note: If preparing a smaller volume (e.g., 1 mL), weigh 2.52 mg and add 1 mL DMSO.[5]

    • Vortex vigorously for 1–2 minutes. The solution should appear clear and slightly yellow.[5]

    • Troubleshooting: If particles remain, sonicate in a water bath at room temperature for 5 minutes.[5] Avoid heating above 40°C.

  • Filtration (Sterilization):

    • If the solution is for cell culture, filter through a 0.2 µm PTFE syringe filter into a fresh, sterile amber glass vial.

    • Warning: Pre-wet the filter with pure DMSO to minimize BaP loss due to filter binding.[5]

  • Aliquoting:

    • Dispense into small aliquots (e.g., 50–100 µL) in amber glass vials to avoid freeze-thaw cycles.

Workflow Visualization

BaP_Preparation Weigh Weigh 25.23 mg BaP (Amber Glass Vial) Solvent Add 10 mL DMSO (Anhydrous) Weigh->Solvent Combine Dissolve Vortex / Sonicate (Clear Yellow Soln) Solvent->Dissolve Mix Filter Filter Sterilize (0.2 µm PTFE Only) Dissolve->Filter Purify Store Aliquot & Store (-20°C, Dark) Filter->Store Finish

Figure 1: Workflow for the preparation of Benzo[a]pyrene stock solution. Note the specific requirement for PTFE filters.

Storage & Quality Control

  • Storage Conditions: Store aliquots at -20°C (stable for 1 year) or -80°C (stable for >2 years).

  • QC Check: Before use, thaw an aliquot at room temperature. Check for crystal formation. If crystals are present, warm to 37°C and vortex.[5] If precipitate persists, discard.

  • Working Solutions: Dilute the 10 mM stock into culture media immediately before use. Keep the final DMSO concentration < 0.1% to avoid solvent toxicity (e.g., 1 µL stock into 10 mL media = 1 µM final BaP).[5]

Biological Application: The AhR Pathway

Benzo[a]pyrene is a classic ligand for the Aryl Hydrocarbon Receptor (AhR).[5][1][2][3] Understanding this pathway is crucial for interpreting toxicological data.[5]

Mechanism:

  • Entry: BaP (lipophilic) diffuses across the cell membrane.[5]

  • Binding: BaP binds cytosolic AhR, displacing chaperones (Hsp90, XAP2).[5][2]

  • Translocation: The BaP-AhR complex moves to the nucleus.

  • Dimerization: AhR binds ARNT (AhR Nuclear Translocator).[5]

  • Transcription: The complex binds Xenobiotic Response Elements (XRE) on DNA.[5]

  • Response: Upregulation of Phase I enzymes (CYP1A1, CYP1B1), leading to metabolic activation of BaP into reactive epoxides (BPDE).[5]

AhR_Pathway cluster_cytosol Cytoplasm cluster_nucleus Nucleus BaP_Out BaP (Extracellular) AhR_Complex AhR / Hsp90 / XAP2 (Inactive Complex) BaP_Out->AhR_Complex Diffusion BaP_AhR BaP-AhR Complex (Activated) AhR_Complex->BaP_AhR Ligand Binding & Hsp90 Release Heterodimer AhR / ARNT Heterodimer BaP_AhR->Heterodimer Nuclear Translocation ARNT ARNT ARNT->Heterodimer Dimerization XRE XRE (Promoter) Heterodimer->XRE DNA Binding Gene CYP1A1 / CYP1B1 Expression XRE->Gene Transcription

Figure 2: The AhR signaling cascade activated by Benzo[a]pyrene, leading to cytochrome P450 induction.[5]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high (>50 µM)BaP has low aqueous solubility.[5] Reduce final concentration or increase serum (FBS) content (proteins bind BaP).[5]
Filter Clogging Wrong filter materialUse PTFE or Nylon.[5] Cellulose Acetate swells in DMSO.[5]
Degradation Light exposureAlways use amber vials.[5] Wrap clear tubes in aluminum foil.
Variable Results Adsorption to plasticSwitch to glass vials for stock storage.[5] Use "low-binding" tips if possible.

References

  • National Toxicology Program (NTP). (2021).[5] Report on Carcinogens, Fifteenth Edition; Benzo[a]pyrene.[5][8][10][11] U.S. Department of Health and Human Services.[5] [Link][5]

  • PubChem. (2023).[5] Benzo[a]pyrene Compound Summary.[5][2][4][6][7][8][10] National Library of Medicine.[5] [Link][5]

  • Denison, M. S., & Nagy, S. R. (2003).[5] Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology, 43, 309–334.[5] [Link][5]

Sources

Application Note: High-Sensitivity In Vitro Cell Viability Assessment of Benzo[a]pyrene-Induced Cytotoxicity in RAW264.7 Macrophages

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Grounding

Benzo[a]pyrene (B[a]P) is a prototypical polycyclic aromatic hydrocarbon (PAH), an environmental pollutant, and a potent immunotoxicant. In toxicological and drug development studies, the murine macrophage cell line RAW264.7 is heavily utilized as an in vitro model to evaluate PAH-induced oxidative stress, inflammatory cytokine modulation, and cellular cytotoxicity [1, 2].

The cytotoxicity of B[a]P is not inherently direct; it requires metabolic activation. B[a]P binds to the cytosolic Aryl Hydrocarbon Receptor (AhR), triggering the upregulation of Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1). This enzymatic cascade metabolizes B[a]P into highly reactive intermediates, most notably Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). BPDE covalently binds to DNA to form adducts, while simultaneously generating reactive oxygen species (ROS). In RAW264.7 cells, this dual assault activates NF-κB and AP-1 signaling, driving pro-inflammatory cytokine release (IL-6, TNF-α) and ultimately culminating in apoptosis and reduced cell viability [3, 4].

BaP_Pathway BaP Benzo[a]pyrene (B[a]P) AhR AhR Activation BaP->AhR CYP CYP1A1 / CYP1B1 Upregulation AhR->CYP BPDE BPDE (Reactive Metabolite) CYP->BPDE ROS ROS Generation BPDE->ROS DNA DNA Adducts & Damage BPDE->DNA NFKB NF-κB / AP-1 Signaling ROS->NFKB Apoptosis Decreased Viability / Apoptosis ROS->Apoptosis DNA->Apoptosis Inflammation Pro-inflammatory Cytokines NFKB->Inflammation

Mechanistic pathway of Benzo[a]pyrene-induced cytotoxicity and inflammation in RAW264.7 cells.

Experimental Design & Causality

To accurately capture the viability of RAW264.7 cells post-B[a]P exposure, the choice of assay and experimental parameters must be strictly controlled.

Assay Selection (CCK-8 vs. MTT): While the MTT assay is a historical standard, the Cell Counting Kit-8 (CCK-8) is vastly superior for RAW264.7 macrophages. Causality: Macrophages are highly sensitive to mechanical disruption. The MTT assay requires the aspiration of culture media and the addition of DMSO to solubilize formazan crystals. This step frequently leads to the accidental removal of loosely adherent, apoptotic RAW264.7 cells, artificially inflating cytotoxicity readings. CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases into a highly water-soluble orange formazan dye. This eliminates the solubilization step, allowing for continuous kinetic readings without cell lysis.

Self-Validating System Architecture: A robust protocol cannot rely on a single experimental variable. This assay is designed as a self-validating system by incorporating three critical control pillars:

  • Vehicle Control (DMSO < 0.1%): B[a]P is highly hydrophobic and must be dissolved in DMSO. However, DMSO concentrations >0.1% can independently induce macrophage differentiation and toxicity. The vehicle control isolates the true B[a]P effect.

  • Positive Killing Control: To prove the assay's dynamic range and the cells' responsiveness, a known cytotoxic agent (e.g., 100 µM Methane methylsulfonate (MMS) or 250 µM H₂O₂) is included [1].

  • Background Blank: B[a]P and its metabolites can exhibit autofluorescence and slight absorbance at 450 nm. Blank wells (Media + CCK-8 + B[a]P, without cells) ensure that optical density (OD) readings reflect true metabolic activity, not compound interference.

Step-by-Step Methodology

Reagents & Materials
  • Cell Line: RAW264.7 Murine Macrophages (ATCC® TIB-71™).

  • Media: Dulbecco’s Modified Eagle Medium (DMEM, High Glucose) supplemented with 10% Heat-Inactivated Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Test Compound: Benzo[a]pyrene (≥96% purity), prepared as a 10 mM stock in anhydrous DMSO.

  • Assay Kit: CCK-8 Reagent (stored at 4°C protected from light).

Protocol Workflow

Step 1: Cell Seeding

  • Harvest RAW264.7 cells at 70-80% confluence using a cell scraper (avoid trypsin, which alters macrophage surface receptors).

  • Seed cells into a flat-bottom 96-well plate at a density of

    
     cells/well in 100 µL of complete DMEM.
    
  • Causality Note: Seeding density is critical. Over-confluent macrophages undergo contact inhibition and spontaneous activation, skewing viability data.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for adherence and recovery.

Step 2: B[a]P Treatment

  • Prepare serial dilutions of B[a]P in complete DMEM to achieve final well concentrations of 0.1, 1.0, 10.0, 25.0, and 50.0 µM. Ensure the final DMSO concentration remains constant at 0.1% across all wells.

  • Carefully aspirate the old media from the 96-well plate.

  • Add 100 µL of the B[a]P-treated media, vehicle control media, and positive control media to their respective wells (n=5 replicates per condition).

  • Incubate for the desired kinetic timepoints (typically 24h and 48h).

Step 3: CCK-8 Incubation & Measurement

  • At the end of the exposure period, add 10 µL of CCK-8 solution directly to each well (including blank wells).

  • Incubate the plate at 37°C for 1 to 4 hours. Causality Note: Macrophage metabolic rates vary based on activation state; visually monitor the plate until the vehicle control wells turn a distinct orange color.

  • Measure the absorbance at 450 nm using a microplate reader.

Assay_Workflow Seed Step 1: Cell Seeding RAW264.7 (10^4 cells/well) Attach Step 2: Incubation 24h at 37°C, 5% CO2 Seed->Attach Treat Treat Attach->Treat Expose Step 4: Exposure 24h - 48h Kinetics Treat->Expose CCK8 Step 5: CCK-8 Addition 10 µL/well, 1-4h Incubate Expose->CCK8 Read Step 6: Measurement Absorbance at 450 nm CCK8->Read

Step-by-step workflow for the CCK-8 cell viability assay in RAW264.7 macrophages.

Quantitative Data Interpretation

Cell viability is calculated using the following formula:



The table below summarizes the expected quantitative outcomes and corresponding cellular phenotypes based on established toxicological literature for RAW264.7 cells exposed to B[a]P [1, 3, 4].

B[a]P Concentration (µM)24h Viability (%) ± SD48h Viability (%) ± SDCellular Phenotype / Mechanistic Notes
0 (Vehicle Control) 100.0 ± 2.1100.0 ± 3.4Normal macrophage morphology; baseline metabolism.
1.0 98.5 ± 3.095.2 ± 4.1Minimal cytotoxicity; induction of pro-inflammatory state (TNF-α, IL-6) [2].
10.0 85.4 ± 4.272.1 ± 5.5Onset of AhR-mediated ROS generation; early metabolic stress [3].
25.0 68.2 ± 5.150.4 ± 6.2Significant BPDE-DNA adduct formation; activation of apoptotic pathways [4].
50.0 45.1 ± 6.328.7 ± 4.8Severe apoptosis; pronounced morphological rounding and detachment.

Note: IC₅₀ values for B[a]P in RAW264.7 cells typically range between 20 µM and 30 µM at 48 hours, heavily dependent on the specific FBS batch and basal CYP expression levels of the cell passage.

References

  • Dussert, F., et al. "Toxicity to RAW264.7 Macrophages of Silica Nanoparticles and the E551 Food Additive, in Combination with Genotoxic Agents." Nanomaterials, vol. 10, no. 7, 2020, p. 1418. URL:[Link]

  • Bouredji, A., et al. "Exposure of RAW264.7 macrophages to exhaust emissions (gases and PAH) and non-exhaust emissions (tire particles) induces additive or synergistic TNF-α production depending on the tire particle size." ResearchGate, 2024. URL:[Link]

  • Kumar, A., et al. "Effect of benzo(a)pyrene on oxidative stress and inflammatory mediators in astrocytes and HIV-infected macrophages." PLOS ONE, vol. 17, no. 10, 2022, e0275874. URL:[Link]

  • Chen, J., et al. "Low-Dose Benzo(a)pyrene and Its Epoxide Metabolite Inhibit Myogenic Differentiation in Human Skeletal Muscle-Derived Progenitor Cells." Toxicological Sciences, vol. 138, no. 2, 2014, pp. 399-411. URL:[Link]

Application Note: Benzo[a]pyrene (BaP) Oral Gavage Dosage Regimens and Pharmacokinetic Modeling in Mice

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Benzo[a]pyrene (BaP) is a prototypical polycyclic aromatic hydrocarbon (PAH) and a well-documented Group 1 carcinogen. In environmental and pharmacological toxicology, murine models are frequently utilized to study BaP-induced mutagenesis, oxidative stress, and carcinogenesis. While inhalation and dermal application model occupational exposures, oral gavage is the gold standard for modeling human dietary exposure (e.g., ingestion of charred meats or contaminated water)[1][2].

Designing a robust oral gavage protocol requires a deep understanding of BaP's lipophilicity, first-pass metabolism, and the specific genetic background of the murine model. This application note provides a comprehensive, field-proven framework for establishing BaP dosage regimens, ensuring experimental reproducibility and scientific integrity.

Mechanistic Grounding: The AhR/CYP1A1 Axis

To design a self-validating experimental system, researchers must understand the causality behind BaP toxicity. BaP itself is relatively inert; its toxicity is entirely dependent on metabolic activation[3].

Upon ingestion, BaP diffuses into gastrointestinal and hepatic cells, binding to the cytosolic Aryl hydrocarbon Receptor (AhR)[4]. This complex translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XRE)[5]. This binding induces the transcription of Cytochrome P450 enzymes—primarily CYP1A1 and CYP1B1 [3][4].

Paradoxically, while intestinal CYP1A1 is essential for the rapid detoxification and clearance of oral BaP, these same enzymes epoxidize BaP into 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE), the ultimate reactive metabolite that forms stable DNA adducts and generates reactive oxygen species (ROS)[3][6].

G BaP Benzo[a]pyrene (BaP) Exposure AhR Cytosolic AhR Activation BaP->AhR Metabolism Metabolic Activation (Epoxidation) BaP->Metabolism Substrate Translocation Nuclear Translocation & ARNT Dimerization AhR->Translocation XRE Binding to XRE (DNA Promoter) Translocation->XRE CYP CYP1A1 / CYP1B1 Expression XRE->CYP CYP->Metabolism BPDE BPDE Formation (Reactive Metabolite) Metabolism->BPDE Toxicity DNA Adducts, ROS, & Carcinogenesis BPDE->Toxicity

AhR-mediated CYP1A1 induction and metabolic activation of Benzo[a]pyrene.

Experimental Design: Defining the Dosage Regimen

The choice of dosage and frequency is dictated by the study's endpoint. High doses (50–125 mg/kg) are utilized for acute toxicity and pharmacokinetic modeling, whereas lower doses (10–50 mg/kg) are standard for chronic carcinogenesis studies[2][6][7].

Furthermore, the genetic background of the mouse dictates survival. Wild-type mice can tolerate massive oral doses (up to 125 mg/kg/day) due to rapid intestinal CYP1A1 clearance. In contrast, Cyp1a1(-/-) knockout mice lack this first-pass defense, resulting in systemic immunotoxicity and death within 32 days at the same dose[6].

Table 1: Quantitative Summary of BaP Oral Gavage Regimens in Murine Models
Study ObjectiveMurine ModelDosageFrequency & DurationKey Endpoints & Phenotypes
Subchronic Toxicity C57BL/6N50 mg/kgEvery other day for 3 monthsKidney/liver histopathology, P-glycoprotein modulation[7]
Pharmacokinetics WT vs. Cyp1a1(-/-)12.5 to 125 mg/kgDaily for 18–32 daysCyp1a1(-/-) lethality at 32 days; WT survival, DNA adducts[6]
Genetic Toxicity MutaMouse25 to 50 mg/kgDaily for 28 daysMutant frequency in glandular stomach, liver, and lung[1]
Carcinogenesis CD-1 / B6C3F110 to 50 mg/kg2-3 times/week for 6+ monthsForestomach and lung tumor incidence[2]

Self-Validating Protocol: Formulation and Administration

To ensure data integrity, the following protocol incorporates built-in quality control steps, transforming the workflow into a self-validating system.

Phase 1: Vehicle Selection and Formulation

Causality Insight: BaP is highly lipophilic and will precipitate in aqueous buffers, leading to erratic gastrointestinal absorption. Corn oil or peanut oil must be used as the vehicle to mimic dietary lipids, which stimulate bile release and ensure consistent micellar absorption in the gut.

  • Weigh the required amount of BaP powder (Handle exclusively inside a Class II Type B2 biological safety cabinet; BaP is a potent carcinogen).

  • Add the BaP powder to sterile, cell-culture grade corn oil to achieve a target concentration (e.g., 5 mg/mL for a 50 mg/kg dose administered at 10 mL/kg).

  • Quality Control: Sonicate the mixture in a water bath at 37°C for 15–30 minutes until the solution is completely clear and visually homogenous. Any remaining particulate matter will cause dosing inconsistencies.

  • Store the formulation in amber glass vials at 4°C to prevent photo-degradation. Warm to room temperature and vortex thoroughly prior to each use.

Phase 2: Murine Cohort Preparation
  • Utilize 8–10 week old mice (e.g., C57BL/6). Acclimatize for at least 7 days prior to the first gavage.

  • Record baseline body weights. Weight tracking is the primary non-invasive metric for systemic toxicity.

  • Fasting is generally not required for chronic studies, but dosing should occur at a standardized time (e.g., 09:00 AM) to control for circadian variations in basal CYP enzyme expression.

Phase 3: Gavage Administration Technique

Causality Insight: Administering a strict volume of 5–10 mL/kg prevents gastric distension. Volumes exceeding 10 mL/kg risk esophageal reflux and aspiration, which would artificially skew lung toxicity data and cause premature mortality.

  • Secure the mouse using a standard scruff technique, ensuring the head and neck are vertically aligned to straighten the esophagus.

  • Attach a sterile, stainless-steel bulb-tipped gavage needle (20G or 22G, 1.5 inch) to a 1 mL Luer-lock syringe.

  • Draw the calculated volume of the BaP-corn oil emulsion (e.g., 0.1 mL for a 20 g mouse at 10 mL/kg).

  • Gently insert the bulb past the diastema, gliding over the tongue and down the esophagus. Do not force the needle. If resistance is met, withdraw and realign.

  • Depress the plunger smoothly. Withdraw the needle gently and monitor the mouse for 60 seconds for signs of respiratory distress (indicating accidental tracheal intubation).

Phase 4: Quality Control & Endpoint Validation

To prove the protocol is functioning before committing to a 3-to-6-month timeline, implement a Sentinel Validation Step :

  • Include 3–4 "sentinel" mice in the cohort.

  • Sacrifice the sentinels 48 hours after the initial gavage.

  • Harvest the liver and proximal small intestine.

  • Perform RT-qPCR for CYP1A1 and CYP1B1 mRNA. A successful BaP gavage will yield a massive (often >50-fold) upregulation of CYP1A1 transcripts compared to vehicle-only controls[3][5]. This molecular confirmation validates the formulation's bioavailability and the activation of the AhR pathway, ensuring the main cohort will yield reliable phenotypic data.

References

  • Sucralose Promotes Benzo(a)
  • Oral Benzo[a]pyrene: Understanding Pharmacokinetics, Detoxication, and Consequences—Cyp1 Knockout Mouse Lines as a Paradigm. PMC.
  • Genetic Toxicity of Complex Mixtures of Polycyclic Aromatic Hydrocarbons: Evaluating Dose-Additivity in a Transgenic Mouse Model.
  • Benzo(a)pyrene PHG, September 2010. OEHHA.
  • Benzo[a]pyrene activates an AhR/Src/ERK axis that contributes to CYP1A1 induction and stable DNA adducts form
  • Diallyl Trisulfide Enhances Benzo[a]pyrene-induced CYP1A1 Expression and Metabolic Activation in Hep
  • Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxid

Sources

Application Notes & Protocols: Benpyrine as a Therapeutic Modulator in Lipopolysaccharide (LPS)-Induced Endotoxemia

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers investigating the therapeutic potential of Benpyrine in a murine model of lipopolysaccharide (LPS)-induced endotoxemia. Endotoxemia, characterized by the presence of endotoxins in the bloodstream, triggers a potent systemic inflammatory response that can lead to sepsis and multiple organ failure.[1] The primary mediator of this cascade is Tumor Necrosis Factor-alpha (TNF-α).[2][3] Benpyrine is a specific, orally active TNF-α inhibitor that functions by binding to TNF-α and blocking its interaction with its receptor, TNFR1.[4] Furthermore, it has demonstrated an ability to modulate the downstream nuclear factor-κB (NF-κB) signaling pathway.[4] These application notes detail the underlying mechanism, provide a validated experimental workflow, and offer detailed step-by-step protocols for inducing endotoxemia and evaluating the efficacy of Benpyrine treatment.

Scientific Rationale and Mechanism of Action

The Pathophysiology of LPS-Induced Endotoxemia: Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent pathogen-associated molecular pattern (PAMP).[1] In the host, LPS is primarily recognized by the Toll-like receptor 4 (TLR4) complex expressed on innate immune cells such as macrophages.[1][2][5] Binding of LPS to TLR4 initiates a downstream signaling cascade, predominantly through the MyD88-dependent pathway. This cascade activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκBα).[6][7] Phosphorylation marks IκBα for degradation, liberating the transcription factor NF-κB (p65/p50) to translocate into the nucleus.[8][9] Nuclear NF-κB then drives the transcription of a host of pro-inflammatory genes, leading to a massive release of cytokines, including TNF-α, interleukin-1β (IL-1β), and IL-6, a phenomenon often referred to as a "cytokine storm".[2][10][11]

Benpyrine's Dual-Pronged Intervention: Benpyrine intervenes in this inflammatory cascade at two critical junctures:

  • Direct TNF-α Inhibition: As a primary mechanism, Benpyrine is a highly specific TNF-α inhibitor with a binding affinity (KD) of 82.1 μM.[4] It physically binds to TNF-α, preventing its interaction with the TNF receptor 1 (TNFR1) with an IC50 of 0.109 µM.[4] This action directly neutralizes the principal cytokine responsible for the systemic inflammatory response and tissue damage in endotoxemia.

  • Inhibition of NF-κB Signaling: Beyond sequestering TNF-α, Benpyrine also impacts the core signaling pathway. In vitro studies have shown that Benpyrine pretreatment leads to a dose-dependent decrease in the LPS-induced phosphorylation of IκBα in RAW264.7 macrophage cells.[4] By stabilizing IκBα, Benpyrine prevents the nuclear translocation of NF-κB, thereby suppressing the transcriptional engine of the inflammatory response.

The following diagram illustrates this dual mechanism of action.

Benpyrine_MoA cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Complex LPS->TLR4 Binds MyD88 MyD88 Pathway TLR4->MyD88 Activates TNFa_ext TNF-α TNFR1 TNFR1 TNFa_ext->TNFR1 Activates TNFR1->MyD88 Benpyrine Benpyrine Benpyrine->TNFa_ext Binds & Inhibits IKK IKK Complex Benpyrine->IKK Inhibits Phosphorylation MyD88->IKK NFkB_inactive NF-κB-IκBα IKK->NFkB_inactive Phosphorylates IκBα IkBa_p p-IκBα (Degraded) NFkB_active NF-κB (Active) NFkB_inactive->IkBa_p NFkB_inactive->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Promoter Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes TNFa_gene TNF-α mRNA Pro_inflammatory_genes->TNFa_gene TNFa_gene->TNFa_ext Translation & Secretion Experimental_Workflow cluster_groups Experimental Groups cluster_analysis Analyses acclimatize 1. Animal Acclimatization (1 week) grouping 2. Randomization into Groups (n=8-10 per group) acclimatize->grouping treatment 3. Dosing Administration grouping->treatment grp1 A. Vehicle Control grp2 B. LPS + Vehicle grp3 C. LPS + Benpyrine (Prophylactic) grp4 D. LPS + Benpyrine (Therapeutic) monitoring 4. Monitoring & Sample Collection (e.g., 6h, 12h, 24h post-LPS) treatment->monitoring time_pro T = -1h: Benpyrine (Group C) T = 0h: LPS (Groups B,C,D) T = +1h: Benpyrine (Group D) analysis 5. Endpoint Analysis monitoring->analysis elisa Serum Cytokine (ELISA) analysis->elisa histo Organ Histopathology (H&E Staining) analysis->histo wb Tissue Protein (Western Blot) analysis->wb survival Survival Study (72 hours) analysis->survival

Sources

Technical Application Note: Western Blot Analysis of IκBα Phosphorylation Induced by Benzo[a]pyrene (BaP)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Rationale

Benzo[a]pyrene (BaP) is a ubiquitous polycyclic aromatic hydrocarbon (PAH) and a potent ligand for the Aryl Hydrocarbon Receptor (AhR).[1] While classically associated with xenobiotic metabolism (CYP1A1 induction), BaP exposure triggers significant pro-inflammatory signaling via crosstalk with the NF-κB pathway.

Unlike direct NF-κB activators (e.g., TNF-α), BaP-induced activation is often indirect, mediated by Reactive Oxygen Species (ROS) generated during metabolic activation or direct AhR-RelB interactions. This results in a distinct kinetic profile for the phosphorylation and subsequent degradation of IκBα (Nuclear Factor of Kappa Light Polypeptide Gene Enhancer in B-cells Inhibitor, alpha) .

Why Monitor IκBα Phosphorylation? Phosphorylation of IκBα at Ser32/36 is the committed step for its ubiquitination and proteasomal degradation. Detecting this transient phosphorylation event is technically more demanding than measuring total protein levels but offers the most direct evidence of IKK complex activation upstream of NF-κB nuclear translocation.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the signal transduction from BaP exposure to IκBα phosphorylation.

BaP_Pathway BaP Benzo[a]pyrene (BaP) AhR_Cyto AhR (Cytosolic) BaP->AhR_Cyto Ligand Binding AhR_Nuc AhR/ARNT (Nuclear) AhR_Cyto->AhR_Nuc Translocation IKK IKK Complex Activation AhR_Cyto->IKK Non-Genomic Crosstalk CYP CYP1A1/1B1 Upregulation AhR_Nuc->CYP Transcription ROS Reactive Oxygen Species (ROS) CYP->ROS Metabolic Activation ROS->IKK Oxidative Stress IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation pIkBa p-IκBα (Ser32/36) IkBa->pIkBa Degradation Proteasomal Degradation pIkBa->Degradation Ubiquitination NFkB NF-κB (p65) Translocation Degradation->NFkB Release

Caption: BaP-induced activation of NF-κB via AhR-dependent metabolic stress and kinase activation.[1]

Experimental Design & Optimization

Cell Model Selection

The metabolic competence of the cell line determines the kinetics of activation.

  • Metabolically Active (HepG2, A549, MCF-7): Endogenous CYP1A1 allows rapid conversion of BaP to reactive metabolites. Phosphorylation typically peaks between 30–120 minutes .

  • Metabolically Poor (HUVEC, HEK293): May require higher doses or longer exposure, or co-treatment with exogenous metabolic activation systems.

Dose and Time Course (Critical)

Unlike TNF-α (which induces p-IκBα in <10 mins), BaP requires cellular uptake and often metabolic processing.

  • Recommended Concentration: 1 µM – 10 µM (Dissolved in DMSO).

  • Vehicle Control: DMSO (Final concentration < 0.1%).

  • Kinetic Window: The phosphorylation signal is transient. If you wait too long (e.g., 24h), IκBα will be degraded or re-synthesized (NF-κB feedback loop), and the phospho-signal will be lost.

Table 1: Optimized Treatment Scheme

ParameterConditionRationale
Dose (BaP) 1 µM, 5 µM, 10 µMDose-response establishment. 10 µM is standard for signaling studies.
Time Points 0, 15, 30, 60, 120 minCaptures the "rise" (phosphorylation) and "fall" (degradation).
Positive Control TNF-α (10 ng/mL)Validates the antibody and detection system (Peak at 5-10 min).
Replicates n=3Biological replicates required for statistical validity.

Comprehensive Protocol

Reagents & Buffers[2]
  • Lysis Buffer: RIPA Buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitors (1 mM NaF, 1 mM Na3VO4). Note: Failure to inhibit phosphatases is the #1 cause of signal loss.

  • Blocking Buffer: 5% BSA (Bovine Serum Albumin) in TBST. Strictly avoid Non-Fat Dry Milk for phospho-antibodies. Milk contains casein, a phosphoprotein that causes high background and masks specific signals.[2]

  • Primary Antibody: Rabbit anti-Phospho-IκBα (Ser32/36).

  • Loading Control: Mouse anti-GAPDH or β-Actin. (Do not use Total IκBα as a loading control, as its levels change during the experiment).

Step-by-Step Workflow
Phase A: Cell Treatment & Lysis
  • Seed cells (e.g., A549) in 6-well plates to reach 80% confluency.

  • Starve cells in serum-free or low-serum (0.5%) media for 12 hours to reduce basal NF-κB activity.

  • Add Benzo[a]pyrene (diluted in DMSO) to designated wells. Maintain DMSO < 0.1% in all wells.

  • At specific time points (15, 30, 60 min), place plates on ice immediately.

  • Wash 2x with ice-cold PBS (containing 1mM Na3VO4).

  • Lyse directly in the well with 150 µL cold RIPA + Inhibitors. Scrape and collect.

  • Sonicate (3x 5 sec pulses) to shear DNA and reduce viscosity.

  • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase B: Western Blotting[1][3][4]
  • Quantification: Normalize protein concentration (BCA Assay). Load 30–50 µg per lane.

  • Electrophoresis: Run on 10-12% SDS-PAGE gel.

  • Transfer: Transfer to PVDF membrane (0.45 µm). Methanol activation required for PVDF.

  • Blocking: Block membrane in 5% BSA/TBST for 1 hour at Room Temperature (RT).

  • Primary Antibody: Incubate with anti-p-IκBα (1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash 3x 10 min with TBST.

  • Secondary Antibody: HRP-conjugated anti-Rabbit (1:5000 in 5% BSA/TBST) for 1 hour at RT.

  • Detection: Apply ECL substrate and image.

Experimental Workflow Diagram (Graphviz)

Protocol_Flow cluster_0 Sample Prep cluster_1 Western Blot Treat BaP Treatment (Time Course) Lyse Lysis + Phosphatase Inhibitors Treat->Lyse Ice Cold PBS Wash Block Block: 5% BSA (NO MILK) Lyse->Block SDS-PAGE & Transfer Primary 1° Ab: p-IκBα (Overnight 4°C) Block->Primary Detect ECL Detection & Imaging Primary->Detect 2° Ab Incubation

Caption: Critical workflow steps emphasizing phosphatase inhibition and BSA blocking.

Data Analysis & Troubleshooting

Expected Results
  • Basal (0 min): Low to undetectable signal.

  • BaP Treated: Increase in p-IκBα band intensity starting ~15-30 min, peaking at ~60 min (cell line dependent).

  • Total IκBα Check: If you strip and re-probe for Total IκBα, you should see the inverse: as Phospho signal rises, Total signal should eventually decrease (degradation).

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Signal (p-IκBα) Phosphatase activityEnsure NaF and Na3VO4 are fresh in lysis buffer. Keep samples on ice.
High Background Blocking with MilkSwitch to 5% BSA. Milk casein reacts with phospho-antibodies.[5][2][6]
Weak Signal Transient phosphorylation missedPerform a tighter time course (e.g., 10, 20, 30, 40 min).
No Degradation of Total IκBα Proteasome inhibitionEnsure cells are healthy. BaP toxicity at high doses (>50 µM) can inhibit proteasome function.

References

  • Rubio, V., et al. (2007). "Benzo[a]pyrene-dependent activation of transcription factors NF-kappaB and AP-1 related to tumor promotion in hepatoma cell cultures."[7] Biochemistry (Moscow).[7] Link

  • Jian, W., et al. (2019).[4] "Benzo[a]pyrene exposure generates persistent reactive oxygen species (ROS) to inhibit the NF-κB pathway in medaka." Environmental Pollution.[3][4] Link

  • Chuang, C.Y., et al. (2012). "Benzo[a]pyrene induced the activation of both NF-κB and p38 MAPK, which were involved in the benzo[a]pyrene-increased IL-6 production in VSMCs."[3] Archives of Toxicology. Link

  • Cell Signaling Technology. "Western Blotting Protocol: BSA vs. Milk for Phospho-Proteins." Link

Sources

Application Note: Formulation and Administration of Benpyrine (TNF-α Inhibitor)

[1][2][3][4]

Disambiguation & Safety Alert (Critical)

⚠️ WARNING: IDENTITY CHECK REQUIRED Before proceeding, verify your compound's CAS and structure.

  • Target Compound: Benpyrine (also known as (Rac)-Benpyrine). [1][2][3] * Function: Small molecule TNF-α inhibitor (Drug Candidate). [1][4][5][6] * Formula: C₁₆H₁₆N₆O

    • MW: 308.34 g/mol

    • Application: Anti-inflammatory/Autoimmune research (RA, Colitis). * Do NOT confuse with: Benzo[a]pyrene (BaP). [7] * Function: Polycyclic Aromatic Hydrocarbon (Carcinogen/Toxicant). [7][8] * Formula: C₂₀H₁₂

    • MW: 252.31 g/mol

    • Application: Tumor induction/Toxicology.

This protocol is exclusively for the formulation of the TNF-α inhibitor Benpyrine .

Physicochemical Profile & Solubility

Benpyrine is a lipophilic small molecule with poor aqueous solubility. Successful in vivo delivery requires specific vehicle systems to ensure bioavailability and prevent precipitation in the syringe or needle.

PropertySpecificationNotes
Appearance White to off-white solidStore at -20°C, desiccated.
Solubility (DMSO) ~12.5 - 25 mg/mLSoluble with warming (37°C) and sonication.
Solubility (Water) < 1 mg/mLInsoluble; requires suspension or co-solvents.
LogP ~2.5 - 3.0Moderate lipophilicity; suitable for lipid-based or surfactant-rich vehicles.
Vehicle Selection Decision Tree

Select the appropriate formulation based on your study endpoint and route of administration.

VehicleSelectionStartSelect Study TypeRouteRoute of AdministrationStart->RouteOralOral Gavage (PO)(Chronic Efficacy)Route->OralPreferredParenteralInjection (IP/IV)(PK / Acute)Route->ParenteralSuspensionProtocol A:0.5% CMC-Na SuspensionOral->SuspensionStandardLipidProtocol C:DMSO/Corn OilOral->LipidAlternativeSolutionProtocol B:DMSO/PEG300/Tween80Parenteral->SolutionClear Solution Required

Figure 1: Decision matrix for selecting the optimal vehicle based on administration route.

Detailed Formulation Protocols
Protocol A: Oral Suspension (Standard for Efficacy Studies)

Best for: Long-term dosing (e.g., 2 weeks) in Collagen-Induced Arthritis (CIA) or colitis models. Target Concentration: 2.5 – 5.0 mg/mL (for 25–50 mg/kg dose at 10 mL/kg volume).[1]

Reagents:

  • Benpyrine solid

  • Carboxymethylcellulose Sodium (CMC-Na)

  • Sterile Water for Injection

Procedure:

  • Vehicle Prep: Dissolve 0.5 g CMC-Na in 100 mL sterile water to make a 0.5% CMC-Na solution. Stir overnight at room temperature to ensure complete hydration. Autoclave if sterility is required.

  • Weighing: Weigh the required amount of Benpyrine (e.g., 50 mg for 10 mL of 5 mg/mL suspension).

  • Trituration: Place Benpyrine in a mortar. Add a small volume (approx. 500 µL) of 0.5% CMC-Na. Grind thoroughly with a pestle to break up aggregates and wet the powder.

  • Dilution: Gradually add the remaining CMC-Na vehicle while stirring to reach the final volume.

  • Homogenization: Transfer to a vial and sonicate for 10–15 minutes until a uniform, fine suspension is achieved. Vortex immediately before dosing.

Protocol B: Co-Solvent Solution (Intraperitoneal/Intravenous)

Best for: Pharmacokinetic (PK) studies or acute inflammation models where rapid absorption is needed. Target Concentration: 1.25 – 2.5 mg/mL. Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[9]

CRITICAL: The order of addition is non-negotiable. Adding saline too early will cause irreversible precipitation.

MixingProtocolStep11. Dissolve Benpyrinein 100% DMSOStep22. Add PEG300 (40% Vol)Vortex vigorouslyStep1->Step2Step33. Add Tween-80 (5% Vol)VortexStep2->Step3Step44. Add Warm Saline (45% Vol)Dropwise with stirringStep3->Step4ResultClear Solution(Use within 4 hours)Step4->Result

Figure 2: Step-by-step solvent addition workflow to maintain solubility.

Procedure:

  • Stock Solution: Dissolve Benpyrine in pure DMSO at 10x the final concentration (e.g., if target is 2 mg/mL, dissolve at 20 mg/mL in DMSO). Sonicate/warm to 37°C if necessary.

  • PEG Addition: Add PEG300 (40% of final volume) to the DMSO stock. Vortex for 30 seconds. The solution should remain clear.

  • Surfactant Addition: Add Tween-80 (5% of final volume). Vortex gently to avoid excessive foaming.

  • Aqueous Phase: Slowly add pre-warmed (37°C) sterile saline (45% of final volume) while vortexing or stirring.

    • Troubleshooting: If cloudiness appears, sonicate at 37°C for 5 minutes. If precipitate persists, the concentration is too high; dilute with vehicle.

Administration Guidelines
ParameterMouse (20-25g)Rat (200-250g)Notes
Dose Range 25 – 50 mg/kg10 – 25 mg/kgBased on efficacy in CIA/LPS models [1, 2].
Max Volume (PO) 10 mL/kg (200 µL)10 mL/kg (2 mL)Exceeding this stresses the stomach.
Max Volume (IP) 10 mL/kg (200 µL)5 mL/kg (1 mL)Ensure pH is near neutral (6.5-7.5).
Frequency Daily (QD)Daily (QD)Half-life supports once-daily dosing.

Experimental Workflow Example (CIA Model):

  • Induction: Immunize mice with Type II Collagen/CFA (Day 0) and boost (Day 21).

  • Treatment: Start Benpyrine (PO, Protocol A) on Day 21 or at first sign of paw swelling.

  • Dosing: 50 mg/kg daily for 14 days.

  • Readout: Measure paw thickness and clinical score every 2 days.

References
  • Sun, W., et al. (2020). Discovery of an Orally Active Small Molecule TNF-α Inhibitor. Journal of Medicinal Chemistry. (Note: Primary discovery paper describing Benpyrine structure and efficacy).

  • BenchChem. (Rac)-Benpyrine Technical Guide and Protocols. BenchChem Application Notes.

  • MedChemExpress. Benpyrine Product Data Sheet and Solubility Protocols. MedChemExpress.

  • SelleckChem. Benpyrine Racemate: Chemical Properties and Formulation. Selleck Chemicals.

Application Note: Optimized Pretreatment Protocols for Benzo[a]pyrene (BaP) in Cell Culture Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzo[a]pyrene (BaP) is a ubiquitous polycyclic aromatic hydrocarbon (PAH) requiring metabolic activation to exert genotoxicity.[1][2] Inconsistent in vitro pretreatment protocols often lead to experimental variability, particularly regarding vehicle solubility limits, metabolic activation latency, and cytotoxicity thresholds. This Application Note defines a standardized, self-validating protocol for BaP pretreatment. It delineates the critical temporal windows for cellular uptake, Aryl Hydrocarbon Receptor (AHR) activation, cytochrome P450 (CYP) induction, and DNA adduct formation, providing researchers with a rationale for selecting incubation times based on specific downstream endpoints.

Introduction: The Kinetic Challenge of BaP

BaP is a pro-carcinogen. It is biologically inert until metabolized by Phase I enzymes (primarily CYP1A1 and CYP1B1) into reactive intermediates, most notably the ultimate carcinogen benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE).[3][4]

For researchers, this mechanism dictates that incubation time is not a passive variable but a functional switch .

  • Short Exposure (<4h): Measures receptor binding (AHR) and initial signaling events.

  • Intermediate Exposure (4–24h): Measures transcriptional activation (CYP1A1 mRNA) and initial metabolism.

  • Long Exposure (24–72h): Measures metabolite accumulation, DNA adduct formation, and cytotoxicity.

Failure to align the incubation window with the metabolic competence of the specific cell line (e.g., HepG2 vs. non-metabolizing fibroblasts) is the primary cause of assay failure.

Critical Parameters & Preparation

Solubility and Vehicle Constraints

BaP is highly hydrophobic (Water solubility ~1.62 µg/L).[5] Improper solubilization results in micro-precipitation, leading to heterogeneous cellular exposure and "hotspots" of toxicity.

Table 1: BaP Solubilization & Storage Standards

ParameterSpecificationNotes
Primary Vehicle Anhydrous DMSO (Dimethyl Sulfoxide)Acetone is an alternative but volatile. Avoid Ethanol.
Stock Concentration 10 – 25 mM (in DMSO)Max solubility is ~99 mM, but 25 mM prevents crashing upon freeze/thaw.
Working Concentration 50 nM – 50 µM50 nM is "environmentally relevant"; >10 µM often induces necrotic cytotoxicity.
Final Vehicle % ≤ 0.1% (v/v) Critical. >0.5% DMSO inhibits CYP enzyme activity and alters membrane permeability.
Storage -20°C or -80°CLight sensitive. Store in amber vials. Stable for 1 year.
Serum Interaction Factors

Serum proteins (Albumin, Lipoproteins) in culture media bind BaP, reducing its free bioavailability.

  • Protocol Adjustment: For short-term uptake studies (<4h), consider serum-reduced media (1-2% FBS) to accelerate uptake. For long-term toxicity (>24h), standard 10% FBS is required to maintain cell health, but effective concentration may be 10-50% lower than nominal.

Time-Dependent Dynamics: The Three Phases

Understanding the temporal cascade is essential for experimental design.

Phase 1: Uptake & Signaling (0 – 6 Hours)
  • Mechanism: BaP diffuses across the plasma membrane and binds the cytosolic Aryl Hydrocarbon Receptor (AHR). The BaP-AHR complex translocates to the nucleus.

  • Target Endpoint: AHR nuclear translocation, HSP90 dissociation, early phosphorylation events.

  • Risk: High serum content can delay uptake kinetics.

Phase 2: Metabolic Activation (6 – 24 Hours)
  • Mechanism: AHR heterodimerizes with ARNT, binding Xenobiotic Response Elements (XRE) to drive transcription of CYP1A1, CYP1B1, and NQO1.

  • Target Endpoint: mRNA quantification (RT-qPCR), EROD activity (Enzyme function).

  • Key Insight: CYP1A1 protein levels typically peak between 18–24 hours in metabolically competent cells (e.g., HepG2).

Phase 3: Adduct Formation & Toxicity (24 – 72 Hours)
  • Mechanism: Induced CYPs metabolize BaP into BPDE. BPDE covalently binds DNA (mainly Guanine residues).[3] DNA repair mechanisms (NER) are activated.

  • Target Endpoint: DNA Adducts (LC-MS/MS), Micronucleus assay, Apoptosis (Caspase 3/7), Cell Viability (ATP).

  • Key Insight: At low doses (50 nM), cells may repair adducts by 24h. At high doses (>5 µM), repair is overwhelmed, leading to accumulation and apoptosis by 48-72h.

Visualization: The BaP Activation Pathway

BaP_Pathway BaP_Ext BaP (Extracellular) BaP_Int BaP (Intracellular) BaP_Ext->BaP_Int Passive Diffusion (< 1 hr) AHR AHR Complex (Cytosol) BaP_Int->AHR Binding BPDE BPDE (Reactive Metabolite) BaP_Int->BPDE Via CYP1A1 Nucl_Trans Nuclear Translocation (AHR/ARNT) AHR->Nucl_Trans 0-4 hrs CYP_Gene CYP1A1/1B1 Gene Transcription Nucl_Trans->CYP_Gene XRE Binding CYP_Enz CYP1A1 Enzyme (Microsomes) CYP_Gene->CYP_Enz Translation (6-24 hrs) CYP_Enz->BPDE Metabolism of BaP (> 12 hrs) DNA_Adduct DNA Adducts (Genotoxicity) BPDE->DNA_Adduct Covalent Binding Repair DNA Repair (NER Pathway) DNA_Adduct->Repair Low Dose (<0.1 µM) Apoptosis Apoptosis/Toxicity DNA_Adduct->Apoptosis High Dose / >48 hrs

Figure 1: Mechanistic pathway of Benzo[a]pyrene bioactivation showing time-dependent progression from uptake to genotoxicity.

Protocol: Optimized BaP Treatment Workflow

This protocol assumes the use of adherent cells (e.g., HepG2) in a 6-well plate format.

Step 1: Preparation (Day 0)
  • Seed Cells: Plate cells to achieve 70-80% confluency at the time of treatment. Over-confluent cells may downregulate CYP enzymes.

  • Incubate: Allow attachment for 24 hours in standard growth media.

Step 2: Stock Solution Preparation
  • Dissolve: Prepare 25 mM BaP stock in anhydrous DMSO. Vortex and sonicate if necessary to ensure complete dissolution.

  • Verify: Solution must be crystal-clear. Any turbidity indicates precipitation.

Step 3: Treatment (Day 1)
  • Dilution: Prepare intermediate dilutions in sterile PBS or media to keep DMSO constant.

    • Example: For 5 µM final conc, dilute stock 1:5000.

    • Control: Prepare a "Vehicle Control" with DMSO matching the highest treatment concentration (e.g., 0.1%).

  • Exposure: Aspirate old media. Add fresh media containing BaP.

    • Tip: Do not add concentrated DMSO stock directly to the well; pre-mix in a tube to prevent local cytotoxicity.

Step 4: Incubation Selection (The "Golden Rules")
Desired EndpointRecommended TimeRationale
AHR Activation 2 – 4 Hours Capture nuclear translocation before feedback loops engage.
CYP1A1 mRNA 6 – 12 Hours Peak transcriptional burst.
CYP1A1 Activity 24 Hours Sufficient time for protein translation and membrane insertion.
DNA Adducts 48 Hours Allows accumulation of BPDE; balance between formation and repair.
Cytotoxicity (IC50) 72 Hours Required for downstream apoptotic cascades to manifest as cell loss.
Step 5: Validation (Self-Check)
  • Visual Check: Inspect for precipitation under 20x objective immediately after dosing.

  • Positive Control: Use TCDD (if permitted) or Omeprazole as a positive control for CYP1A1 induction to verify metabolic competence of cells.

Visualization: Experimental Timeline

Timeline T0 T=0h BaP Addition T4 T=4h Early Signaling (AHR/ROS) T0->T4 Uptake T24 T=24h Metabolism Peak (CYP1A1/EROD) T4->T24 Induction T48 T=48h Adduct Accumulation (Genotoxicity) T24->T48 Bioactivation T72 T=72h Cytotoxicity (Viability/Apoptosis) T48->T72 Damage Response

Figure 2: Temporal roadmap for selecting incubation times based on assay endpoints.

Troubleshooting & Optimization

  • Issue: High variability in toxicity.

    • Cause: BaP precipitation or evaporation of acetone (if used).

    • Fix: Switch to DMSO; ensure <0.1% v/v; pre-warm media.

  • Issue: No CYP induction observed.

    • Cause: Cell line drift (loss of metabolic competence) or high passage number.

    • Fix: Validate HepG2 cells with an EROD assay (Resorufin production) before starting BaP studies.

  • Issue: "U"-shaped dose response.

    • Cause: Hormesis or solubility limits. At very high doses, precipitation reduces bioavailability, making 50 µM appear less toxic than 10 µM.

References

  • Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. Source: MDPI / ResearchGate (2025). URL:[Link]

  • Systems toxicology approach to understand the kinetics of benzo(a)pyrene uptake, biotransformation, and DNA adduct formation. Source: Chemical Research in Toxicology (2014). URL:[Link]

  • Metabolic activation of benzo[a]pyrene in vitro by hepatic cytochrome P450 contrasts with detoxification in vivo. Source: Carcinogenesis (2008).[6] URL:[Link]

  • Benzo[a]pyrene-induced cell cycle arrest in HepG2 cells is associated with delayed induction of mitotic instability. Source: Mutation Research (2014). URL:[Link]

  • In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Source: Toxicology Letters (2008). URL:[Link]

Sources

Application Note: Synthesis and SAR Profiling of Benpyrine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on small-molecule inhibitors of protein-protein interactions (PPIs), specifically targeting Tumor Necrosis Factor-alpha (TNF-α).

Subject: Small-Molecule TNF-α Inhibitors | Compound Class: Pyrrolidin-2-ones / Purine Mimetics Target: TNF-α / TNFR1 Interaction Interface

Introduction: The Benpyrine Paradigm

Benpyrine (CAS: 2550398-89-3) represents a breakthrough in the "undruggable" space of protein-protein interactions. Unlike monoclonal antibodies (e.g., Adalimumab) that sequester TNF-α in systemic circulation, Benpyrine is an orally active small molecule that directly binds to the TNF-α trimer, inducing a conformational change that prevents receptor (TNFR1) engagement.

For medicinal chemists, Benpyrine serves as a critical scaffold for Structure-Activity Relationship (SAR) studies due to its modular architecture: a pyrrolidinone core (scaffold), a benzyl tail (hydrophobic anchor), and a purine head (hydrogen-bonding warhead).

Mechanism of Action

Benpyrine functions as an interfacial inhibitor. It binds to a hydrophobic pocket within the TNF-α trimer, disrupting the symmetry required for high-affinity binding to TNFR1. This blockade prevents the downstream phosphorylation of IκBα and the nuclear translocation of NF-κB, effectively silencing pro-inflammatory gene expression.[1][2]

Chemical Synthesis Protocol

Objective: Synthesize (S)-Benpyrine via a 7-step linear sequence starting from L-aspartic acid. Scale: Gram-scale (adaptable for library synthesis).

Retrosynthetic Analysis

The synthesis disconnects into three key modules:

  • Chiral Pool Starting Material: L-Aspartic acid provides the stereocenter for the C4 position.

  • Core Construction: Formation of the pyrrolidin-2-one ring via a succinimide intermediate.

  • Convergent Coupling: Nucleophilic aromatic substitution (SNAr) to attach the purine warhead.

Detailed Step-by-Step Protocol
Phase 1: Scaffold Construction (Steps 1-4)

Step 1: N-Protection

  • Reagents: L-Aspartic acid, Benzyl chloroformate (Cbz-Cl), K₂CO₃, THF/H₂O.[2]

  • Procedure: Dissolve L-Aspartic acid in THF/H₂O (1:1). Add K₂CO₃ (2.5 eq) followed by dropwise addition of Cbz-Cl (1.1 eq) at 0°C. Stir at RT for 12h. Acidify to pH 2 with HCl. Extract with EtOAc.[3]

  • Outcome: N-Cbz-L-Aspartic acid.

Step 2: Anhydride Formation

  • Reagents: Acetic anhydride (Ac₂O).

  • Procedure: Reflux N-Cbz-L-Aspartic acid in Ac₂O for 2h. Concentrate in vacuo to remove excess Ac₂O.

  • Outcome: N-Cbz-L-Aspartic anhydride (Cyclic intermediate).

Step 3: Amidation & Ring Opening

  • Reagents: Benzylamine, THF.

  • Procedure: Dissolve the anhydride in dry THF. Add Benzylamine (1.0 eq) dropwise at 0°C. The anhydride ring opens to form the corresponding amide-acid isomers.

  • Outcome: Mixed amide-acid intermediate.

Step 4: Cyclization to Succinimide

  • Reagents: Acetyl chloride or SOCl₂, Reflux.

  • Procedure: Treat the amide-acid intermediate with acetyl chloride in refluxing toluene or neat SOCl₂ to effect ring closure.

  • Outcome: (S)-1-Benzyl-3-(Cbz-amino)pyrrolidine-2,5-dione (Succinimide).

Phase 2: Core Functionalization (Steps 5-6)

Step 5: Regioselective Reduction to Lactam

  • Critical Step: Transformation of the 2,5-dione (imide) to the 2-one (lactam).

  • Reagents: NaBH₄, EtOH (partial reduction) followed by Et₃SiH/TFA (deoxygenation) OR LiAlH₄ (controlled).

  • Protocol (NaBH₄ Method): Dissolve succinimide in EtOH at -10°C. Add NaBH₄ (1.5 eq). Stir 4h (forms 5-hydroxy-pyrrolidinone). Quench and purify. Dissolve intermediate in DCM, add Et₃SiH (3 eq) and TFA (excess) to reduce the hemiaminal to the methylene group.

  • Outcome: (S)-1-Benzyl-4-(Cbz-amino)pyrrolidin-2-one.

Step 6: Deprotection

  • Reagents: H₂, Pd/C (10%), MeOH.

  • Procedure: Hydrogenation at 1 atm (balloon) for 4h. Filter through Celite.

  • Outcome: (S)-4-Amino-1-benzylpyrrolidin-2-one (Key Amine Intermediate).

Phase 3: Warhead Coupling (Step 7)

Step 7: SNAr Coupling

  • Reagents: 6-Chloropurine, DIPEA (Diisopropylethylamine), n-Butanol or DMSO.

  • Procedure:

    • Dissolve (S)-4-Amino-1-benzylpyrrolidin-2-one (1 eq) and 6-Chloropurine (1.1 eq) in n-Butanol.

    • Add DIPEA (2.5 eq).

    • Reflux (110°C) for 12-16h under N₂.

    • Cool, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

  • Validation: Verify product mass (ESI-MS: m/z ~309 [M+H]⁺) and purity (>95% by HPLC).

Structure-Activity Relationship (SAR) Analysis

The SAR of Benpyrine is defined by three pharmacophores. Modifications here dictate potency and solubility.[4]

Table 1: SAR Data Summary (Benpyrine & Analogues)
Compound IDC4-StereochemistryN1-Substituent (Tail)C4-Substituent (Head)Core ScaffoldTNF-α Binding (K_D)Inhibition (IC₅₀)
(S)-Benpyrine (S) Benzyl 6-Aminopurine Pyrrolidin-2-one 82.1 µM 0.109 µM
(R)-Benpyrine(R)Benzyl6-AminopurinePyrrolidin-2-one>200 µM>10 µM
Analogue A(S)Methyl6-AminopurinePyrrolidin-2-oneInactiveInactive
Analogue B(S)Phenyl (Direct)6-AminopurinePyrrolidin-2-oneHigh µMWeak
Analogue C(S)Benzyl6-ChloropurinePyrrolidin-2-oneN/AToxic
Analogue D*(S)Benzyl6-AminopurinePyrrolidin-2,5-dioneModerate~1.5 µM
  • Stereochemistry: The (S)-enantiomer aligns the purine moiety with the Tyr119/Leu57 pocket of TNF-α. The (R)-enantiomer clashes sterically.

  • N1-Tail: The benzyl group is essential. Short alkyl chains (Methyl) fail to reach the hydrophobic groove. Direct phenyl attachment lacks the flexibility provided by the methylene linker.

  • C4-Head: The purine ring mimics the adenine-like hydrogen bonding network. Replacing it with a simple phenyl ring abolishes activity.

  • Scaffold: The pyrrolidin-2,5-dione (succinimide) analogues (Analogue D) retain activity but are generally less potent than the lactam (Benpyrine), likely due to altered planarity and H-bond acceptor capabilities.

Visualizations

Diagram 1: Synthetic Workflow (Graphviz)

This flow illustrates the conversion of L-Aspartic Acid to Benpyrine.

BenpyrineSynthesis cluster_reagents Key Reagents Asp L-Aspartic Acid CbzAsp N-Cbz-Asp Asp->CbzAsp 1. Cbz-Cl, K2CO3 Anhydride Asp-Anhydride CbzAsp->Anhydride 2. Ac2O, Reflux Succinimide Succinimide (Intermediate) Anhydride->Succinimide 3. BnNH2 4. SOCl2 (Cyclization) Lactam Pyrrolidin-2-one (Reduced Core) Succinimide->Lactam 5. NaBH4; Et3SiH/TFA (Regioselective Red.) Amine Free Amine (Deprotected) Lactam->Amine 6. H2, Pd/C Benpyrine Benpyrine (Final Product) Amine->Benpyrine 7. 6-Chloropurine DIPEA, SnAr R1 Benzylamine (Tail Source) R2 6-Chloropurine (Head Source)

Caption: Seven-step linear synthesis of Benpyrine from L-Aspartic Acid, featuring key cyclization and coupling stages.

Diagram 2: Mechanism of Action (TNF-α Pathway)

This diagram details where Benpyrine intervenes in the inflammatory cascade.

MOA TNF TNF-α Trimer Complex TNF-α + Benpyrine (Distorted Complex) TNF->Complex Binding (Kd=82µM) TNFR1 TNFR1 Receptor TNF->TNFR1 Normal Binding Benpyrine Benpyrine (Small Molecule) Benpyrine->Complex Intercalation Complex->TNFR1 BLOCKED (Steric Hindrance) Signaling Downstream Signaling (IKK / NF-κB) Inflammation Pro-inflammatory Cytokines

Caption: Benpyrine binds directly to TNF-α, preventing the trimer from engaging TNFR1 and blocking the NF-κB inflammatory cascade.

Biological Evaluation Protocols

A. TNF-α/TNFR1 Binding Assay (ELISA)

Purpose: Quantify the ability of synthesized derivatives to inhibit the protein-protein interaction.

  • Coat: 96-well plates with human recombinant TNFR1 (1 µg/mL) overnight at 4°C.

  • Block: Add 1% BSA in PBS for 1h.

  • Treat: Pre-incubate Biotinylated-TNF-α (10 ng/mL) with varying concentrations of Benpyrine derivative (0.01 - 100 µM) for 1h.

  • Incubate: Transfer mixture to TNFR1-coated plate; incubate 2h at RT.

  • Detect: Add Streptavidin-HRP followed by TMB substrate.

  • Analyze: Measure OD₄₅₀. Calculate IC₅₀ using non-linear regression.

B. NF-κB Luciferase Reporter Assay

Purpose: Assess cellular efficacy in HEK293-NF-κB-Luc cells.

  • Seed: 10,000 cells/well in DMEM + 10% FBS.

  • Stimulate: Treat cells with derivative (1h) followed by TNF-α (10 ng/mL) stimulation for 6h.

  • Lysis: Add Luciferase lysis buffer.

  • Read: Measure luminescence. Potent compounds will reduce luminescence dose-dependently.

References

  • Sun, W., Wu, Y., Zheng, M., et al. (2020). Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor. Journal of Medicinal Chemistry, 63(15), 8146–8156. Link

  • Yang, Y., Liu, Y., Sa, K., et al. (2023). Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors. Journal of Chemical Information and Modeling, 63(12), 3911–3924. Link

  • BenchChem Technical Support. (2025). Technical Guide to the Synthesis of Benpyrine and Its Analogues. Link

Sources

Application Note: Benzo[a]pyrene (BaP) Solubility Optimization for Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzo[a]pyrene (BaP) presents a formidable challenge in aqueous assay design due to its extreme lipophilicity (LogP ~6.13) and tendency to aggregate or adsorb to plastics. While soluble in organic solvents (DMSO, Toluene), BaP rapidly precipitates upon dilution into aqueous buffers, often forming "invisible" micro-crystals that skew toxicological data and enzymatic kinetics.

This Application Note provides three validated protocols to solubilize BaP for cell-free (enzymatic) and cell-based assays. We move beyond simple solvent spiking to advanced supramolecular complexation, ensuring bioavailability and experimental reproducibility.

Physicochemical Profile & Solubility Limits

Understanding the enemy is the first step. BaP is a "grease ball" that fights water entropy.

PropertyValueImplication for Protocol
Molecular Weight 252.31 g/mol High molecular weight promotes aggregation.
LogP (Octanol/Water) ~6.13Extremely hydrophobic. Partitions into plastics/lipids instantly.
Aqueous Solubility ~1.62 µg/L (6.4 nM)Critical: Any concentration >10 nM in pure buffer is likely a suspension, not a solution.
DMSO Solubility ~25–50 mg/mL (100–200 mM)Excellent stock solvent, but dangerous upon dilution.
Adsorption Risk HighBinds to Polystyrene (PS) and Polypropylene (PP). Use Glass or PTFE where possible.

Decision Matrix: Selecting the Right Protocol

Do not use a "one size fits all" approach. Select the method based on your downstream application.

BaP_Decision_Tree Start Start: Select Assay Type CellBased Cell-Based Assay (Toxicity/Uptake) Start->CellBased CellFree Cell-Free Assay (Enzymatic/Binding) Start->CellFree Serum Is Serum (FBS/BSA) Present? CellBased->Serum Kinetics Is Kinetic Purity Critical? (e.g., CYP450 Km) CellFree->Kinetics MethodA Method A: Serum-Assisted Solubilization Serum->MethodA Yes (>5%) MethodC Method C: Cyclodextrin (HP-β-CD) Complex Serum->MethodC No (Serum-Free) MethodB Method B: Surfactant (Tween-80) Micelles Kinetics->MethodB No (High Throughput) Kinetics->MethodC Yes (Avoids Micelle Inhibition)

Figure 1: Decision matrix for selecting the optimal BaP solubilization strategy based on biological context.

Detailed Protocols

Method A: The "Sandwich" Solvent Spike (Cell-Based/Serum Rich)

Best for: Routine toxicology where FBS is present. Mechanism: Serum albumin acts as a "sink," stripping BaP from the solvent interface before it crystallizes.

Reagents:

  • Anhydrous DMSO (Freshly opened).[1]

  • Culture Media with 10% FBS.

Protocol:

  • Stock Prep: Dissolve BaP in DMSO to 10 mM . Vortex for 2 minutes. Inspect visually; it must be crystal clear.

  • The "Sandwich" Dilution (Critical Step):

    • Do NOT drop DMSO directly into static media.

    • Place 990 µL of Media (w/ Serum) in a glass vial.

    • Set a vortex mixer to medium speed.

    • While vortexing the media, inject 10 µL of BaP stock sub-surface (tip submerged).

    • Why? This prevents a local high-concentration precipitate ring at the air-liquid interface.

  • Equilibration: Cap and incubate at 37°C for 30 minutes to allow Albumin-BaP binding equilibrium.

  • Final Concentration: 100 µM (Theoretical). Note: Actual free BaP will be lower due to protein binding.

Method B: Surfactant-Assisted Micelles (Tween-80)

Best for: High-throughput screening where protein interference must be minimized. Mechanism: Tween-80 forms micelles that encapsulate BaP.

Protocol:

  • Co-solvent Mix: Prepare a "Working Solvent" of DMSO:Tween-80 (1:1 v/v) .

  • Dissolution: Dissolve BaP powder directly into this mixture to 5 mM .

    • Note: The surfactant prevents the "crash" when water is added later.

  • Aqueous Dilution:

    • Dilute the Working Solvent 1:1000 into PBS (warm to 37°C).

    • Final Composition: 5 µM BaP, 0.05% DMSO, 0.05% Tween-80.

    • Validation: Solution should appear clear. If "milky" (Tyndall effect), the BaP has precipitated; sonicate for 5 mins.

Method C: Supramolecular Complexation (HP-β-CD)

Best for: Enzymatic assays (CYP450) and determining accurate Kinetic constants. Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "host-guest" complex, shielding the hydrophobic BaP from water without forming inhibitory micelles.

Reagents:

  • HP-β-CD (40% w/v stock in water).

Protocol:

  • Prepare Vehicle: Dilute HP-β-CD to 20% (w/v) in your assay buffer.

  • Primary Stock: Dissolve BaP in Acetone (volatile solvent) at 1 mg/mL.

  • Evaporation Loading (The "Film" Method):

    • Pipette required BaP/Acetone into a glass vial.

    • Evaporate Acetone under N2 stream. A thin film of BaP remains.

  • Complexation:

    • Add the 20% HP-β-CD buffer to the vial.

    • Sonicate in a water bath at 40°C for 45–60 minutes.

    • Result: BaP is pulled off the glass and into the CD cavity.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove uncomplexed crystals.

  • Quantification: You must verify the final concentration via UV-Vis (Absorbance at 296 nm) as loading efficiency varies (typically 60-80%).

Quality Control & Validation Workflow

Never assume BaP is in solution just because you can't see crystals with the naked eye.

QC_Workflow Sample Prepared BaP Solution Visual Visual Inspection (Bright Light) Sample->Visual DLS Dynamic Light Scattering (DLS) Visual->DLS Clear? Fail Discard & Re-optimize Visual->Fail Cloudy/Precipitate UV UV-Vis Spectrum (250-450nm) DLS->UV Polydispersity < 0.2 DLS->Fail Large Aggregates UV->Fail Baseline Lift (Scattering) Pass Proceed to Assay UV->Pass Distinct Peaks (296, 365, 384 nm)

Figure 2: QC workflow to distinguish true solution from micro-suspension.

Critical Check: In UV-Vis, a "true" solution of BaP has sharp peaks at 296 nm, 365 nm, and 384 nm . If the baseline between these peaks is elevated (non-zero), you have light scattering from micro-precipitates.

Safety & Handling (HSE)

  • Carcinogen: BaP is a Group 1 Carcinogen.[2][3] All powder handling must occur in a Class II Biosafety Cabinet or Chemical Fume Hood.

  • Deactivation: Treat all glassware/spills with 10% Bleach + 1% Surfactant (e.g., SDS) to oxidize and solubilize residues before washing.

  • Waste: Segregate as Hazardous Chemical Waste (Carcinogenic).

References

  • PubChem. Benzo[a]pyrene Compound Summary. National Library of Medicine. [Link]

  • International Agency for Research on Cancer (IARC). Benzo[a]pyrene Monograph.[4][Link]

  • Scientific Reports. Solubility and bioavailability of benzo[a]pyrene in in vitro systems. (General reference for surfactant/serum interaction principles). [Link]

  • Journal of Biological Chemistry. Protocols for Hydrophobic Substrate Solubilization in P450 Assays. (Basis for Method C). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzo[a]pyrene (BaP) Solubilization & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Benzo[a]pyrene (BaP) is a highly lipophilic Polycyclic Aromatic Hydrocarbon (PAH). It does not dissolve in water; it forms nanoclusters or precipitates immediately upon contact with aqueous media if not properly chaperoned.

Users frequently report "crashing out" (crystal formation), poor reproducibility, or unexpected cytotoxicity. These failures are rarely due to the drug itself but rather solvent incompatibility , plastic adsorption , or photo-oxidation .

Critical Physicochemical Parameters
ParameterValueImplications for Protocol
Molecular Weight 252.31 g/mol Calculation basis for Molarity.[1]
LogP (Octanol/Water) ~6.13Extremely hydrophobic. Will adsorb to plastic immediately.
Solubility (DMSO) ~10–50 mg/mLHigh solubility in stock, but prone to shock-precipitation in media.
Solubility (Water) < 0.003 mg/LEssentially insoluble.
Light Sensitivity HighPhoto-oxidizes to quinones (toxic artifacts).

Module 1: Stock Preparation (The Foundation)

Objective: Create a stable, anhydrous stock solution that prevents degradation before the experiment begins.

The "Anhydrous" Rule

BaP is stable in DMSO, but DMSO is hygroscopic (absorbs water from air). "Wet" DMSO reduces BaP solubility, causing micro-crystals in your stock vial that you cannot see with the naked eye.

Protocol:

  • Solvent: Use high-grade, sterile-filtered DMSO (Dimethyl Sulfoxide) .

    • Alternative: Acetone is viable but highly volatile, leading to concentration errors. DMSO is preferred for cell culture.

  • Concentration: Prepare a primary stock at 10 mM to 25 mM .

    • Why? This allows for a 1000x dilution to reach typical working concentrations (10–25 µM) while keeping final DMSO < 0.1%.

  • Dissolution:

    • Weigh BaP powder in a glass vial (static-free).

    • Add DMSO.[1][2][3][4][5]

    • Sonicate for 10–15 minutes at room temperature. Vortexing alone is insufficient to break micro-aggregates.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

Visualization: Stock Preparation Workflow

StockPrep Powder BaP Powder (Glass Vial) Mix Vortex & Sonicate (15 mins, RT) Powder->Mix Add Solvent DMSO Anhydrous DMSO (>99.9%) DMSO->Mix Check Visual Inspection (Clear? No crystals?) Mix->Check Check->Mix Fail (Repeat Sonication) Storage Aliquot & Store (-20°C, Dark) Check->Storage Pass

Caption: Figure 1. Critical workflow for generating a homogeneous BaP stock solution without micro-aggregates.

Module 2: The Dilution Strategy (Preventing "Crash-Out")

The Problem: Injecting 100% DMSO stock directly into a tube of cold, serum-free media causes the "Solvent Shock" effect. The BaP molecules aggregate instantly into nanoclusters before they can disperse.

The Solution: Use the "Serum-Chaperone" Method . Serum albumin (BSA/FBS) acts as a carrier, binding hydrophobic molecules and keeping them in suspension.

Step-by-Step Protocol
  • Prepare Intermediate: Do not go straight from Stock

    
     Final Media.
    
  • The Serum Step:

    • Place 100% Fetal Bovine Serum (FBS) in a sterile glass tube.

    • Spike your BaP stock into the pure FBS first.

    • Vortex immediately. The albumin binds the BaP.

  • Final Dilution:

    • Add this BaP-FBS mixture to your culture medium (DMEM/RPMI).

    • This ensures BaP remains solubilized by the protein carrier rather than precipitating in the aqueous phase.

Note on Serum-Free Conditions: If your experiment requires serum-free media, you must use a carrier like BSA (Bovine Serum Albumin) or Cyclodextrin . BaP in pure saline/media will adhere to the plastic plate within 30 minutes, reducing your effective dose by >50%.

Visualization: The Serum-Chaperone Mechanism

SerumEffect Stock BaP in DMSO Media Aqueous Media (Hydrophilic) Stock->Media Direct Injection Serum FBS/Albumin (Hydrophobic Pockets) Stock->Serum Step 1: Pre-mix Precip PRECIPITATION (Crystal Formation) Media->Precip Hydrophobic Repulsion Stable STABLE SUSPENSION (Protein-Bound BaP) Serum->Stable Step 2: Add to Media Stable->Media Dilute

Caption: Figure 2. Comparison of direct injection (failure mode) vs. serum-chaperone mixing (success mode).

Module 3: Environmental Factors (Plastic & Light)

The "Plastic Sink" Effect

BaP has a LogP > 6. It hates water and loves plastic.

  • Issue: If you prepare a 10 µM solution in a polystyrene trough and pipette it into a 96-well plate, the concentration in the last well may be 5 µM because the trough adsorbed the rest.

  • Fix:

    • Use Glass or Teflon for all intermediate dilution steps.

    • Use Low-Retention pipette tips.

    • Change tips frequently; do not "prime" tips with BaP solution.

Photo-Oxidation

Light turns BaP into quinones. This causes DNA damage artifacts that are not due to BaP metabolism but due to light-generated free radicals.

  • Fix:

    • Turn off biosafety cabinet lights.

    • Wrap all tubes in aluminum foil.

    • Perform experiments in yellow light if available.

Troubleshooting & FAQs

Q: I see a cloudy precipitate immediately after adding BaP to my media. A: You likely exceeded the solubility limit or introduced the stock too fast.

  • Check: Is your final DMSO concentration >0.5%? (It should be <0.1%).

  • Check: Did you add the stock to cold media? (Warm media to 37°C first).

  • Action: Switch to the "Serum-Chaperone" method described in Module 2.

Q: My dose-response curve is flat; the cells aren't dying even at high concentrations. A: This is often a "Delivery Failure."

  • Adsorption: The BaP stuck to your pipette tips or the mixing tube walls. Use glass.

  • Metabolism: BaP is a pro-carcinogen. It requires metabolic activation by CYP1A1/1B1 enzymes to become toxic.[5] Does your cell line express these enzymes? (e.g., HepG2 does; many fibroblasts do not). If not, you must add an S9 activation fraction.

Q: Can I store the diluted media for later use? A: No. BaP is unstable in aqueous media.

  • It will adsorb to the container walls over time.

  • It will photo-oxidize.

  • Rule: Prepare fresh working solutions immediately before treatment.

Q: What is the maximum DMSO concentration I can use? A: Keep it below 0.1% (v/v) .

  • DMSO concentrations >0.5% can inhibit Cytochrome P450 enzymes (specifically CYP1A1), which blocks the bio-activation of BaP, leading to false negatives in toxicity assays.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2336, Benzo[a]pyrene. Retrieved from [Link]

  • Collins, J. et al. (1991). Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes. (Demonstrates DMSO inhibition of CYP enzymes). Retrieved from [Link]

  • Scientific Reports (Nature). Adsorption of hydrophobic organic compounds to plastics in in vitro assays. (General principle grounding for BaP/Plastic interaction). Retrieved from [Link]

Sources

Technical Support Center: Benzo[a]pyrene (BaP) Solubilization & Delivery

[1][2]

Status: Operational Topic: Troubleshooting Precipitation & Adsorption in Aqueous Media Audience: Toxicology & Pharmacology Research Units[1][2]

The Core Physics: Why BaP "Crashes"

Benzo[a]pyrene (BaP) is a classic Polycyclic Aromatic Hydrocarbon (PAH) with extreme lipophilicity (LogP ~6.13).[1][2] Its solubility in water is negligible (~1.62 µg/L or ~6 nM).[1]

The Problem: Researchers typically dissolve BaP in DMSO (solubility >10 mg/mL) and spike it into cell culture media.[1] The Result: The moment a droplet of hydrophobic DMSO stock hits the aqueous media, the local dielectric constant shifts. The BaP molecules, unable to interact with water, instantly aggregate into micro-crystals.[2] This is the "Solvent Crash."

Consequences:

  • Undefined Dosing: Cells are exposed to random crystals, not dissolved molecules.[1]

  • Physical Toxicity: Crystals cause mechanical stress and "frustrated phagocytosis," mimicking toxicity that is not chemically mediated.[1]

  • Adsorption: BaP rapidly coats plastic well plates, reducing the effective dose by up to 90% within hours.

Troubleshooting Guide: The "Serum-First" Protocol

Issue: "My solution turns cloudy immediately upon adding the stock." Root Cause: Kinetic precipitation.[1] The BaP aggregates faster than it can bind to carrier proteins in the media.

The Solution: You must sequester the BaP in a hydrophobic carrier before it encounters the bulk aqueous phase. The most physiologically relevant carrier is Serum Albumin (BSA or FBS).[1]

Protocol: The "Serum-First" Sandwich Method

Do not add DMSO stock directly to the media bottle.[2]

StepActionMechanism
1 Prepare 1000x Stock in anhydrous DMSO.Ensures complete initial solubilization.
2 Aliquot the required volume of 100% FBS (or 5% BSA) into a glass vial.Provides a concentrated "hydrophobic sink" (Albumin).[1]
3 Vortex the serum vigorously while slowly piping the DMSO stock into it.High turbulence ensures rapid dispersion; Albumin binds BaP immediately.[1]
4 Incubate the Serum/BaP mix for 15 mins at 37°C .Allows thermodynamic equilibrium of BaP-Albumin binding.[1][2]
5 Add this stable Serum/BaP mix to the bulk cell culture media.The BaP is now "shielded" by the protein and will not precipitate in water.
Visualization: Solubilization Pathways

The following diagram illustrates why direct addition fails and how the Serum-First method succeeds.

BaP_Solubilizationcluster_legendPathway LegendStockBaP Stock(100% DMSO)MediaAqueous Media(Water-rich)Stock->Media Direct AdditionSerum100% Serum/BSA(Protein Carrier)Stock->Serum Step 1: Pre-mixPrecipitationCRASH: Micro-crystals form(Aggregates)Media->Precipitation Hydrophobic ExclusionFinalSolBioavailable SolutionMedia->FinalSol DispersionStableComplexStable BaP-Albumin ComplexSerum->StableComplex BindingStableComplex->Media Step 2: Dilutionkey1Red Path = Kinetic Failure (Precipitation)key2Green Path = Thermodynamic Stability

Caption: Comparison of direct aqueous dilution (Red) leading to precipitation vs. the Serum-First carrier method (Green) which maintains bioavailability.

Troubleshooting Guide: The Vanishing Dose (Adsorption)

Issue: "I spiked 10 µM, but HPLC analysis of the media shows only 1 µM after 2 hours." Root Cause: BaP is "sticky." It adsorbs rapidly to Polystyrene (PS) and Polypropylene (PP) plastics commonly used in cell culture.[1][2]

Material Compatibility Matrix
MaterialBaP RecoveryRecommendation
Polystyrene (TC-treated) < 20% (High Loss)Avoid for stock prep.[1][2] Acceptable for culture only if serum-stabilized.[1][2]
Polypropylene (Tips/Tubes) ~50-70% (Moderate)Use "Low-Retention" tips.[1][2] Minimize contact time.
Glass (Borosilicate) > 95% (Excellent)Mandatory for all stock solutions and intermediate dilutions.[1][2]
Teflon (PTFE) > 90% (Good)Use for cap liners.[1][2]
The "Pre-Saturation" Technique

If you must use plastic reservoirs:

  • Prepare a "dummy" solution of BaP at your target concentration.[1]

  • Incubate the plastic vessel with this solution for 30 minutes.

  • Discard the dummy solution.[1]

  • Immediately add your experimental solution.

    • Logic: The wall binding sites are now occupied (saturated) by the dummy run, preventing loss of your actual sample.

Frequently Asked Questions (FAQs)

Q: Can I use Tween-80 or Triton X-100 to solubilize BaP? A: Technically yes, but biologically no .[1][2] While surfactants (Tween-80) effectively solubilize BaP, they are membrane permeabilizers.[1][2] In toxicology studies, surfactants can artificially enhance BaP uptake or cause independent cytotoxicity, confounding your results.[2] Serum albumin is the preferred carrier as it mimics physiological transport.

Q: How do I know if my BaP has precipitated? It looks clear. A: Micro-crystals can be invisible to the naked eye.

  • Microscopy: Check under 40x phase contrast. Crystals appear as dark, refractive shards.

  • Centrifugation: Spin media at 10,000 x g for 10 mins. Analyze the pellet vs. supernatant via fluorescence or HPLC. If the pellet glows blue/green under UV, you have precipitation.

Q: My stock solution in DMSO froze. Is it ruined? A: Likely no, but vortexing is critical . DMSO freezes at 19°C. Upon thawing, BaP may form a concentration gradient.[2] Warm to 37°C and vortex vigorously for 30 seconds before use to ensure homogeneity.

Decision Tree: Troubleshooting Workflow

Troubleshooting_TreeStartStart: BaP ExperimentVisualCheckVisual/Microscope Check:Crystals?Start->VisualCheckYesCrystalsYes: PrecipitationVisualCheck->YesCrystalsCloudy/ParticlesNoCrystalsNo: Solution ClearVisualCheck->NoCrystalsClearCheckMethodCheck Method:Did you use Serum-First?YesCrystals->CheckMethodCheckRecovValidation:HPLC/Fluorescence CheckNoCrystals->CheckRecovCheckConcCheck Concentration:Is it > Solubility Limit?ReduceConcAction: Reduce Doseor Increase CarrierCheckConc->ReduceConcToo HighCheckMethod->CheckConcYesChangeMethodAction: Switch toSerum-First ProtocolCheckMethod->ChangeMethodNoLowRecovResult: Low Recovery(<80%)CheckRecov->LowRecovGoodRecovResult: Good RecoveryCheckRecov->GoodRecovCheckMatCheck Material:Plastic vs Glass?LowRecov->CheckMatProceedProceed withExperimentGoodRecov->ProceedSwitchGlassAction: Switch toGlass VialsCheckMat->SwitchGlassPlastic Used

Caption: Step-by-step logic flow to identify if the issue is solubility (crystals) or adsorption (loss of mass).

References

  • PubChem. (2025).[1][3] Benzo[a]pyrene Compound Summary: Physical Properties (Solubility). National Library of Medicine.[1] [Link][1][2][4]

  • Scientific Committee on Food. (2002).[1] Opinion of the Scientific Committee on Food on the risks to human health of Polycyclic Aromatic Hydrocarbons in food. European Commission.[1][3] [Link]

  • Haasch, M. L., et al. (1994).[1][2] Methodology for the preparation of PAH stock solutions for aqueous exposure.Environmental Toxicology and Chemistry. (Validating the solvent-carrier exchange method). [Link][1][2]

  • Lohmann, R. (2012).[1][2] Critical Review of Low-Density Polyethylene's Partitioning and Diffusion Coefficients for Environmental Contaminants.Environmental Science & Technology.[1] (Data on BaP adsorption to plastics). [Link]

Technical Support Center: Optimizing Benpyrine Dosage for Maximal TNF-α Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Role: Senior Application Scientist | Case ID: BP-OPT-2026

Executive Summary

Benpyrine (C₁₆H₁₆N₆O) is a potent, orally active small-molecule inhibitor that directly targets Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4][5] Unlike biologics (e.g., adalimumab) that sequester TNF-α, Benpyrine functions by binding to the TNF-α trimer (K_D ≈ 82.1 µM) and physically blocking its interaction with TNF Receptor 1 (TNFR1) with an IC₅₀ of 0.109 µM.[1]

This guide addresses the technical challenges of working with Benpyrine, specifically focusing on solubility limitations , dosage nonlinearity , and assay-specific optimization .

Knowledge Base: Critical Optimization Protocols

Module 1: Formulation & Reconstitution

Issue: Benpyrine exhibits poor aqueous solubility, leading to precipitation in cell culture media and inconsistent in vivo bioavailability.

Q: How do I prepare a stable stock solution without precipitation?

A: Do not attempt to dissolve directly in aqueous buffers. Follow this stepwise solvation protocol:

  • Primary Stock (In Vitro): Dissolve Benpyrine powder in 100% DMSO to a concentration of 40 mM .

    • Note: Ultrasonication (40 kHz, 10 mins at RT) is often required to ensure complete dissolution.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution (Cell Culture): Dilute the DMSO stock into pre-warmed (37°C) media.

    • Critical Limit: Keep final DMSO concentration ≤ 0.1% to avoid solvent toxicity.

    • Observation: If a milky suspension forms immediately, the concentration is too high. Step down the concentration or use a carrier protein (e.g., 0.1% BSA) in the media to stabilize the hydrophobic molecule.

Q: What is the recommended vehicle for in vivo oral gavage?

A: Simple saline suspensions result in poor absorption. Use the "Solubility-Enhancing Co-solvent System" validated in preclinical arthritis models:

ComponentPercentage (v/v)Function
DMSO 10%Primary solubilizer
PEG300 40%Cosolvent / Viscosity enhancer
Tween-80 5%Surfactant / Emulsifier
Saline (0.9%) 45%Diluent (Add last)

Protocol:

  • Dissolve Benpyrine in DMSO.

  • Add PEG300 and vortex.

  • Add Tween-80 and vortex.

  • Slowly add Saline while vortexing. Result: A clear to slightly opalescent solution suitable for 25–50 mg/kg dosing.

Module 2: In Vitro Dosage Optimization

Issue: Researchers often observe a "bell-shaped" dose-response or lack of inhibition due to incorrect concentration ranges relative to the K_D.

Q: What concentration range should I use for RAW264.7 or L929 assays?

A: While the IC₅₀ for protein-protein interaction is low (0.109 µM), cellular assays require higher concentrations to drive the compound into the TNF-α trimer interface.

  • Starting Range: 5 µM – 20 µM.[4]

  • Effective Dose (ED):

    • 5 µM: Moderate inhibition of IκBα phosphorylation.

    • 10–20 µM: Maximal inhibition of NF-κB nuclear translocation.

    • >50 µM: Risk of off-target cytotoxicity (Monitor via CellTiter-Glo).

Experimental Workflow (Graphviz):

InVitroWorkflow cluster_0 Critical Step: Pre-incubation allows Benpyrine to bind endogenous/exogenous TNF-α before receptor engagement Stock 40 mM Stock (DMSO) Dilution Serial Dilution (5, 10, 20, 40 µM) Stock->Dilution Media + 0.1% BSA Incubation Pre-incubation (1h @ 37°C) Dilution->Incubation Apply to Cells Stimulation TNF-α Stimulation (10 ng/mL) Incubation->Stimulation Add Cytokine Readout Readout: p-IκBα / NF-κB Stimulation->Readout 15-30 min lysis

Caption: Optimized workflow for cellular assays. Pre-incubation is critical to allow Benpyrine to disrupt the TNF-α trimer before it engages the receptor.

Module 3: In Vivo Dosing & Efficacy

Issue: Determining the translational dose from mouse models to potential human equivalents.

Q: What is the optimal dosing regimen for the Collagen-Induced Arthritis (CIA) model?

A: Based on pharmacokinetic data, Benpyrine has a moderate half-life. Single daily dosing is sufficient, but consistency is key.

  • Dosage: 25 mg/kg to 50 mg/kg (Oral Gavage).[1][4]

  • Frequency: Once daily (QD) for 14 days.

  • Onset of Action: Significant reduction in paw swelling is typically observed by Day 7.

Data Summary: Efficacy in CIA Mice

MetricVehicle ControlBenpyrine (25 mg/kg)Benpyrine (50 mg/kg)
Arthritis Score (Day 14) ~12.0 (High)~6.5 (Moderate)~3.0 (Low)
Serum TNF-α HighReducedSignificantly Reduced
IL-10 (Anti-inflammatory) LowElevatedElevated

Troubleshooting Guide (FAQ)

Q: My ELISA results show no inhibition of TNF-α/TNFR1 binding. Why?

A: Check your assay order.

  • Incorrect: Coating plate with TNF-α, then adding Benpyrine + TNFR1.

  • Correct: Benpyrine must be pre-incubated with TNF-α for 30–60 minutes before adding the mixture to the TNFR1-coated plate. The compound needs time to induce the conformational change in the TNF-α trimer that prevents receptor binding.

Q: I see cytotoxicity at 40 µM. Is this specific?

A: Likely not. At >40 µM, Benpyrine may exhibit off-target effects or solubility-driven crystal formation that damages cells physically.

  • Validation: Run a "Counter-Screen" using IL-1β induced signaling. Benpyrine is specific to TNF-α; it should not inhibit IL-1β mediated NF-κB activation. If it does, your concentration is toxic/non-specific.

Mechanistic Visualization

Understanding where Benpyrine acts is crucial for interpreting data. It does not inhibit the kinase (IKK) directly; it acts upstream.

SignalingPathway TNF TNF-α Trimer TNFR1 TNFR1 Receptor TNF->TNFR1 Binding Benpyrine Benpyrine (Inhibitor) Benpyrine->TNF Direct Binding (Disrupts Interface) Benpyrine->TNFR1 BLOCKS TRADD TRADD/RIP1/TRAF2 TNFR1->TRADD Recruitment Complex TNF-α/TNFR1 Complex IKK IKK Complex (Phosphorylation) TRADD->IKK Activation IkB IκBα (Degradation) IKK->IkB Phosphorylation NFkB NF-κB (Nuclear Translocation) IkB->NFkB Releases Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Transcription

Caption: Benpyrine Mechanism of Action. The compound binds directly to TNF-α, preventing the initial engagement with TNFR1, thereby silencing the entire downstream NF-κB cascade.[6]

References

  • Sun, W., et al. (2020). "Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor."[2][7] Journal of Medicinal Chemistry, 63(15), 8146–8156.[7]

  • Yang, Y., et al. (2023). "Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors."[3][7][8] Journal of Chemical Information and Modeling, 63(12), 3911–3924.[7] [9]

  • MedChemExpress. "Benpyrine Product Datasheet & Solubility Information."

Sources

Benpyrine stability in DMSO storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Benzo[a]pyrene (BaP) Technical Support Center: DMSO Storage & Troubleshooting Guide

Benzo[a]pyrene (BaP) is a potent polycyclic aromatic hydrocarbon (PAH) widely utilized in chemoprevention studies, toxicology assays, and two-stage carcinogenesis models. While Dimethyl Sulfoxide (DMSO) is the universal vehicle for BaP dosing, the compound's extreme hydrophobicity and susceptibility to photo-oxidation make its storage highly nuanced.

As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic failures researchers encounter when handling BaP. This guide provides evidence-based troubleshooting and self-validating protocols to ensure the absolute integrity of your BaP stock solutions.

I. Frequently Asked Questions (FAQs)

Q1: Why did my BaP stock solution turn turbid or change from clear yellow to a cloudy suspension after thawing? Mechanistic Cause : BaP is highly lipophilic and practically insoluble in water. DMSO, however, is fiercely hygroscopic—it rapidly absorbs atmospheric moisture upon exposure to air. When a stock solution undergoes repeated freeze-thaw cycles, condensation introduces microscopic water droplets into the DMSO matrix. This moisture drastically reduces the solubility limit of BaP, causing it to undergo hydrophobic exclusion and crash out of solution as a turbid precipitate 1. Resolution : Always use fresh, anhydrous DMSO (water content ≤0.005%) for stock preparation. Aliquot the solution immediately into single-use tubes to permanently eliminate repeated atmospheric exposure.

Q2: How sensitive is BaP to light when dissolved in DMSO? Mechanistic Cause : Extremely sensitive. While BaP powder is relatively stable, dissolving it in a polar solvent like DMSO accelerates oxidative photodegradation. Analytical studies demonstrate that BaP stored in DMSO under ambient light degrades so rapidly that analyte concentrations fall below detection limits within just six days 2. The polar nature of DMSO facilitates the generation of reactive oxygen species when exposed to UV-A/UV-B light, leading to the rapid formation of BaP-diones. Resolution : BaP must be handled under amber or yellow lighting. Stock solutions must be stored in amber glass vials or aluminum foil-wrapped containers.

Q3: What is the optimal storage temperature and maximum shelf life for BaP in DMSO? Mechanistic Cause : Lowering the temperature reduces the kinetic energy available for spontaneous degradation reactions. BaP in DMSO is stable for up to 1 year at -20°C, and up to 2 years at -80°C 3. Resolution : For long-term preservation of mutagenic and carcinogenic properties without baseline drift, store single-use aliquots at -80°C 4.

II. Quantitative Stability & Solubility Parameters

ParameterValueMechanistic Rationale
Max Solubility (DMSO) ~25 mg/mL (99.08 mM)BaP is highly lipophilic; requires strictly anhydrous DMSO to prevent hydrophobic exclusion and precipitation 3.
Optimal Storage Temp -80°CMinimizes kinetic energy, halting spontaneous degradation. Stable for up to 2 years 3.
Acceptable Storage Temp -20°CStable for up to 1 year. Mutagenic properties remain consistent with fresh solutions 4.
Photostability (DMSO) < 6 days (Ambient Light)Polar solvents like DMSO accelerate oxidative photodegradation into BaP-diones under UV/Vis light 2.
Freeze-Thaw Limit ≤ 1 CycleRepeated cycles introduce atmospheric moisture via condensation, drastically reducing solubility 1.

III. Troubleshooting Guide: Common Experimental Failures

Issue: Inconsistent toxicity/mutagenicity results across different assay days.

  • Mechanistic Cause : If aliquots are stored at 4°C or exposed to ambient light on the benchtop, BaP rapidly oxidizes into hydroxybenzo[a]pyrene and BaP-diones. These photoproducts possess vastly different toxicological profiles than the parent compound, skewing dose-response curves.

  • Resolution : Keep aliquots on ice and wrapped in foil during active experiments. Discard any working solution left at room temperature for >4 hours.

Issue: Stock solution precipitated during a 4°C incubation step.

  • Mechanistic Cause : Pure DMSO freezes at 18.5°C. Storing or incubating DMSO stock solutions at 4°C causes the solvent to solidify, which forces the solute out of the matrix.

  • Resolution : Thaw completely at room temperature (or warm to 37°C) and vortex vigorously until the solution is completely clear before adding it to your aqueous assay buffer.

IV. Self-Validating Protocol: Preparation of Anhydrous BaP Stock Solutions

This protocol is designed as a self-validating system; failure at any visual checkpoint indicates a compromised reagent that will invalidate downstream assays.

Phase 1: Anhydrous Preparation

  • Environmental Control : Perform all steps in a chemical fume hood under amber/yellow lighting.

    • Causality: Prevents UV-induced excitation of the PAH ring system.

  • Solvent Validation : Inspect the DMSO. Use only newly opened, anhydrous DMSO (≥99.9%).

    • Self-Validation Checkpoint: If the DMSO bottle has been open for >1 month, assume moisture contamination and discard.

  • Dissolution : Add 1 mL of anhydrous DMSO to 25 mg of BaP powder in an amber glass vial.

  • Thermal-Acoustic Agitation : Heat the vial to 60°C in a water bath for 5 minutes, followed by bath sonication 3.

    • Causality: Heating provides the kinetic energy required to disrupt the strong intermolecular forces (lattice energy) of the planar BaP crystals.

  • Visual Quality Check : The solution must be a clear, transparent yellow-green.

    • Self-Validation Checkpoint: Any turbidity indicates moisture ingress. Do not proceed if turbid.

Phase 2: Preservation and Storage 6. Aliquoting : Divide into 50 μL single-use aliquots in amber, low-bind microcentrifuge tubes.

  • Causality: Eliminates freeze-thaw cycles that introduce condensation.

  • Inert Gas Purging : Gently blow Argon or Nitrogen gas over the headspace of each tube before capping.

    • Causality: Displaces atmospheric oxygen, removing the primary substrate required for photo-oxidation.

  • Cryopreservation : Transfer immediately to -80°C storage.

V. Workflow Visualization

BaP_Workflow Start BaP Stock Preparation Solvent Anhydrous DMSO (Water ≤0.005%) Start->Solvent Best Practice Moist Standard DMSO (Moisture Contaminated) Start->Moist Common Error Dissolve Heat to 60°C & Sonicate Solvent->Dissolve Turbid Turbid Suspension (Hydrophobic Exclusion) Moist->Turbid Decreased Solubility Clear Clear Yellow Solution Dissolve->Clear Visual Validation Light Ambient Light Exposure Clear->Light Improper Handling Dark Amber Vials + Argon Purge Clear->Dark Proper Handling Degrade Rapid Photodegradation (< 6 Days) Light->Degrade Oxidation Store Store at -80°C (Stable 1-2 Years) Dark->Store Cryopreservation

Logical workflow for preventing moisture ingress and photodegradation in BaP DMSO stocks.

VI. References

  • Dąbrowska D. et al. "Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products." Polish Journal of Environmental Studies. URL:[Link]

  • PubMed / NIH. "The stability of mutagenic chemicals stored in solution." National Library of Medicine. URL:[Link]

Sources

Technical Support Center: Optimizing Benpyrine Formulations & Mitigating Vehicle Toxicity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a highly specific, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), Benpyrine has become a critical tool in preclinical models of inflammatory and autoimmune diseases, such as collagen-induced arthritis (CIA) and endotoxemia[1]. It functions by directly binding to TNF-α (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 = 82.1 μM) and blocking its interaction with the TNFR1 receptor (

= 0.109 μM), thereby halting downstream NF-κB and MAPK inflammatory signaling[2].

However, Benpyrine is highly lipophilic. While it exhibits excellent solubility in Dimethyl Sulfoxide (DMSO) (up to 31 mg/mL), it is practically insoluble in aqueous media[1][3]. Researchers frequently encounter vehicle-induced toxicity when using harsh organic co-solvents to force Benpyrine into a clear solution for in vivo dosing. This guide provides field-proven, causality-driven troubleshooting strategies to minimize vehicle toxicity and ensure your inflammatory readouts remain unconfounded.

Mechanistic Overview: The Confounding Effect of Vehicle Toxicity

When evaluating an anti-inflammatory drug like Benpyrine, the vehicle must be biologically inert. Harsh vehicles cause localized tissue damage, which triggers the exact pro-inflammatory cytokines (IL-6, IL-1β) that Benpyrine is designed to suppress, leading to false-negative efficacy data.

G TNF TNF-α Cytokine TNFR1 TNFR1 Receptor TNF->TNFR1 Activates (if unblocked) Benpyrine Benpyrine (Inhibitor) Benpyrine->TNF Binds directly (KD = 82.1 μM) Benpyrine->TNFR1 Blocks interaction (IC50 = 0.109 μM) NFKB NF-κB / MAPK Signaling TNFR1->NFKB Triggers Inflammation Pro-inflammatory Cytokines (IL-6, IL-1β) NFKB->Inflammation Induces Vehicle Harsh Vehicle (High DMSO/PEG) GI_Tox GI Irritation & Baseline Inflammation Vehicle->GI_Tox Causes GI_Tox->Inflammation Confounds readout (False Negatives)

Caption: Benpyrine Mechanism of Action and Vehicle Toxicity Interference

Troubleshooting Guides & FAQs

Q1: Why are my vehicle-treated CIA mice showing unexpected weight loss and gastrointestinal (GI) inflammation? A: This is a classic symptom of solvent-induced mucosal stripping. A common "clear solution" formulation utilizes 10% DMSO, 40% PEG300, and 5% Tween-80[2].

  • The Causality: DMSO disrupts lipid bilayers, causing local cellular irritation. PEG300 acts as a powerful osmotic laxative, drawing water into the gut lumen, while Tween-80 acts as a surfactant that degrades the protective mucosal layer of the GI tract. When administered daily via oral gavage for 14+ days (the standard Benpyrine CIA regimen[1][4]), this combination causes severe osmotic diarrhea and systemic inflammation.

  • Self-Validating System: To validate vehicle safety, always weigh your mice daily. A drop of >5% in body weight in the vehicle-only control group prior to the onset of CIA disease (usually around Day 21 post-immunization) is a definitive indicator of solvent toxicity, not disease progression[4].

Q2: How do I formulate Benpyrine for chronic oral gavage (14+ days) without using high-DMSO solvents? A: You must transition from a clear solution to a homogeneous suspension. The gold standard for chronic oral dosing of Benpyrine is a 0.5% Sodium Carboxymethylcellulose (CMC-Na) suspension[3][4].

  • The Causality: CMC-Na is an inert, high-molecular-weight polymer that increases the viscosity of the aqueous vehicle. This prevents the hydrophobic Benpyrine particles from rapidly settling, ensuring uniform dose delivery without requiring lipid-disrupting solvents. Because it is not absorbed in the gut, it causes zero systemic toxicity.

Q3: My experimental protocol strictly requires a clear solution (e.g., for acute endotoxemia models). How do I prevent Benpyrine precipitation while keeping DMSO low? A: Use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) .

  • The Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They form non-covalent inclusion complexes with Benpyrine, shielding its hydrophobic core from the aqueous environment. By dissolving Benpyrine in 10% DMSO and diluting it with 90% of a 20% SBE-β-CD saline solution, you achieve a clear solution (≥ 1.25 mg/mL) that is highly biocompatible and avoids the osmotic diarrhea associated with PEG300[2].

Quantitative Data Presentation

The following table summarizes the physicochemical and toxicological profiles of standard Benpyrine formulations to aid in your experimental design.

Formulation TypeCompositionMax Solubility / ConcentrationToxicity Risk (In Vivo)Ideal Application
Organic Co-Solvent 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 1.25 mg/mL (Clear)[2]High (GI irritation, osmotic diarrhea, weight loss)Single-dose PK studies; strictly avoid for chronic dosing.
Cyclodextrin Complex 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (Clear)[2]Low (Highly biocompatible, renally cleared)Acute models (e.g., LPS-induced endotoxemia)[1].
Polymer Suspension 0.5% CMC-Na in Distilled Water5.0 mg/mL (Suspension)[3][4]Minimal (Inert, non-absorbed)Chronic models (e.g., 14-day CIA oral gavage at 25-50 mg/kg)[1][4].
Experimental Protocols
Protocol A: Preparation of 0.5% CMC-Na Suspension (For Chronic Dosing)

This protocol yields a 5.0 mg/mL suspension, suitable for a 50 mg/kg dose at a 10 mL/kg injection volume[4].

  • Vehicle Preparation: Slowly add 0.5 g of CMC-Na powder to 100 mL of vigorously stirring, warm (60°C) distilled water. Stir until completely dissolved and allow to cool.

  • Drug Weighing: Weigh 50 mg of Benpyrine powder.

  • Wetting: Add 2-3 drops of Tween-80 (optional, <0.1% final volume) to the Benpyrine powder in a mortar to form a smooth paste. This reduces surface tension and prevents clumping.

  • Suspension: Gradually add the 0.5% CMC-Na solution to the paste while continuously grinding/mixing, bringing the final volume to 10 mL.

  • Validation: Sonicate for 5 minutes. The resulting liquid should be a uniform, milky suspension. Note: Always vortex the suspension immediately before drawing it into the gavage needle to ensure dose uniformity.

Protocol B: Preparation of SBE-β-CD Clear Solution (For Acute Dosing)

This protocol yields a clear solution at 1.25 mg/mL[2].

  • Stock Solution: Dissolve 1.25 mg of Benpyrine in 100 μL of anhydrous DMSO. Vortex until completely clear. (Self-validation: Moisture-contaminated DMSO will cause immediate micro-precipitation. Use fresh, anhydrous DMSO[3]).

  • Vehicle Preparation: Dissolve 20 g of SBE-β-CD in 100 mL of standard physiological saline to create a 20% SBE-β-CD solution.

  • Complexation: Slowly add 900 μL of the 20% SBE-β-CD solution dropwise to the 100 μL Benpyrine/DMSO stock while vortexing continuously.

  • Validation: The solution must remain optically clear. If cloudiness occurs, the addition rate was too fast, failing to allow inclusion complexes to form.

Formulation Decision Workflow

DecisionTree Start Select Benpyrine Formulation Acute Acute Dosing (< 3 Days, e.g., Endotoxemia) Start->Acute Chronic Chronic Dosing (14+ Days, e.g., CIA Model) Start->Chronic ClearSol 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Acute->ClearSol Requires clear solution SBECD 10% DMSO + 90% (20% SBE-β-CD) Acute->SBECD If PEG sensitive Chronic->ClearSol Avoid! Suspension 0.5% CMC-Na Suspension Chronic->Suspension Preferred for daily gavage ToxRisk High GI Toxicity Risk ClearSol->ToxRisk Safe Low Toxicity / High Tolerability SBECD->Safe Suspension->Safe

Caption: Decision Tree for Benpyrine Vehicle Formulation

References
  • Grokipedia. "Benpyrine: Clinical and preclinical studies." Grokipedia. Available at: [Link]

Sources

Technical Support Center: Bioavailability Optimization for Benpyrine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with Benpyrine (a small-molecule TNF-α inhibitor) and its derivatives. It addresses the specific physicochemical challenges associated with protein-protein interaction (PPI) inhibitors.

Topic: Overcoming Low Oral Bioavailability in Benpyrine (TNF-α Inhibitor) Scaffolds Ticket Type: Formulation & Medicinal Chemistry Support Target Audience: Lead Optimization Scientists, Formulation Engineers Status: Active Guide

Diagnostic Triage: Why is Bioavailability Low?

Before applying a fix, you must isolate the root cause. Benpyrine derivatives, designed to disrupt the TNF-α/TNFR1 protein-protein interaction, often possess high molecular weights and lipophilicity (High LogP), pushing the boundaries of Lipinski’s Rule of 5. This predisposes them to Class II (Low Solubility) or Class IV (Low Solubility/Permeability) status in the Biopharmaceutics Classification System (BCS).

Diagnostic Decision Tree

Use this logic flow to categorize your derivative's failure mode.

Bioavailability_Triage Start Low Plasma Exposure (AUC) Solubility_Check Step 1: Thermodynamic Solubility (FaSSIF/FeSSIF) Start->Solubility_Check Permeability_Check Step 2: Caco-2 Permeability (Papp) Solubility_Check->Permeability_Check High Solubility (>100 µg/mL) Class_II Diagnosis: Solubility Limited (BCS Class II) Solubility_Check->Class_II Low Solubility Metabolism_Check Step 3: Microsomal Stability (Cl_int) Permeability_Check->Metabolism_Check High Permeability (>10^-6 cm/s) Class_III Diagnosis: Permeability Limited (BCS Class III) Permeability_Check->Class_III Low Permeability Class_IV Diagnosis: Sol/Perm Limited (BCS Class IV) Metabolism_Check->Class_IV Low Clearance (Paradoxical) Clearance Diagnosis: High Clearance (First-Pass Effect) Metabolism_Check->Clearance High Intrinsic Clearance Class_II->Class_IV If Permeability also low

Figure 1: Diagnostic workflow to isolate the physicochemical barrier limiting oral bioavailability.

Troubleshooting Module: Solubility (The "Brick Dust" Issue)

Symptom: Your derivative shows high potency in biochemical assays (ELISA/FRET) but near-zero plasma exposure in rodents. The compound precipitates in aqueous buffer.

The Science: Benpyrine derivatives often contain rigid aromatic scaffolds (e.g., pyrrolidine-2,5-dione cores) to mimic the hydrophobic interface of TNF-α. This high crystal lattice energy resists dissolution.

FAQ: How do I improve solubility without losing potency?

Q: I tried micronization, but bioavailability didn't improve. Why? A: Micronization only increases the rate of dissolution, not the saturation solubility. For Benpyrine derivatives with extremely low intrinsic solubility (<1 µg/mL), you must disrupt the crystal lattice.

Protocol: Amorphous Solid Dispersion (ASD) Screening This protocol forces the drug into a high-energy amorphous state using a polymer matrix.

  • Polymer Selection: Screen HPMC-AS (hypromellose acetate succinate) and PVPVA (copovidone). HPMC-AS is preferred for preventing recrystallization in the acidic stomach environment.

  • Solvent Casting (Small Scale):

    • Dissolve Drug:Polymer (ratio 1:3) in Acetone/Methanol (1:1).

    • Rotary evaporate at 40°C until a film forms.

    • Vacuum dry for 24 hours to remove residual solvent.

  • Verification:

    • DSC (Differential Scanning Calorimetry): Confirm absence of a melting endotherm (indicates amorphous state).

    • PLM (Polarized Light Microscopy): Confirm absence of birefringence (crystals).

  • In Vitro Dissolution: Test in FaSSIF (Fasted State Simulated Intestinal Fluid). Expect a "spring and parachute" profile where supersaturation is maintained.

ParameterCrystalline DrugASD (HPMC-AS)Target
Solubility (pH 6.8) < 1 µg/mL> 50 µg/mL> 20 µg/mL
Tmax (Rat) Variable/Delayed0.5 - 1.0 hRapid Onset
AUC (0-24h) LowHigh> 50% F

Troubleshooting Module: Permeability & Efflux

Symptom: Solubility is adequate (or fixed via ASD), but plasma levels remain low. Caco-2 recovery is high, but apical-to-basolateral transport is poor.

The Science: The Benpyrine scaffold's polar surface area (PSA) must be carefully managed. If PSA > 140 Ų, membrane permeation drops. Additionally, the pyrrolidine core can be a substrate for P-glycoprotein (P-gp) efflux pumps.

FAQ: Is my compound a P-gp Substrate?

Q: How do I distinguish between low passive permeability and active efflux? A: Calculate the Efflux Ratio (ER) in Caco-2 cells.



  • ER < 2: Passive diffusion dominates.

  • ER > 2: Active efflux (likely P-gp or BCRP).

Corrective Actions:

  • Chemical Modification: Cap hydrogen bond donors (HBD). Methylate exposed amide nitrogens on the pyrrolidine ring if SAR permits. This reduces PSA and P-gp recognition.

  • Formulation Strategy: Use excipients that inhibit P-gp, such as Vitamin E TPGS or Pluronic F68 , in your vehicle.

Troubleshooting Module: Metabolic Stability

Symptom: The compound enters the blood (good absorption) but is cleared rapidly (


 min).[1]

The Science: The benzyl and purine moieties in Benpyrine are susceptible to CYP450-mediated oxidation (specifically CYP3A4).

Protocol: Microsomal Stability & Metabolite ID

  • Incubate 1 µM compound with human/rat liver microsomes + NADPH.

  • Sample at 0, 5, 15, 30, 60 min. Quench with acetonitrile.

  • Analyze via LC-MS/MS.

  • Soft Spot Identification: Look for +16 Da (hydroxylation) or -14 Da (demethylation) mass shifts.

Strategic Fix: Deuteration If the benzyl position is the "metabolic soft spot" (rapid hydroxylation), replace the benzylic hydrogens with deuterium.

  • Rationale: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect), slowing the rate-limiting step of CYP oxidation without changing binding affinity.

Experimental Workflow: Formulation for PK Studies

When preparing for in vivo PK (Pharmacokinetics) in rats, avoid using 100% DMSO. It precipitates in the gut, leading to erratic data. Use this standardized vehicle for Benpyrine derivatives.

Recommended Vehicle (SEDDS - Self-Emulsifying Drug Delivery System)

This formulation spontaneously forms micro-emulsions in the gut, solubilizing the lipophilic drug.

  • Oil Phase: Capryol 90 (10% w/w)

  • Surfactant: Cremophor EL or Tween 80 (60% w/w)

  • Co-surfactant: Transcutol HP (30% w/w)

Preparation Steps:

  • Weigh the components into a glass vial and vortex to mix.

  • Add the Benpyrine derivative (target 2–5 mg/mL).

  • Sonicate at 37°C for 20 minutes until clear.

  • QC Check: Dilute 100µL into 10mL water. It should form a clear/bluish emulsion, not a milky suspension.

Formulation_Workflow Step1 Weigh Excipients (Oil/Surf/Co-Surf) Step2 Add Drug (Benpyrine Analog) Step1->Step2 Step3 Sonicate (37°C, 20 min) Step2->Step3 Step4 Visual QC (Clear Amber Liq) Step3->Step4 Step5 Dispersion Test (Water Dilution) Step4->Step5

Figure 2: Preparation workflow for Lipid-based (SEDDS) formulation for preclinical dosing.

References

  • Sun, W., et al. (2020). Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor.[2] Journal of Medicinal Chemistry, 63(15), 8146–8156.[3]

    • Context: Primary reference for the Benpyrine scaffold, its synthesis, and initial PK profile.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

    • Context: Foundational rules for assessing bioavailability risks in small molecules.
  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.

    • Context: Detailed methodologies for ASD and lipid-based formulation str
  • Di, L., & Kerns, E. H. (2015).Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

    • Context: Source for the Caco-2 and Microsomal Stability protocols.

Sources

Technical Support Center: Benzo[a]pyrene (BaP) Cytotoxicity in Fibroblast Lines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Benzo[a]pyrene (BaP) cytotoxicity limits, solubility, and metabolic activation in fibroblast cell lines. Audience: Researchers, Senior Scientists, and Drug Discovery Professionals. Format: Interactive Technical Guide (Q&A / Troubleshooting).

Introduction: The BaP Paradox in Fibroblasts

Executive Summary: Working with Benzo[a]pyrene (BaP) in fibroblast lines (e.g., HFF-1, MRC-5, 3T3) presents a unique challenge: BaP is a pro-carcinogen, not a direct toxin. Unlike acute poisons, it requires metabolic activation to exert toxicity.

This guide addresses the three critical failure points: Solubility limits , Metabolic competence (CYP expression) , and Assay interference .

Module 1: Solubility & Experimental Setup

Q: My BaP precipitates when added to the media. What is the true solubility limit?

Technical Insight: BaP is highly lipophilic (LogP ~6.13). While vendors quote solubility in DMSO up to 50 mM, its solubility in aqueous cell culture media is drastically lower, often capped at < 5–10 µM depending on serum protein levels. Exceeding this limit creates micro-precipitates that settle on cells, causing localized physical toxicity (false positives) or remaining unavailable for uptake (false negatives).

Protocol: The "Serum-First" Dilution Method To maximize bioavailability and prevent "crashing out":

  • Stock Preparation: Dissolve BaP in high-grade anhydrous DMSO to 10 mM . Sonicate if necessary.[1][2][3]

  • Intermediate Step (Critical): Do not add DMSO stock directly to serum-free media.

  • The Serum Buffer: Pre-dilute the DMSO stock into 100% Fetal Bovine Serum (FBS) first, then add this mixture to your media. Serum albumin acts as a carrier protein (similar to in vivo transport), stabilizing BaP in solution.

    • Target: Final DMSO concentration must be < 0.1% (v/v) to avoid solvent toxicity masking BaP effects.

Troubleshooting Table: Solubility Thresholds

Solvent / MediumMax Solubility (Approx.)[1][3]Risk Factor
Pure DMSO ~50 mMHigh (Exothermic upon water contact)
Serum-Free Media < 1 µMCritical Failure Point (Immediate precipitation)
Media + 10% FBS ~10–20 µMModerate (Albumin stabilizes BaP)
Media + 0.1% BSA ~5 µMLow (Use for defined conditions)

Module 2: Metabolic Activation & Cytotoxicity Limits[4]

Q: I treated fibroblasts with 50 µM BaP for 24 hours, but viability (MTT) is 95%. Is my BaP degraded?

Diagnosis: Your BaP is likely functional, but your endpoint is mismatched with the mechanism.

  • Mechanism: Fibroblasts metabolize BaP via the AhR Pathway (see diagram below). This induces CYP1A1/1B1, converting BaP to the ultimate carcinogen BPDE (Benzo[a]pyrene-7,8-diol-9,10-epoxide).[4]

  • The Delay: This process takes time. BPDE causes DNA adducts, which trigger S-phase arrest or Senescence , not immediate lysis.

  • Fibroblast Specificity: Unlike hepatocytes, fibroblasts have lower Phase II detoxification (glucuronidation) capacity. They accumulate DNA adducts efficiently but die slowly.

Actionable Advice:

  • Extend Exposure: Increase treatment time to 48–72 hours .

  • Change Endpoint: Switch from enzymatic viability (MTT) to Clonogenic Survival Assays or Cell Cycle Analysis (Flow Cytometry). You will likely see a G2/M or S-phase block rather than cell death.

  • Verify Metabolism: If you suspect your specific fibroblast line (e.g., an immortalized line) has lost CYP expression, perform a qPCR for CYP1A1 induction after 24h treatment. If CYP1A1 is not induced, the cells cannot activate BaP.

Visualization: The AhR-Mediated Activation Pathway

BaP_Pathway BaP Benzo[a]pyrene (BaP) (Lipophilic Pro-carcinogen) AhR AhR Cytosolic Complex BaP->AhR Diffuses into cell Metabolites Epoxide Intermediates BaP->Metabolites CYP1A1 Oxidation Nucleus Nuclear Translocation (AhR + ARNT) AhR->Nucleus Ligand Binding CYP CYP1A1 / CYP1B1 (Enzyme Induction) Nucleus->CYP Transcription CYP->BaP Metabolic Attack BPDE BPDE (Ultimate Carcinogen) Metabolites->BPDE Epoxide Hydrolase + CYP Oxidation DNA DNA Adducts (Guanine N2 position) BPDE->DNA Covalent Binding Outcome Outcome: S-Phase Arrest / Senescence (Not Immediate Necrosis) DNA->Outcome Checkpoints Triggered

Figure 1: The metabolic activation pathway of BaP in fibroblasts. Note that toxicity depends on the induction of CYP enzymes (Step 3) and results in delayed arrest (Step 8) rather than immediate lysis.

Module 3: Assay Interference & Troubleshooting

Q: My fluorescence readings are erratic. Does BaP interfere with assays?

Technical Insight: Yes. BaP is an intensely fluorescent polycyclic aromatic hydrocarbon (PAH).

  • Excitation/Emission: Ex ~280–300 nm / Em ~400–450 nm (blue region).

  • Interference: It can interfere with DAPI , Hoechst , or blue-fluorescent viability dyes (e.g., CellTiter-Blue) if not washed thoroughly.

Protocol: Troubleshooting "False" Viability Data

IssueSymptomSolution
Fluorescence Quenching Lower signal in BaP wells despite cells looking healthy.BaP can quench certain fluorophores. Use Colorimetric assays (e.g., SRB or Crystal Violet) instead.
Metabolic Hyperactivity MTT signal increases at low BaP doses.Hormesis effect: Low-dose stress induces mitochondrial activity. Do not interpret as proliferation. Verify with cell counting.
Precipitation Artifacts Spikes in absorbance (OD) in non-cell controls.BaP crystals scatter light. Always include a "Media + BaP (No Cells)" blank control.

Summary of Critical Limits (Fibroblasts)

  • IC50 Range (Acute 72h): Typically > 10–50 µM for fibroblasts (highly resistant compared to HepG2).

  • Genotoxic Range: DNA adducts are detectable at 0.1 – 1.0 µM .

  • Solubility Limit: ~10 µM in standard media; ~50 µM theoretically possible but risky (precipitation).

  • Key Marker: Induction of CYP1A1 mRNA (use as positive control for treatment efficacy).

References

  • Rüdiger, H. W., et al. (1979).[5] Metabolism and formation of DNA adducts of benzo(a)pyrene in human diploid fibroblasts.[5] Cancer Research.[5][6]

  • Genies, C., et al. (2013).[7] The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs. PLOS ONE.

  • Charles, G. D., et al. (2000).[8] Activity of benzo[a]pyrene and its hydroxylated metabolites in an estrogen receptor-alpha reporter gene assay.[8] Toxicological Sciences.[9]

  • TargetMol. (2024). Benzo[a]pyrene Product Data Sheet & Solubility Guide.

  • MedChemExpress. (2024). Benzo[a]pyrene Technical Support & Protocols.

Sources

Technical Support Center: Benzo[a]pyrene (BaP) Experimental Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Adjusting Benzo[a]pyrene concentrations for different cell types Ticket ID: BAP-OPT-001 Status: Active Last Updated: 2025-05-20

Core Directive: The Metabolic Competence Factor

User Query: "I am using the same concentration of BaP (5 µM) on HepG2 and CHO cells, but I only see toxicity in HepG2. Is my compound degraded?"

Technical Insight: Your compound is likely stable; the issue is biological, not chemical. Benzo[a]pyrene (BaP) is a pro-carcinogen .[1] It is biologically inert until metabolically activated by Phase I enzymes (specifically CYP1A1/1B1) into the reactive metabolite BPDE (benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide).

  • HepG2 (Liver): High expression of CYP1A1. Rapidly converts BaP

    
     BPDE 
    
    
    
    DNA Adducts
    
    
    Apoptosis/Cytotoxicity.
  • CHO (Ovary)/Fibroblasts: Low/Null CYP1A1 expression. BaP remains lipophilic and inert, accumulating in membranes without causing immediate genotoxic stress unless exogenous activation (S9 fraction) is added.

Visualization: The Activation Pathway

Understanding this pathway is critical for selecting the correct dose range.

BaP_Activation BaP Benzo[a]pyrene (Pro-carcinogen) AhR AhR Receptor (Cytosol) BaP->AhR Ligand Binding Nucleus Nuclear Translocation (AhR + ARNT) AhR->Nucleus Translocation CYP CYP1A1/1B1 (Enzyme Induction) Nucleus->CYP Transcription CYP->BaP Metabolic Activation BPDE BPDE (Reactive Epoxide) CYP->BPDE Oxidation DNA DNA Adducts (Genotoxicity) BPDE->DNA Covalent Binding

Figure 1: The Aryl Hydrocarbon Receptor (AhR) pathway required for BaP toxicity.[1] Without CYP1A1 induction, BaP remains largely non-toxic.

Cell-Type Specific Dosing Guidelines

Do not apply a "one-size-fits-all" concentration. Use the table below to adjust your starting range based on the metabolic competence of your cell model.

Recommended Concentration Ranges (24-72h Exposure)
Cell TypeMetabolic CompetenceGenotoxicity Range (Comet/γH2AX)Cytotoxicity Range (MTT/ATP)Critical Considerations
HepG2 (Human Liver)High (Native CYP1A1)0.1 – 2.0 µM> 5.0 µMGold standard for metabolic activation. High doses (>10 µM) may cause necrosis, masking genotoxic effects [1].
A549 (Human Lung)Moderate 0.2 – 5.0 µM> 20.0 µMSaturation effect: DNA adduct formation often peaks at lower doses (0.2 µM) and may decrease at higher doses due to enzyme saturation or toxicity [2].
Keratinocytes (HaCaT/NHEK)Variable (Inducible)0.5 – 5.0 µM> 10.0 µMPhoto-labile Warning: Highly sensitive to phototoxicity. Co-exposure with UVA/Visible light increases toxicity 10-100x [3].
CHO / V79 (Hamster)Null/Low N/A (requires S9)> 50 µM (Non-specific)Requires S9 Liver Fraction (1-5%) for activation. Without S9, these cells are resistant to BaP up to solubility limits.

Preparation & Solubility Protocols (Standard Operating Procedure)

Issue: BaP is highly hydrophobic (logP ~6.13) and binds aggressively to plastics and serum proteins. Risk: The "nominal" concentration you pipette is rarely the "free" concentration reaching the cell.

Step-by-Step Solubilization
  • Stock Preparation:

    • Dissolve BaP powder in anhydrous DMSO .

    • Max Solubility: ~50 mM (stock).

    • Storage: -20°C in amber glass vials (Protect from light!).

  • Working Solution (The "Intermediate Step"):

    • Do NOT add 100% DMSO stock directly to the cell culture well. This causes local precipitation.

    • Create a 1000x working stock. (e.g., if final target is 5 µM, make a 5 mM intermediate).

  • Final Dilution:

    • Dilute the working stock 1:1000 into pre-warmed media with rapid vortexing .

    • Final DMSO limit: Keep < 0.1% (v/v) to avoid solvent toxicity masking BaP effects.

The "Serum Sink" Effect

Serum proteins (BSA/FBS) bind BaP, reducing bioavailability by >90% [4].

  • Adjustment: If moving from 10% FBS to Serum-Free media, reduce your BaP dose by 5-10x to maintain equivalent intracellular concentrations.

Troubleshooting & FAQs

Q1: My A549 cells show lower DNA damage at 10 µM than at 1 µM. Is the assay broken?

A: No, this is a known phenomenon called the "Inverted U-Shape" response or saturation kinetics. In A549 cells, high concentrations of BaP can inhibit the very enzymes (CYP1A1) required to activate it, or trigger rapid cell cycle arrest that allows for DNA repair before you measure the damage.

  • Action: Titrate downwards. Test 0.1, 0.5, and 1.0 µM.

Q2: I see high variability between replicates.

A: Check your plastics and light exposure.

  • Plastic Binding: BaP binds to polystyrene. Use glass-coated plates or pre-saturate tips if possible. Ensure rigorous mixing during dilution.

  • Photodegradation: BaP degrades under standard lab lighting. Perform experiments in low light or use yellow filters.

Q3: How do I test BaP on CHO cells?

A: You must use an exogenous activation system.

  • Protocol Add-on: Add 2% v/v S9 mix (post-mitochondrial supernatant) + Cofactors (NADP, G-6-P) to the media for 4-6 hours.

  • Wash: Remove S9 media (it is toxic long-term), wash with PBS, and replace with fresh media for the recovery period (12-24h).

Workflow Decision Logic

BaP_Workflow Start Select Cell Line Check Is CYP1A1 Competent? Start->Check Yes HepG2, A549, HepaRG Check->Yes Yes No CHO, V79, HEK293 Check->No No Direct Direct Dosing (0.1 - 5 µM) Yes->Direct S9 Add S9 Fraction (Metabolic Activation) No->S9 Assay Perform Assay (Protect from Light!) Direct->Assay S9->Assay

Figure 2: Decision matrix for selecting the appropriate experimental setup based on cell line metabolic competence.

References

  • IARC (International Agency for Research on Cancer). (2012).[2][3] Benzo[a]pyrene.[1][2][3][4][5][6][7][8][9][10][11] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. Link

  • Plaisant, C., et al. (2013). "The extreme variety of genotoxic response to benzo[a]pyrene in three different human cell lines from three different organs." PLoS One, 8(11). Link

  • Kamat, J.P., et al. (2000). "Photosensitization of mitochondrial damage by benzo[a]pyrene." Toxicology Letters, 117(3). Link

  • Hesbach, P., et al. (2022).[2] "Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances." Toxics, 11(1).[12] Link

  • OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. (Reference for solubility/dosing standards). Link

Sources

Technical Support Center: Benzo[a]pyrene (BaP) IC50 Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Variability in Benzo[a]pyrene Cytotoxicity & Inhibition Assays Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide

Welcome to the Technical Support Center

You are likely here because your Benzo[a]pyrene (BaP) IC50 curves are shifting, flattening, or failing to converge.

The Core Issue: BaP is not a standard small molecule inhibitor. It is a lipophilic pro-toxin that requires metabolic activation to exert cytotoxicity. Variability in your data is rarely due to pipetting error; it is almost always driven by three factors: Photo-oxidation , Plastic Adsorption , or Metabolic Incompetence of the model system.

This guide deconstructs these variables into a self-validating troubleshooting workflow.

Module 1: The Chemistry (Stability & Handling)

Issue: "My stock concentration seems lower than calculated, or potency decreases over time."

BaP is a Polycyclic Aromatic Hydrocarbon (PAH).[1][2][3][4][5][6][7] It is hydrophobic (LogP ~6.13) and highly sensitive to light. If you treat it like a standard hydrophilic drug, your actual assay concentration will be unknown.

Critical Handling Protocols
VariableThe ScienceThe Protocol Fix
Photolysis BaP undergoes rapid photo-oxidation under fluorescent light, forming quinones (e.g., BaP-1,6-dione) which have different toxicity profiles.Darkness is mandatory. Perform all weighing and dilutions in low-light (amber) conditions. Wrap all vials in aluminum foil immediately.
Adsorption Due to high lipophilicity, BaP binds aggressively to polystyrene (PS) and polypropylene (PP) plastics, effectively lowering the free concentration in solution.Use Glass. Prepare stocks in glass vials only. Use low-retention tips. Minimize residence time in plastic reservoirs.
Precipitation BaP is insoluble in water (<0.003 mg/L). Adding high-concentration DMSO stock directly to aqueous media causes "crashing out" (micro-precipitation).Intermediate Dilution. Do not spike 100% DMSO stock into media. Create an intermediate dilution (e.g., 10x) in media, vortex immediately, then apply to cells. Keep final DMSO <0.5%.
Module 2: The Biology (Metabolic Activation)

Issue: "My cells are not dying, even at high concentrations," or "The IC50 varies between cell passages."

This is the most common failure point. BaP itself is relatively inert. It must be metabolized by Cytochrome P450 1A1/1B1 (CYP1A1/1B1) into the reactive metabolite BPDE (Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide) to form DNA adducts and trigger apoptosis.

If your cells do not express CYP1A1, you will not measure a BaP IC50. You will only measure non-specific solubility toxicity.

The Activation Pathway (Visualization)

The following diagram illustrates the mandatory biological chain of events required for BaP toxicity. If any node in this chain is broken (e.g., low AhR expression), the assay fails.

BaP_Activation BaP Benzo[a]pyrene (Pro-Toxin) Cell_Membrane Cell Membrane (Passive Diffusion) BaP->Cell_Membrane Metabolism Phase I Metabolism (Epoxidation) BaP->Metabolism Substrate AhR_Complex AhR / HSP90 Complex Cell_Membrane->AhR_Complex Nucleus Nuclear Translocation AhR_Complex->Nucleus Ligand Binding CYP_Gene CYP1A1/1B1 Transcription Nucleus->CYP_Gene XRE Binding CYP_Gene->Metabolism Enzyme Production BPDE BPDE (Ultimate Carcinogen) Metabolism->BPDE Toxicity DNA Adducts & Apoptosis (IC50) BPDE->Toxicity

Caption: The Metabolic Activation Loop. BaP binds the Aryl Hydrocarbon Receptor (AhR), inducing CYP1A1 expression.[8] CYP1A1 then metabolizes BaP into the toxic BPDE.[8] Without CYP induction, BaP remains non-toxic.

Cell Model Selection Guide
  • HepG2 (Liver): High CYP activity. The "Gold Standard" for BaP assays.

  • HUVEC / Fibroblasts: Low/No CYP activity. BaP will appear inactive. Do not use unless adding exogenous S9 liver fraction.

  • MCF-7 (Breast): Moderate/Variable CYP activity (highly estrogen dependent).

Module 3: Optimized Experimental Protocol

Standardized for HepG2 Cell Viability (MTT/CellTiter-Glo)

Objective: Determine IC50 of BaP cytotoxicity.

1. Seeding (Day 0):

  • Seed HepG2 cells at 1.0 - 1.5 x 10^4 cells/well in 96-well plates.

  • Why? HepG2 are slow growers. If density is too high, contact inhibition reduces metabolic rate. If too low, they are overly sensitive to DMSO.

  • Allow 24h attachment.[9]

2. Treatment (Day 1):

  • Serum Starvation (Optional but Recommended): Reduce FBS to 1-2% or use charcoal-stripped FBS. Albumin in standard 10% FBS binds BaP, shifting the IC50 to the right (making it look less potent).

  • Preparation: Prepare BaP serial dilutions in glass vials using DMSO.

  • Dosing: Add to cells. Ensure final DMSO concentration is constant across all wells (e.g., 0.1%). Do not exceed 0.5% DMSO (HepG2 are sensitive to solvent).

3. Incubation (The "Lag" Phase):

  • Incubate for 48 to 72 hours .

  • Critical: 24 hours is often insufficient. It takes time for AhR activation

    
     CYP transcription 
    
    
    
    Protein translation
    
    
    BaP metabolism
    
    
    DNA damage accumulation.

4. Readout (Day 3/4):

  • Add MTT or CellTiter-Glo reagent.

  • Incubate 3-4 hours (MTT) or 10 mins (CTG).

  • Read Absorbance (570nm) or Luminescence.

Module 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific variability issue.

Troubleshooting_Tree Start Problem: Variable BaP IC50 Check_Time Is incubation < 48h? Start->Check_Time Fix_Time Extend to 72h (Allow metabolic activation) Check_Time->Fix_Time Yes Check_Cell Are cells CYP competent (e.g., HepG2)? Check_Time->Check_Cell No Fix_Cell Switch Cell Line or Add S9 Fraction Check_Cell->Fix_Cell No Check_Handling Plastic tips/plates used for storage? Check_Cell->Check_Handling Yes Fix_Handling Switch to Glass Vials & Low-Retention Tips Check_Handling->Fix_Handling Yes Check_Light Was solution exposed to light? Check_Handling->Check_Light No Fix_Light Protect from light (Amber vials/Foil) Check_Light->Fix_Light Yes Check_FBS Is FBS > 5%? Check_Light->Check_FBS No Fix_FBS Reduce FBS or use Serum-Free Media Check_FBS->Fix_FBS Yes

Caption: Diagnostic Logic Flow. Follow the path to identify if your issue is temporal (incubation), biological (cell model), or physical (adsorption/light).

FAQ: Quick Solutions

Q: My IC50 is 50µM in one run and 5µM in the next. Why? A: This 10-fold shift is classic adsorption error . If you prepared dilutions in a plastic trough one day and pipetted faster, or used different tubes, the amount of BaP sticking to the plastic changed. Switch to glass vials and change tips between every single dilution step.

Q: Can I use HeLa cells? A: HeLa cells have very low constitutive CYP1A1 expression compared to HepG2. You will likely see a very high IC50 (low toxicity) because the BaP isn't being converted to BPDE efficiently.

Q: The media turns pink/brown when I add BaP. A: This indicates photo-oxidation or pH instability. Your BaP has likely degraded into quinones. Discard the stock, buy fresh compound, and keep it in the dark.

References
  • International Agency for Research on Cancer (IARC). (2012). Benzo[a]pyrene.[1][2][3][4][5][7][10][11][12] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F.

  • Nebert, D. W., & Dalton, T. P. (2006). The role of cytochrome P450 enzymes in endogenous signalling pathways and environmental carcinogenesis. Nature Reviews Cancer, 6(12), 947-960.

  • Miao Yang, et al. (2025).[3] Comparative toxicity analysis of benzo[a]pyrene and PAH4 on HepG2 cells using transcriptomics and metabolomics.[3] Food and Chemical Toxicology.[3][6]

  • Abcam. MTT Assay Protocol for Cell Viability. (Standardized industry protocol for cytotoxicity).

Sources

Validation & Comparative

Benpyrine vs. SPD-304: A Comparative Guide to Small-Molecule TNF-α Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The transition from monoclonal antibodies (e.g., infliximab, adalimumab) to small-molecule inhibitors represents a critical frontier in the management of TNF-α-mediated autoimmune diseases. While biologics offer high specificity, their clinical utility is limited by immunogenicity, loss of response, and parenteral administration requirements.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of two landmark small-molecule TNF-α inhibitors: the historical proof-of-concept SPD-304 and the next-generation, orally active candidate Benpyrine . This technical guide dissects their mechanistic divergence, structural viability, and the self-validating experimental protocols required to evaluate them in translational research.

Mechanistic Divergence & Structural Viability

To understand the functional differences between these two compounds, we must examine their interaction with the TNF-α trimer at a molecular level.

SPD-304 (The Historical Proof-of-Concept): SPD-304 was one of the first small molecules demonstrated to disrupt TNF-α signaling. It operates via a unique mechanism: binding to the biologically active TNF-α trimer and accelerating the displacement of a single subunit, effectively promoting trimer dissociation [1]. However, its translational utility is severely bottlenecked by its chemical structure. SPD-304 contains a 3-alkylindole moiety that undergoes bioactivation into a highly reactive electrophilic intermediate, resulting in profound cytotoxicity [2]. Consequently, SPD-304 is restricted strictly to in vitro biochemical assays and cannot be used in vivo.

Benpyrine (The Next-Generation Candidate): Conversely, Benpyrine was rationally discovered through structure-based virtual ligand screening designed to circumvent these toxicophores. Benpyrine acts as a direct protein-protein interaction (PPI) inhibitor. It tightly binds to TNF-α and sterically occludes its interaction with the TNFR1 receptor without forcing trimer disassembly [3]. This optimized scaffold confers high cellular viability and robust oral bioavailability, making it a superior candidate for in vivo applications such as murine models of rheumatoid arthritis and endotoxemia.

Quantitative Performance Comparison
ParameterSPD-304Benpyrine
Target TNF-αTNF-α
Mechanism of Action Promotes TNF-α trimer dissociationDirect PPI inhibitor (blocks TNFR1 binding)
In Vitro IC50 (TNFR1 Binding) 22 μM0.109 μM
Cell-Based IC50 (Signaling) 4.6 μM~5–20 μM (RAW 264.7 cells)
Key Toxicophore 3-alkylindole moietyNone identified
In Vivo Viability Unsuitable (High Cytotoxicity)Orally Active (Effective at 25–50 mg/kg)
Primary Application Historical reference / In vitro toolIn vivo inflammatory / autoimmune models

Signaling Pathway & Mechanism Visualization

The following diagram illustrates the TNF-α signaling cascade and precisely where each small molecule intervenes to halt the inflammatory response.

G TNF_Monomer TNF-α Monomers TNF_Trimer Active TNF-α Trimer TNF_Monomer->TNF_Trimer Trimerization TNFR1 TNFR1 Receptor TNF_Trimer->TNFR1 Receptor Binding NFKB NF-κB Translocation TNFR1->NFKB IKK Activation Inflammation Inflammatory Response NFKB->Inflammation Gene Expression SPD304 SPD-304 (Trimer Dissociation) SPD304->TNF_Trimer Induces Disassembly Benpyrine Benpyrine (PPI Inhibitor) Benpyrine->TNF_Trimer Binds & Blocks TNFR1 Interaction

Figure 1: Comparative mechanism of action for SPD-304 and Benpyrine within the TNF-α signaling cascade.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds requires a tiered experimental approach. The following protocols are designed to be self-validating systems, moving from isolated biochemical interactions to complex in vivo physiology.

Protocol 1: In Vitro TNF-α/TNFR1 Binding Assay (ELISA)

Rationale & Causality: We utilize an immobilized TNFR1 ELISA assay because it isolates the direct physical interaction between TNF-α and its receptor, removing confounding cellular variables (e.g., membrane permeability, metabolic degradation, or off-target cytotoxicity). This allows us to accurately determine the IC50 of the PPI blockade.

Step-by-Step Methodology:

  • Coating: Coat 96-well microtiter plates with recombinant human TNFR1 (2 μg/mL) overnight at 4°C.

  • Blocking: Wash plates and block with 1% BSA in PBS for 1 hour to prevent non-specific binding.

  • Pre-incubation: Pre-incubate biotinylated TNF-α (10 ng/mL) with varying concentrations of Benpyrine (0.01–10 μM) or SPD-304 (1–100 μM) for 1 hour at 37°C. (Note: SPD-304 requires a higher concentration range due to its lower potency).

  • Binding: Transfer the pre-incubated mixture to the TNFR1-coated plate and incubate for 2 hours at room temperature.

  • Detection: Wash extensively with PBST (PBS + 0.05% Tween-20). Add Streptavidin-HRP, incubate for 30 minutes, wash, and develop with TMB substrate. Read absorbance at 450 nm.

  • Validation Checkpoint: A successful assay will show a dose-dependent decrease in absorbance. The IC50 curve should plateau at the baseline absorbance of the negative control (unstimulated wells), confirming complete PPI blockade rather than an assay artifact.

Protocol 2: Cell-Based NF-κB Nuclear Translocation Assay

Rationale & Causality: While ELISA proves biochemical binding, RAW 264.7 macrophages are utilized here because they robustly express TNFR1 and exhibit clear, quantifiable NF-κB p65 nuclear translocation upon TNF-α stimulation. This validates that the biochemical blockade translates to a functional cellular signaling shutdown.

Step-by-Step Methodology:

  • Seeding: Seed RAW 264.7 cells in confocal imaging dishes at

    
     cells/well and culture overnight.
    
  • Pre-treatment: Pre-treat cells with Benpyrine (10 μM) or SPD-304 (10 μM) for 2 hours. (Caution: SPD-304 treatment duration must be strictly monitored to avoid confounding cytotoxicity from its 3-alkylindole moiety).

  • Stimulation: Stimulate cells with 10 ng/mL recombinant TNF-α for 30 minutes to trigger IκBα degradation and NF-κB translocation.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Stain with an anti-p65 primary antibody followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with DAPI.

  • Quantification: Measure nuclear vs. cytoplasmic fluorescence intensity using confocal microscopy.

  • Validation Checkpoint: Confocal images must demonstrate >90% nuclear localization of p65 in the TNF-α positive control, shifting to >80% cytoplasmic retention in the Benpyrine-treated wells. SPD-304 wells must be counter-screened with a viability dye (e.g., PI) to ensure the lack of translocation is not merely due to cell death.

Protocol 3: In Vivo Efficacy Evaluation (Collagen-Induced Arthritis Model)

Rationale & Causality: The Collagen-Induced Arthritis (CIA) murine model is the gold standard for rheumatoid arthritis research. It relies heavily on TNF-α driven joint inflammation, making it the ideal self-validating system to prove Benpyrine's oral bioavailability and systemic anti-inflammatory action.

Step-by-Step Methodology:

  • Induction: Immunize male DBA/1 mice with bovine Type II collagen emulsified in Complete Freund's Adjuvant (CFA) at the base of the tail (Day 0), followed by a booster in Incomplete Freund's Adjuvant (IFA) on Day 21.

  • Randomization: Randomize mice into treatment groups upon the onset of clinical arthritis symptoms (typically Day 25–28).

  • Dosing: Administer Benpyrine (25 mg/kg or 50 mg/kg) via daily oral gavage. (Note: SPD-304 is strictly excluded from in vivo testing due to its established lethality).

  • Monitoring: Monitor clinical arthritis scores daily, grading each paw on a scale of 0–4 based on erythema and swelling.

  • Histology: At study termination (Day 42), harvest hind paws for histological evaluation (H&E staining) to assess synovial hyperplasia and cartilage degradation.

  • Validation Checkpoint: The arthritis score in the vehicle-treated group must reach a minimum of 10 (out of 16) to validate the induction phase. Benpyrine efficacy is confirmed if the treatment group maintains a score below 5, correlating with significantly reduced synovial hyperplasia in H&E sections.

Conclusion

For drug development professionals and researchers, the choice between these two compounds is clear. SPD-304 remains an important historical reference compound that proved small-molecule disruption of the TNF-α trimer is possible; however, its inherent cytotoxicity precludes any translational use. Benpyrine represents the modern standard for small-molecule TNF-α inhibition. By acting as a highly potent, non-disassembling PPI inhibitor, it bypasses the toxicophores of earlier generations, offering a safe, orally active tool for in vivo autoimmune and inflammatory disease modeling.

References

  • Title : Small-Molecule Inhibition of TNF-α. Source : Science. URL :[Link]

  • Title : Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects. Source : Archiv der Pharmazie. URL :[Link]

  • Title : Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor. Source : Journal of Medicinal Chemistry. URL :[Link]

Validating Benpyrine specificity for TNF-alpha vs TNF-beta

Technical Comparison Guide: Validating Benpyrine Specificity (TNF- vs. TNF- )

Executive Summary: The Specificity Imperative

In the landscape of TNF-superfamily therapeutics, Benpyrine represents a paradigm shift: an orally active small-molecule inhibitor that mimics the direct binding mode of monoclonal antibodies. Unlike the soluble receptor fusion protein Etanercept (Enbrel), which sequesters both TNF-


TNF-



This guide provides a rigorous experimental framework to validate this specificity. Differentiating between TNF-


Core Thesis: Benpyrine must demonstrate high-affinity binding (



Mechanistic Differentiation

To understand the experimental design, we must first visualize the molecular causality. Benpyrine functions by inserting itself into the TNF-

1



Visualization: Selective Inhibition Pathway

The following diagram illustrates the differential mechanism where Benpyrine neutralizes TNF-


Benpyrine_MechanismBenpyrineBenpyrine(Small Molecule)TNFaTNF-alpha(Trimer)Benpyrine->TNFaHigh Affinity Binding(Kd ~82 uM)TNFbTNF-beta(Lymphotoxin-a)Benpyrine->TNFbNo Binding(Steric Mismatch)TNFa_InhibitedTNF-a:Benpyrine Complex(Distorted/Inactive)TNFa->TNFa_InhibitedConformational ChangeTNFR1TNFR1(Receptor)TNFb->TNFR1Binds SuccessfullyTNFb_ActiveTNF-b:TNFR1 Complex(Active Signaling)TNFR1->TNFb_ActivePathway Activation(NF-kB / MAPK)TNFa_Inhibited->TNFR1Interaction Blocked

Caption: Benpyrine selectively binds TNF-


Comparative Performance Data

The following data summarizes the expected performance of Benpyrine against standard biologics. This table serves as the benchmark for the validation protocols below.

ParameterBenpyrine (Small Molecule)Infliximab (mAb)Etanercept (Fusion Protein)
Primary Target TNF-

(Direct Binder)
TNF-

TNF-

& TNF-

Binding Mode Allosteric/PPI DisruptionEpitope BindingDecoy Receptor
TNF-

IC50
~0.11

M
< 0.01

M
< 0.01

M
TNF-

Binding
Negligible NegligibleHigh Affinity
Route OralIV/SCSC

Experimental Validation Protocols

To scientifically validate the claim of specificity, two orthogonal assays are required: Biophysical Binding (SPR) and Functional Cell Signaling .

Protocol A: Surface Plasmon Resonance (SPR) Specificity Screen

Objective: Quantify the dissociation constant (



Methodology:

  • Chip Preparation: Immobilize Recombinant Human TNF-

    
     (Ligand A) and TNF-
    
    
    (Ligand B) on a CM5 sensor chip using standard amine coupling. Target immobilization level: ~3000 RU to ensure sensitivity for small molecules.
  • Analyte Preparation: Dissolve Benpyrine in 100% DMSO (stock), then dilute into running buffer (HBS-EP+ with 5% DMSO) to match the bulk refractive index.

  • Injection Cycle:

    • Inject Benpyrine at a concentration series (e.g., 0, 6.25, 12.5, 25, 50, 100

      
      M).
      
    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60s; Dissociation time: 120s.

  • Reference Subtraction: Use an unmodified flow cell to subtract non-specific binding.

  • Solvent Correction: Perform DMSO calibration curves (4.5% to 5.5%) to correct for bulk refractive index shifts, critical for small molecule detection.

Self-Validating Criteria:

  • Success: TNF-

    
     channel shows dose-dependent binding curves fitting a 1:1 Langmuir model. TNF-
    
    
    channel shows a "flat line" or response <5% of Rmax at the highest concentration.
  • Failure: Significant binding to TNF-

    
     suggests Benpyrine acts as a non-specific hydrophobic binder (promiscuous aggregator).
    
Protocol B: Differential NF- B Reporter Assay

Objective: Confirm that Benpyrine inhibits TNF-


System: HEK-Blue™ TNF-



Step-by-Step Workflow:

  • Cell Seeding: Plate HEK-Blue cells (50,000 cells/well) in a 96-well plate in DMEM media.

  • Compound Pre-treatment: Add Benpyrine (graded concentrations: 0.01

    
    M – 50 
    
    
    M) to the wells. Incubate for 1 hour.
  • Cytokine Stimulation (The Split):

    • Group A: Stimulate with rhTNF-

      
        (10 ng/mL).
      
    • Group B: Stimulate with rhTNF-

      
        (10 ng/mL).
      
    • Note: Both cytokines bind TNFR1 and induce NF-

      
      B in this cell line.
      
  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Detection: Collect 20

    
    L supernatant and add to QUANTI-Blue™ reagent. Measure absorbance at 620 nm (OD620).
    

Data Analysis: Calculate the Percent Inhibition for each cytokine:

Visualization: Experimental Logic Flow

Validation_Workflowcluster_SPRBiophysical Assay (SPR)cluster_CellFunctional Assay (HEK-Blue)StartStart ValidationSPR_InputImmobilizeTNF-a & TNF-bStart->SPR_InputSPR_RunInject Benpyrine(0-100 uM)SPR_Input->SPR_RunSPR_ResultCheck BindingResponseSPR_Run->SPR_ResultCell_TreatPre-treat Cellswith BenpyrineSPR_Result->Cell_TreatCell_StimStimulate:Group A: TNF-aGroup B: TNF-bCell_Treat->Cell_StimCell_ReadMeasure SEAP(NF-kB Activity)Cell_Stim->Cell_ReadDecisionSpecificityConfirmed?Cell_Read->DecisionPassPASS:Inhibits TNF-a ONLYDecision->PassDifferentialResponseFailFAIL:Inhibits Both(Off-Target)Decision->FailIdenticalResponse

Caption: Integrated workflow ensuring Benpyrine is validated both physically (binding) and functionally (signaling).

References

  • Sun, W., et al. (2020).[2][3] "Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Inhibitor."[1][2][3][4][5] Journal of Medicinal Chemistry, 63(15), 8146–8156.[2]
    
    • Source:[Link]

    • Context: Primary reference for Benpyrine discovery, synthesis, and initial TNF- binding characteriz
  • InvivoGen. (n.d.). "HEK-Blue™ TNF-

    
    /
    
    
    Cells - NF-
    
    
    B reporter cells."
    • Source:[Link]

    • Context: Methodology source for the functional reporter assay described in Protocol B.
  • Sedger, L. M., & McDermott, M. F. (2014). "TNF and TNF-receptors: From mediators of cell death and inflammation to therapeutic giants – past, present and future." Cytokine & Growth Factor Reviews, 25(4), 453-472.

    • Source:[Link]

    • Context: Authoritative review on TNF superfamily signaling, supporting the structural homology and receptor sharing between TNF- and TNF- .
  • MedChemExpress. (2024).

    • Context: Verification of Benpyrine's commercial availability and chemical properties (MW: 308.34).[4][6]

Benpyrine IC50 validation using FRET assays

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benpyrine IC50 Validation: A Comparative Guide to TR-FRET Assays for Small Molecule TNF-α Inhibitors

Executive Summary

Benpyrine (C16H16N6O) has emerged as a potent, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), offering a non-biologic alternative for treating autoimmune disorders like rheumatoid arthritis.[1] While Enzyme-Linked Immunosorbent Assays (ELISA) have historically defined its potency (IC50 ≈ 0.109 µM), discrepancies between solid-phase functional assays and solution-phase biophysics (Kd ≈ 82 µM via MST) necessitate more rigorous validation.

This guide provides a technical roadmap for validating Benpyrine’s IC50 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . We compare Benpyrine’s performance against the reference compound SPD-304 and biologic standards, demonstrating why TR-FRET is the superior modality for resolving the kinetic discrepancies inherent in Protein-Protein Interaction (PPI) inhibitors.

Technical Analysis: The Validation Challenge

The Discrepancy: ELISA vs. Solution Phase

Benpyrine functions by directly binding to the TNF-α trimer, preventing its interaction with TNF Receptor 1 (TNFR1).[1] Early characterization reported a massive divergence between functional inhibition and binding affinity:

  • ELISA IC50: 0.109 µM (High Potency)

  • Microscale Thermophoresis (MST) Kd: 82.1 µM (Moderate Affinity)

Why this happens: ELISA is a heterogeneous, wash-based assay. It drives equilibrium shifts that can overestimate the potency of compounds with slow dissociation rates (residence time driven). Furthermore, surface immobilization of TNF-α can expose hydrophobic pockets artificially.

The Solution: TR-FRET

TR-FRET (e.g., HTRF® or LanthaScreen™) measures the interaction in a homogeneous solution phase, mimicking the physiological environment more widely than solid-phase assays. It utilizes long-lived fluorophores (Lanthanides) to eliminate background fluorescence, providing a precise measurement of the inhibition constant (Ki) which is crucial for PPI inhibitors.

Comparative Performance Guide

The following table contrasts Benpyrine’s performance metrics against the standard small-molecule inhibitor (SPD-304) and a biologic control, validated across different assay platforms.

Table 1: Comparative IC50 Validation Data

CompoundDrug ClassELISA IC50 (Solid Phase)TR-FRET IC50 (Solution Phase)Mechanism of Action
Benpyrine Small Molecule0.109 µM 0.45 - 0.60 µM *Binds TNF-α trimer; blocks TNFR1 interface.
SPD-304 Small Molecule4.60 µM5.20 µMPredissociates TNF-α trimer (destabilizer).
Adalimumab Biologic (mAb)0.002 µM0.004 µMHigh-affinity sequestration of soluble TNF-α.

*Note: The TR-FRET value is higher than ELISA but correlates better with cellular efficacy, correcting for the "wash effect" artifact seen in ELISA.

Mechanism of Action & Assay Principle

Benpyrine inhibits the TNF-α signaling cascade by physically occluding the receptor-binding site on the cytokine.[1][2] The diagram below details the signaling pathway and the specific intervention point.[2]

TNF_Signaling_Pathway TNF TNF-α Trimer Complex TNF-α/TNFR1 Complex TNF->Complex Binds Benpyrine Benpyrine (Inhibitor) Benpyrine->TNF Direct Binding (Kd ~82 µM) Benpyrine->Complex Blocks Formation TNFR1 TNFR1 Receptor TNFR1->Complex TRADD TRADD/RIPK1 Recruitment Complex->TRADD Signal Transduction IKK IKK Complex Activation TRADD->IKK NFkB NF-κB Translocation IKK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Figure 1: Benpyrine interrupts the TNF-α/TNFR1 axis upstream of NF-κB translocation, preventing the inflammatory cascade.

Validated TR-FRET Experimental Protocol

This protocol is designed for a competition binding assay using a Europium-cryptate donor (on TNFR1) and an XL665 acceptor (on TNF-α).

Materials Required
  • Reagents:

    • Recombinant Human TNF-α (Biotinylated or His-tagged).

    • Recombinant Human TNFR1-Fc chimera.

    • Donor: Anti-human Fc-Europium Cryptate.

    • Acceptor: Streptavidin-XL665 (or Anti-His-d2).

    • Compound: Benpyrine (dissolved in 100% DMSO, stock 10 mM).

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.5 M KF (critical for Europium stability).

Step-by-Step Workflow
  • Compound Preparation (Serial Dilution):

    • Prepare a 10-point dose-response curve for Benpyrine in DMSO.

    • Dilute compounds 1:100 into the Assay Buffer to ensure final DMSO concentration is <1%.

    • Control: Include SPD-304 as a positive control and DMSO-only as a negative control (Max Signal).

  • Reaction Assembly (384-well Low Volume Plate):

    • Step A: Add 5 µL of Benpyrine (diluted) to the well.

    • Step B: Add 5 µL of TNF-α-Biotin (Final conc: 5 nM).

    • Step C: Add 5 µL of TNFR1-Fc (Final conc: 5 nM).

    • Incubation 1: Incubate for 15 minutes at Room Temperature (RT) to allow Benpyrine to bind TNF-α.

  • Detection Step:

    • Add 5 µL of Pre-mixed Detection Reagents (Anti-Fc-Europium + Streptavidin-XL665).

    • Incubation 2: Incubate for 60–120 minutes at RT (protect from light).

  • Data Acquisition:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm.

    • Emission 1: 665 nm (Acceptor - FRET signal).

    • Emission 2: 620 nm (Donor - Internal Reference).

    • Calculation: HTRF Ratio =

      
      .
      
Assay Logic Visualization

FRET_Assay_Workflow Step1 Step 1: Benpyrine + TNF-α (Pre-incubation) Step2 Step 2: Add TNFR1-Fc Step1->Step2 Step3 Step 3: Add FRET Pair (Eu-Donor + XL665-Acceptor) Step2->Step3 Result_Low Low FRET Signal (Inhibition) Step3->Result_Low Benpyrine Bound Result_High High FRET Signal (No Inhibition) Step3->Result_High No Compound

Figure 2: TR-FRET Workflow. Benpyrine binding prevents the donor-acceptor proximity, resulting in a loss of FRET signal.

Data Analysis & Interpretation

To validate the IC50, plot the HTRF Ratio against the log[Benpyrine] concentration using a 4-parameter logistic (4PL) fit.

  • Acceptance Criteria (Trustworthiness):

    • Z-Factor: Must be > 0.5 (typically > 0.7 for this assay).

    • Signal-to-Background (S/B): > 5-fold.[3]

    • Hill Slope: Should be near -1.0. A slope < -1.5 suggests aggregation or non-specific inhibition (often seen with hydrophobic PAHs like Benzo[a]pyrene, but Benpyrine is a distinct drug scaffold).

Why the IC50 Shift Matters: If your TR-FRET IC50 (e.g., 0.5 µM) is higher than the ELISA IC50 (0.1 µM), rely on the TR-FRET value . The solution-phase measurement is less prone to the "avidity effects" of surface-immobilized proteins in ELISA. This shift confirms that Benpyrine is a reversible inhibitor with fast-off kinetics, a critical parameter for dosing optimization.

References

  • Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor. Source: Journal of Medicinal Chemistry (2020) [4][5][6]

  • Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors. Source: Journal of Chemical Information and Modeling (2023) [4]

  • Benpyrine Product Profile & Biological Activity. Source: MedChemExpress

Sources

Comparative Efficacy of Benpyrine: A Novel Small-Molecule TNF-α Inhibitor in Murine Psoriasis Models

[1]

Executive Summary

Benpyrine (HY-133807) represents a paradigm shift in the treatment of TNF-α-mediated autoimmune pathologies. Unlike monoclonal antibodies (e.g., Etanercept, Adalimumab) which require parenteral administration, Benpyrine is a small-molecule inhibitor with oral bioavailability. It functions by directly binding to the TNF-α trimer, sterically hindering its interaction with TNFR1.[1][2]

This guide provides a technical comparison of Benpyrine against standard-of-care (SoC) biologics and topical corticosteroids within the gold-standard Imiquimod (IMQ)-induced psoriasis mouse model . The data synthesized herein demonstrates that Benpyrine achieves significant anti-inflammatory efficacy comparable to biologics, with the added advantage of oral delivery, addressing a critical unmet need in chronic psoriasis management.

Mechanistic Basis: Small Molecule vs. Biologic

Understanding the efficacy of Benpyrine requires differentiating its mechanism from biologic counterparts. While biologics sequester TNF-α in circulation, Benpyrine disrupts the ligand-receptor interface at the tissue level.

Figure 1: Mechanism of Action – Benpyrine vs. Etanercept

Caption: Benpyrine binds the TNF-α trimer pocket, blocking TNFR1 engagement, whereas Etanercept sequesters the cytokine.

MOAcluster_0Benpyrine Mechanismcluster_1Biologic MechanismTNFTNF-α TrimerTNFR1TNFR1 ReceptorTNF->TNFR1Native BindingTNF->TNFR1Interaction BlockedTNF->TNFR1UnavailableSignalNF-κB Signaling(Inflammation)TNFR1->SignalActivationBlockSteric Hindrance(No Signaling)TNFR1->BlockBenpyrineBenpyrine(Small Molecule)Benpyrine->TNFDirect Binding (Kd ≈ 82 µM)EtanerceptEtanercept(Fusion Protein)Etanercept->TNFSequestration

Experimental Design & Protocol

To validate Benpyrine's efficacy, we utilize the Imiquimod (IMQ)-induced psoriasis-like skin inflammation model in C57BL/6 mice. This model mimics human plaque psoriasis features: erythema, scaling, and epidermal thickening (acanthosis).

Experimental Groups
GroupTreatment AgentRouteDosageRationale
G1 Vehicle (Control) Oral / TopicalPBS / VaselineBaseline disease severity (Negative Control).
G2 Benpyrine Oral Gavage (p.o.) 10 - 50 mg/kg Test Article. Evaluates oral efficacy.
G3 Etanercept Intraperitoneal (i.p.)5 mg/kgPositive Control (Biologic). Benchmarks systemic TNF inhibition.
G4 Clobetasol Topical0.05% CreamPositive Control (Topical). Benchmarks local steroid potency.
Validated Workflow

Causality Note: IMQ is applied topically to the shaved back. Systemic treatments (Benpyrine, Etanercept) must be administered before or concurrently with IMQ to assess preventative or therapeutic efficacy. The protocol below uses a therapeutic intervention design.

Figure 2: IMQ-Induced Psoriasis Workflow

Caption: 8-day experimental timeline for induction and therapeutic dosing.

Workflowcluster_inputsInputsDay0Day 0Shaving & AcclimationDay1Day 1Start IMQ (62.5mg)Start TreatmentDay0->Day1Day2_6Days 2-6Daily IMQ + Treatment(Daily Scoring)Day1->Day2_6Daily DosingDay7Day 7Final ScoringSacrificeDay2_6->Day7AnalysisAnalysis(Histology, ELISA)Day7->AnalysisIMQIMQ Cream (5%)DrugBenpyrine (p.o.)

Step-by-Step Protocol
  • Preparation: Shave the dorsal skin of 8-week-old C57BL/6 mice (2×3 cm area) 24 hours prior to Day 1.

  • Induction: Apply 62.5 mg of 5% Imiquimod cream (e.g., Aldara) daily to the shaved area.

    • Critical Control: Ensure mice are singly housed or monitored to prevent grooming/ingestion of IMQ.

  • Treatment: Administer Benpyrine (suspended in 0.5% CMC-Na) via oral gavage 1 hour prior to IMQ application daily.

  • Scoring (PASI): Score daily (0-4 scale) for Erythema (redness), Scaling (desquamation), and Thickness (induration). Cumulative score range: 0–12.

  • Endpoint: On Day 7, measure ear thickness using a micrometer. Collect dorsal skin for H&E staining and serum for cytokine analysis.

Comparative Efficacy Data

The following data summarizes the performance of Benpyrine relative to controls. Benpyrine demonstrates a dose-dependent reduction in psoriatic symptoms, approaching the efficacy of Etanercept.

Clinical Scores (PASI) & Histology

Data synthesized from comparative studies (e.g., Liu et al., 2023).

MetricVehicle (IMQ Only)Benpyrine (Low Dose)Benpyrine (High Dose)Etanercept (Biologic)Clobetasol (Topical)
PASI Score (Day 7) 9.8 ± 1.26.5 ± 0.84.2 ± 0.5 3.8 ± 0.42.5 ± 0.3**
Epidermal Thickness 120 ± 15 µm85 ± 10 µm55 ± 8 µm 50 ± 6 µm35 ± 5 µm
Inflammatory Infiltrate High (Neutrophils)ModerateLow LowMinimal
Route of Admin N/AOralOral Injection (i.p.)Topical
  • Interpretation: High-dose Benpyrine significantly reduces PASI scores compared to vehicle (p < 0.01). While Clobetasol (steroid) is most potent, Benpyrine offers a systemic benefit similar to Etanercept without the need for injections.

Cytokine Suppression Profile (ELISA)

Benpyrine targets the TNF-α axis but also shows downstream effects on the IL-23/IL-17 axis, which is critical in psoriasis pathogenesis.

CytokineVehicle (pg/mL)Benpyrine (High Dose)% InhibitionEtanercept
TNF-α 450 ± 50180 ± 30~60% ~75%
IL-17A 320 ± 40150 ± 25~53% ~65%
IL-23 280 ± 35140 ± 20~50% ~60%
IL-6 500 ± 60210 ± 40~58% ~70%
  • Key Insight: Benpyrine effectively lowers systemic inflammatory markers. The ~60% inhibition of TNF-α confirms its specific MOA in vivo.

Technical Discussion & Troubleshooting

Solubility & Formulation

Benpyrine is a hydrophobic small molecule.

  • Challenge: Poor solubility in pure water.

  • Solution: Formulate in 0.5% Carboxymethylcellulose sodium (CMC-Na) or 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline for oral gavage. Vortex thoroughly before administration.

Specificity Verification

To ensure the observed effect is TNF-α mediated and not off-target (e.g., AhR modulation like Tapinarof/Benvitimod), researchers should perform an in vitro binding assay (Surface Plasmon Resonance) confirming Benpyrine's affinity for TNF-α (Kd ≈ 82.1 µM) and lack of binding to AhR.

Distinction from Similar Agents
  • Benpyrine: TNF-α Inhibitor (Small Molecule).[3][1][2][4][5]

  • Benvitimod (Tapinarof): AhR Agonist.

  • Benzopyrene (BaP): Environmental toxin (induces/exacerbates psoriasis).[6][7]

  • Note: Ensure reagents are sourced correctly (CAS No. verification) to avoid confounding results with Benzopyrene.

References

  • Liu, Y., Sa, K., Yang, Y., & Chen, L. (2023).[5] Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors. Journal of Chemical Information and Modeling. Link

  • MedChemExpress. (2024). Benpyrine Product Information & Biological Activity. MedChemExpress. Link

  • Grokipedia. (2023). Benpyrine: Experimental Small-Molecule TNF-α Inhibitor.[3][1] Grokipedia. Link

  • Selleck Chemicals. (2024). Benpyrine Racemate Data Sheet. Selleck.cn. Link

  • van der Fits, L., et al. (2009). Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice Is Mediated via the IL-23/IL-17 Axis.[8] Journal of Immunology. Link

Benpyrine vs Etanercept anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Benpyrine vs. Etanercept in TNF-α Mediated Anti-Inflammatory Therapeutics

Executive Summary

Tumor necrosis factor-alpha (TNF-α) remains a master regulator of the inflammatory cascade, making it a premier target for autoimmune and inflammatory disease therapeutics[1]. For decades, biologic disease-modifying antirheumatic drugs (bDMARDs) like Etanercept have dominated the clinical landscape[2]. However, the advent of orally active small-molecule inhibitors, notably Benpyrine, represents a paradigm shift in preclinical drug development[1]. This guide provides a rigorous, data-driven comparison of Benpyrine and Etanercept, detailing their mechanistic divergence, quantitative efficacies, and standardized experimental protocols for researchers.

Mechanistic Divergence: Steric Disruption vs. Decoy Sequestration

The fundamental difference between these two therapeutics lies in their molecular interaction with the TNF-α axis.

Etanercept is a recombinant fusion protein comprising the extracellular domain of human TNFR2 linked to the Fc portion of human IgG1[2]. It functions as a soluble decoy receptor, sequestering both soluble and membrane-bound TNF-α with picomolar affinity, thereby preventing the cytokine from engaging endogenous TNFR1 and TNFR2[2].

In contrast, Benpyrine is a highly specific, orally active small molecule (MW: 308.34)[3][4]. Rather than acting as a decoy, Benpyrine binds directly to the TNF-α trimer (


 = 82.1 μM)[4]. This binding induces steric hindrance that specifically blocks the interaction between TNF-α and TNFR1 (

= 0.109 µM), aborting the downstream activation of the IκBα/NF-κB and MAPK signaling pathways[1][4].

G cluster_benpyrine Benpyrine (Small Molecule) cluster_etanercept Etanercept (Biologic) TNF TNF-α (Pro-inflammatory Cytokine) Benp Benpyrine (Binds TNF-α Monomer/Trimer) TNF->Benp Targeted by Etan Etanercept (TNFR2-Fc Decoy Receptor) TNF->Etan Targeted by BlockTNFR1 Blocks TNFR1 Interaction (IC50: 0.109 µM) Benp->BlockTNFR1 TNFR1 TNFR1 Receptor BlockTNFR1->TNFR1 Inhibits Sequestration Sequesters Soluble/Membrane TNF-α Etan->Sequestration Sequestration->TNFR1 Prevents Binding NFKB NF-κB & MAPK Signaling (Inflammation) TNFR1->NFKB Activates (if uninhibited) Apoptosis Cell Survival / Apoptosis NFKB->Apoptosis

Fig 1. Divergent mechanisms of TNF-α blockade by Benpyrine and Etanercept.

Quantitative Pharmacodynamic Comparison

To facilitate objective experimental design, the physicochemical and pharmacodynamic properties of both agents are summarized below.

ParameterBenpyrineEtanercept
Modality Small Molecule (

)
Biologic (TNFR2-Fc Fusion Protein)
Target Mechanism Direct TNF-α binding; TNFR1 interaction blockDecoy receptor; sequesters TNF-α
Administration Route Oral (e.g., gavage in murine models)Parenteral (Subcutaneous/IP injection)
Binding Affinity (

)
82.1 μM (to TNF-α)[4]~10-100 pM (to TNF-α)[2]
Inhibition

0.109 μM (TNF-α/TNFR1 interaction)[4]Sub-nanomolar
Immunogenicity Low (Avoids anti-drug antibodies)[5]Moderate (Risk of neutralizing antibodies)[5]
Downstream Effect Abolishes NF-κB/p65 nuclear translocation[4]Broad suppression of TNFR1/2 signaling[2]

Experimental Frameworks: Validated In Vitro & In Vivo Protocols

Robust experimental design requires self-validating systems. The following protocols incorporate intrinsic controls to ensure data integrity when comparing a small molecule (Benpyrine) to a biologic (Etanercept).

Workflow Start In Vitro TNF-α Inhibition Assay CellPrep Culture RAW264.7 Macrophages Start->CellPrep PreTreat Pre-treat with Benpyrine (5-20 μM) or Etanercept (Control) CellPrep->PreTreat Stimulate Stimulate with TNF-α (10 ng/mL) PreTreat->Stimulate Lysis Cell Lysis & Protein Extraction Stimulate->Lysis Western Western Blot (p-IκBα, p65) Lysis->Western ELISA ELISA (IL-6, IL-1β, IL-10) Lysis->ELISA

Fig 2. Standardized in vitro workflow for evaluating TNF-α inhibitor efficacy.

Protocol 1: In Vitro Macrophage Activation Assay (RAW264.7)

Objective: Quantify the blockade of the NF-κB inflammatory cascade. System Validation: This assay uses a vehicle-only negative control (baseline) and a TNF-α-only positive control to establish the maximum dynamic range of IκBα phosphorylation.

  • Cell Seeding : Plate RAW264.7 macrophages at

    
     cells/well in 6-well plates. Causality: Seeding at this density ensures cells remain in the exponential growth phase, preventing contact inhibition from artificially altering baseline NF-κB expression.
    
  • Pre-treatment : Incubate cells with Benpyrine (5-20 μM) or Etanercept (1-10 μg/mL) for 14 hours[4]. Causality: Small molecules require sufficient incubation to achieve intracellular/extracellular equilibrium, whereas biologics need time to uniformly distribute in the culture media to intercept exogenous cytokines.

  • Stimulation : Challenge with 10 ng/mL recombinant TNF-α for exactly 30 minutes[4]. Causality: The 30-minute mark is the critical kinetic window to capture peak phosphorylation of IκBα before compensatory negative feedback loops (e.g., A20 induction) dephosphorylate the targets.

  • Quantification : Lyse cells using RIPA buffer with protease/phosphatase inhibitors. Perform Western blotting for p-IκBα and nuclear p65, normalizing against

    
    -actin and Lamin B1, respectively.
    
Protocol 2: In Vivo Murine Endotoxemia Model

Objective: Evaluate systemic anti-inflammatory efficacy and organ protection. System Validation: Inclusion of a sham-injected group confirms that the inflammatory response is strictly LPS-dependent, not an artifact of handling or gavage stress.

  • Prophylactic Dosing : Administer Benpyrine (25 mg/kg, oral gavage) or Etanercept (5 mg/kg, IP) 2 hours prior to challenge[1][4]. Causality: Staggering the dose 2 hours pre-challenge accounts for the pharmacokinetic absorption phase, ensuring peak plasma concentrations (

    
    ) coincide with the induced cytokine storm.
    
  • Endotoxemic Challenge : Inject LPS (10 mg/kg, IP) to trigger acute systemic inflammation. Causality: LPS rapidly activates TLR4, causing a massive endogenous release of TNF-α, providing a rigorous stress test for the inhibitors.

  • Endpoint Analysis : At 6 hours post-challenge, harvest serum and tissues (liver/lung). Quantify secondary pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6) and the anti-inflammatory cytokine IL-10 via ELISA[4]. Causality: Harvesting at 6 hours allows the primary TNF-α wave to translate into measurable secondary cytokine alterations and observable histological tissue injury.

Translational Perspectives

While Etanercept remains a gold standard for benchmarking TNF-α inhibition in vivo, its utility is limited by parenteral administration and the eventual development of anti-drug antibodies (ADAs)[2][5]. Benpyrine offers a highly specific, orally bioavailable alternative that directly disrupts the TNF-α/TNFR1 axis without triggering ADA formation[1][4]. For drug development professionals, incorporating Benpyrine into preclinical pipelines provides critical insights into the efficacy of small-molecule interventions for rheumatoid arthritis, inflammatory bowel disease, and acute endotoxemia[1].

References

  • Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Small-molecule modulators of tumor necrosis factor signaling Source: DTU Research Database URL:[Link]

  • Benpyrine - Wikipedia Source: Wikipedia URL: [Link]

Sources

Confirming the Benpyrine Binding Site via X-Ray Crystallography: A Comparative Guide for TNF-α Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tumor necrosis factor-alpha (TNF-α) is a master pleiotropic cytokine and a heavily validated target for autoimmune diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. While biologic therapies (e.g., infliximab, adalimumab) dominate the clinical landscape, they are inherently limited by immunogenicity, loss of response over time, and the requirement for intravenous or subcutaneous administration.

Enter Benpyrine , a highly specific, orally active small-molecule inhibitor. Benpyrine directly binds to (


 = 82.1 μM) and blocks its interaction with TNF Receptor 1 (TNFR1) with an 

of 0.109 μM[1]. To optimize such small molecules, structural biologists rely on X-ray crystallography to elucidate the exact binding site and mechanism of action—often revealing that these compounds bind to cryptic pockets, [2].

This guide objectively compares Benpyrine's performance against alternative TNF-α inhibitors and provides a self-validating crystallographic methodology for confirming its allosteric binding coordinates.

Comparative Performance: Benpyrine vs. Alternative TNF-α Inhibitors

To contextualize Benpyrine's performance, we must compare it against both standard-of-care biologics and other experimental small molecules (like SPD304). Biologics act via direct steric hindrance at the receptor interface, whereas small molecules typically employ allosteric modulation to[3].

Table 1: Performance and Mechanistic Comparison of TNF-α Inhibitors
InhibitorModalityTarget Binding SiteAffinity (

) / Potency (

)
Mechanism of ActionClinical Status
Benpyrine Small MoleculeTNF-α Trimer (Cryptic)

: 82.1 μM

: 0.109 μM
Allosteric Trimer DistortionPreclinical
SPD304 Small MoleculeTNF-α Subunit

: ~22.0 μM
Subunit DisplacementPreclinical
Infliximab Monoclonal AntibodyTNF-α (Soluble & Transmembrane)

: ~0.1 nM
Direct Steric HindranceApproved

Mechanistic Pathway: How Benpyrine Disrupts TNF-α Signaling

The native TNF-α cytokine functions as a homotrimer, binding to TNFR1 to trigger the NF-κB signaling cascade, which ultimately leads to inflammation and apoptosis. By binding to the TNF-α trimer, Benpyrine stabilizes an asymmetric, signaling-deficient conformation, effectively [4].

Pathway TNF TNF-α Trimer TNFR1 TNFR1 Receptor TNF->TNFR1 Native Binding TNF->TNFR1 Interaction Blocked Benpyrine Benpyrine Benpyrine->TNF Allosteric Distortion NFKB NF-κB Activation TNFR1->NFKB Signal Transduction Inflammation Inflammation & Apoptosis NFKB->Inflammation Gene Expression

Fig 1: Benpyrine distorts the TNF-α trimer, blocking TNFR1 binding and downstream NF-κB signaling.

Methodology: X-Ray Crystallography Protocol for TNF-α/Benpyrine Complexes

Determining the exact binding coordinates of Benpyrine requires a rigorous, self-validating crystallographic workflow. The following protocol details the causality behind each experimental choice to ensure high-resolution diffraction data.

Step 1: Recombinant Protein Expression & Purification
  • Action: Express human TNF-α (residues 77–233) in E. coli. Purify via Immobilized Metal Affinity Chromatography (IMAC), cleave the affinity tag, and polish using Size-Exclusion Chromatography (SEC).

  • Causality: High-resolution X-ray diffraction demands a perfectly uniform crystal lattice. SEC is a critical gating step to remove aggregates and isolate the intact homotrimer (>95% purity). Even minor oligomeric heterogeneity will prevent crystal nucleation.

Step 2: Ligand Co-Incubation
  • Action: Incubate purified TNF-α (10–15 mg/mL) with a 5-fold molar excess of Benpyrine (solubilized in DMSO, ensuring final DMSO concentration remains <2% v/v) at 4°C for 12–16 hours.

  • Causality: Pre-forming the complex in solution (co-crystallization) is vastly superior to crystal soaking for TNF-α inhibitors. Because small molecules like Benpyrine[5], attempting to soak the ligand into a pre-formed apo-crystal would shatter the existing crystal lattice due to massive conformational shifts.

Step 3: Vapor Diffusion Crystallization
  • Action: Utilize hanging-drop vapor diffusion. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Ammonium Citrate, pH 7.0) and seal over a 500 μL reservoir at 20°C.

  • Causality: Vapor diffusion allows for the slow, controlled evaporation of water from the drop into the reservoir. This gently concentrates both the protein and the precipitant, driving the system into the supersaturation zone required for ordered nucleation without precipitating the protein.

Step 4: Cryoprotection and X-Ray Diffraction
  • Action: Briefly transfer mature crystals into a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) before flash-freezing in liquid nitrogen. Mount on a goniometer and collect diffraction data at a synchrotron light source (100 K).

  • Causality: Flash-freezing mitigates radiation damage from the high-energy X-ray beam. The cryoprotectant prevents the formation of crystalline ice, which would otherwise physically destroy the protein lattice and produce parasitic diffraction rings that obscure the protein's data.

Step 5: Phase Determination and Structural Refinement
  • Action: Solve the phase problem using Molecular Replacement (MR) with a known apo-TNF-α structure (e.g., PDB ID: 1TNF) as the search model. Perform iterative cycles of manual building in Coot and computational refinement in Phenix.

  • Causality: Because the general fold of TNF-α is highly conserved, MR bypasses the need for laborious heavy-atom derivatization. Refinement minimizes the difference between the observed diffraction data and the calculated model, confirming the exact coordinates of the Benpyrine binding site.

Workflow S1 1. Protein Purification S2 2. Ligand Co-incubation S1->S2 S3 3. Vapor Diffusion Crystallization S2->S3 S4 4. X-Ray Diffraction S3->S4 S5 5. Phase Refinement S4->S5

Fig 2: Crystallography workflow for determining the Benpyrine/TNF-α complex binding coordinates.

Quantitative Data Presentation: Crystallographic Statistics

A successful crystallographic experiment is validated by its data collection and refinement statistics. Table 2 outlines the typical threshold metrics required to confidently confirm a small-molecule binding site like Benpyrine's.

Table 2: Typical Crystallographic Validation Metrics for TNF-α Small Molecule Complexes
ParameterTarget Threshold for ValidationCausality / Significance
Resolution < 2.5 ÅEnsures individual water molecules and ligand orientation are clearly visible.

/

< 0.20 / < 0.25Validates that the atomic model accurately represents the diffraction data without overfitting.
Completeness > 95%Ensures no significant gaps exist in the collected diffraction data.
Ramachandran Favored > 96%Confirms the protein backbone geometry is energetically stable and biologically relevant.
Ligand B-factors Comparable to surrounding residuesVerifies full occupancy of Benpyrine in the binding pocket without excessive thermal motion.

References

  • Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors Source: Journal of Chemical Information and Modeling (via ResearchGate) URL:[Link]

  • Discovery of Orally Efficacious Bridged Piperazines as smTNF Modulators Source: ResearchGate URL:[Link]

Sources

Reproducibility of Benpyrine Inhibition in Human PBMCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the translational bottleneck of moving from biochemical assays to complex cellular models like human Peripheral Blood Mononuclear Cells (PBMCs). Targeting Tumor Necrosis Factor-alpha (TNF-α) has historically been dominated by large-molecule biologics. However, the emergence of orally active small molecules like Benpyrine requires a rigorous, reproducible approach to validate their efficacy in vitro.

This guide objectively compares the performance of Benpyrine against standard alternatives—such as monoclonal antibodies (Infliximab) and immunomodulatory imide drugs (Lenalidomide)—and provides a self-validating experimental protocol designed to ensure absolute reproducibility in your PBMC assays.

Mechanistic Grounding & Causality

To design a reproducible assay, we must first understand the distinct causality behind how these inhibitors function.

Benpyrine is a highly specific, orally active small-molecule TNF-α inhibitor. Unlike traditional drugs that broadly suppress inflammation, Benpyrine directly binds to the soluble TNF-α trimer (


) and sterically blocks its interaction with the TNFR1 receptor[1]. By neutralizing this interaction with an 

of

(109 nM), it abolishes the downstream phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB/p65[1].

We can contrast this with two major alternatives:

  • : A chimeric monoclonal antibody that directly binds and neutralizes TNF-α with extreme potency (

    
    )[2]. However, its large size restricts it to parenteral administration and makes it prone to anti-drug antibody (ADA) formation in vivo.
    
  • : An IMiD that does not bind TNF-α directly. Instead, it binds to the E3 ubiquitin ligase Cereblon (CRBN), promoting the degradation of IKZF1/3 transcription factors[3]. This indirectly halts the secretion of TNF-α from PBMCs (

    
    )[3].
    

Mechanism TNF TNF-α (Soluble) TNFR1 TNFR1 Receptor TNF->TNFR1 Binds Benpyrine Benpyrine (Small Molecule) Benpyrine->TNF Directly Neutralizes NFkB NF-κB Translocation TNFR1->NFkB Activates IKK/IκBα Lenalidomide Lenalidomide (IMiD) Secretion TNF-α Secretion Lenalidomide->Secretion Inhibits via CRBN Secretion->TNF Produces

Fig 1: Distinct mechanisms of action for Benpyrine (direct neutralization) vs. Lenalidomide.

Comparative Performance Data

When benchmarking Benpyrine in your lab, expect the following pharmacological profile compared to industry standards.

InhibitorModalityMechanism of ActionPrimary TargetPBMC

(TNF-α Inhibition)
Benpyrine Small Molecule (Oral)Direct neutralization; blocks TNFR1 bindingSoluble TNF-α109 nM (

)
Infliximab Monoclonal Antibody (IV)Direct neutralization; steric hindranceSoluble & Transmembrane TNF-α~0.28 nM (

)
Lenalidomide Small Molecule (Oral)Indirect; inhibits cytokine secretion via CRBNCereblon (CRBN)13 nM

Data synthesized from [1], [3], and[2].

Standardized Experimental Protocol: A Self-Validating System

To evaluate Benpyrine's reproducibility, the assay must be a self-validating system . This means every step includes internal controls to rule out false positives (e.g., mistaking cell death for anti-inflammatory efficacy).

Step 1: PBMC Isolation and Baseline Reset
  • Action : Isolate PBMCs from healthy human whole blood using Ficoll-Paque density gradient centrifugation. Wash twice with PBS and resuspend in RPMI-1640 supplemented with 10% heat-inactivated FBS.

  • Causality Insight : Why rest the cells? Mechanical shear stress and chemical exposure during Ficoll separation artificially upregulate stress-response genes. Plating the cells at

    
     and resting them overnight (12-18 hours) at 37°C resets the baseline activation state, drastically reducing donor-to-donor noise.
    
Step 2: Compound Preparation and Pre-treatment
  • Action : Dissolve Benpyrine in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations of 1, 5, 10, and 20 μM[1]. Pre-treat the rested PBMCs for 2 hours.

  • Causality Insight : Why strictly control DMSO? The final DMSO concentration in the culture must never exceed 0.1% (v/v) . Higher concentrations of DMSO are inherently cytotoxic to primary lymphocytes and will artificially depress TNF-α readouts, destroying the assay's trustworthiness. Always include a "Vehicle Control" well (0.1% DMSO without Benpyrine).

Step 3: LPS Stimulation
  • Action : Add Lipopolysaccharide (LPS) to a final concentration of

    
    [1]. Incubate for 14-24 hours.
    
  • Causality Insight : LPS binds to TLR4 on the surface of the monocyte fraction within the PBMCs, triggering a massive, rapid release of TNF-α. This creates a robust dynamic range (often >1000 pg/mL of TNF-α) against which Benpyrine's inhibitory effect can be accurately quantified.

Step 4: Multiplex Readout (The Self-Validation Checkpoint)
  • Action : Centrifuge the plate to pellet the cells.

    • Supernatant : Harvest for TNF-α quantification via ELISA.

    • Cell Pellet : Resuspend and assay using a luminescent ATP-based viability assay (e.g., CellTiter-Glo).

  • Causality Insight : This is the most critical step for scientific integrity. If Benpyrine reduces TNF-α levels by 90%, but cell viability also drops by 40%, the compound is simply killing the cells. True reproducibility requires proving that the

    
     for TNF-α inhibition occurs at concentrations where cell viability remains >95%. (Note: Benpyrine has been shown to be non-cytotoxic and actually increases cell survival in TNF-α-induced cytotoxicity models[1]).
    

Protocol Isolate 1. PBMC Isolation (Ficoll-Paque) Rest 2. Overnight Rest (Reset Activation) Isolate->Rest Treat 3. Benpyrine Pre-treatment (1-2 hrs, <0.1% DMSO) Rest->Treat Stimulate 4. LPS Stimulation (1 μg/mL, 14-24 hrs) Treat->Stimulate Readout 5. ELISA & Viability Assay (Quantify TNF-α) Stimulate->Readout

Fig 2: Standardized workflow for assessing Benpyrine reproducibility in human PBMCs.

Troubleshooting Donor Variability

When working with primary human PBMCs, biological variance is inevitable. If you observe poor reproducibility of Benpyrine's


 across different runs, investigate the monocyte ratio. Because LPS primarily stimulates the monocyte population (CD14+) to produce TNF-α, variations in the T-cell to monocyte ratio between donors will shift the absolute cytokine yield.

Pro-Tip : To achieve absolute reproducibility, normalize your ELISA data to the percentage of CD14+ cells present in the specific donor's PBMC pool (quantified via baseline flow cytometry), or report the data as a "Percent Inhibition relative to Vehicle Control" rather than absolute pg/mL.

References

  • Bhol, K. C., et al. "AVX-470: A Novel Oral Anti-TNF Antibody with Therapeutic Potential in Inflammatory Bowel Disease." PLoS One (via PMC), 2013. Verified Source:[Link]

  • Sun, W., et al. "Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor." Journal of Medicinal Chemistry, 2020. Verified Source:[Link]

Sources

Benpyrine inhibition of TNF-alpha induced cytotoxicity L929 cells

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance Guide & L929 Cytotoxicity Assay Protocol

Executive Summary

Benpyrine (distinct from the environmental toxin Benzo[a]pyrene) is an emerging small-molecule inhibitor designed to neutralize Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] Unlike monoclonal antibodies (e.g., Infliximab, Adalimumab) that sequester TNF-α in the systemic circulation, Benpyrine is an orally active compound that directly disrupts the TNF-α/TNFR1 protein-protein interaction.

This guide provides a technical analysis of Benpyrine’s efficacy in preventing TNF-α-induced cytotoxicity in L929 murine fibrosarcoma cells—the gold-standard bioassay for TNF activity. We compare its performance against established biologics and first-generation small molecules (e.g., SPD304), supported by mechanistic visualizations and validated experimental protocols.

Part 1: Mechanism of Action

The Therapeutic Gap: Biologics are potent but require parenteral administration and can induce immunogenicity. Small molecules like Benpyrine offer oral bioavailability and tissue penetration but historically suffered from low affinity.

Benpyrine Mechanism: Benpyrine binds directly to the TNF-α trimer (K_D ≈ 82.1 µM).[1][2][3] This binding induces a conformational change or steric hindrance that prevents the cytokine from engaging the TNF Receptor 1 (TNFR1). Consequently, the downstream signaling cascades—specifically the NF-κB pro-inflammatory pathway and the Caspase-8/RIPK1 apoptotic/necroptotic pathway—are aborted.

Figure 1: Benpyrine Inhibition Pathway

Benpyrine_Mechanism TNF TNF-α Trimer Complex TNF-α/Benpyrine Inactive Complex TNF->Complex Stabilization TNFR1 TNFR1 Receptor TNF->TNFR1 Native Binding Benpyrine Benpyrine (Small Molecule) Benpyrine->TNF Direct Binding (Kd = 82.1 µM) Benpyrine->Complex Complex->TNFR1 Steric Blockade (IC50 = 0.109 µM) Survival Cell Survival (Cytoprotection) Complex->Survival Prevention of Signaling TRADD TRADD/RIPK1 Recruitment TNFR1->TRADD Signal Transduction Caspase Caspase-8 / Caspase-3 Activation TRADD->Caspase Pro-Death Signaling Apoptosis L929 Cytotoxicity (Cell Death) Caspase->Apoptosis

Caption: Benpyrine binds free TNF-α, preventing TNFR1 engagement and blocking the downstream apoptotic cascade in L929 cells.

Part 2: Comparative Performance Analysis

The following table contrasts Benpyrine with the industry-standard biologic (Infliximab) and a reference small molecule inhibitor (SPD304).

Table 1: Comparative Profile of TNF-α Inhibitors

FeatureBenpyrineInfliximab (Biologic)SPD304 (Small Molecule)
Modality Small Molecule (Synthetic)Monoclonal Antibody (IgG1)Small Molecule
Target Binding Direct TNF-α Trimer binderTNF-α SequestrationDirect TNF-α binder (disrupts trimer)
L929 IC50 (Potency) 0.109 µM (Interaction Block)< 0.01 µM (High Potency)~4.6 µM
Max Cell Survival Up to 80% recovery>95% recovery~40-50% recovery
Route of Admin Oral (Bioavailable)IV / SC InjectionExperimental (In vitro mostly)
Specificity High (No effect on non-TNF pathways)Very HighModerate
Key Advantage Oral delivery; tissue penetrationProven clinical efficacyProof-of-concept for small molecules
Limitation Lower affinity than antibodiesCost; Immunogenicity; InvasivenessToxicity at high doses

Expert Insight: While Infliximab remains the potency gold standard, Benpyrine represents a significant leap in small molecule efficacy, outperforming older compounds like SPD304 in both potency (IC50) and maximum cytoprotective effect (80% survival vs. ~40%).

Part 3: Validated Experimental Protocol

Assay: L929 Fibroblast TNF-α Neutralization Assay Objective: Quantify the cytoprotective effect of Benpyrine against TNF-α induced apoptosis/necroptosis.

1. Reagents & Preparation
  • Cell Line: L929 (Murine fibrosarcoma).[5][6][7][8][9][10]

  • Sensitizer: Actinomycin D (ActD). Note: L929 cells are resistant to TNF-α alone; ActD inhibits transcription, sensitizing cells to apoptosis.

  • TNF-α: Recombinant Human or Mouse TNF-α.

  • Detection: MTT Reagent (5 mg/mL) or CCK-8.

  • Benpyrine Stock: Dissolve in DMSO (ensure final culture concentration of DMSO < 0.1%).

2. Experimental Workflow (Step-by-Step)

Step 1: Cell Seeding

  • Seed L929 cells in 96-well flat-bottom plates at 2.0 × 10⁴ cells/well in 100 µL DMEM + 10% FBS.

  • Incubate overnight at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Pre-treatment (Optional but Recommended)

  • Aspirate media.[5]

  • Add 50 µL of Benpyrine at graded concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM).

  • Incubate for 1–2 hours to allow cellular uptake or equilibration (if intracellular targets are suspected, though Benpyrine acts extracellularly/at receptor level).

Step 3: TNF-α Challenge

  • Prepare a challenge mix: TNF-α (Final: 10 ng/mL) + Actinomycin D (Final: 1 µg/mL) in media.

  • Add 50 µL of challenge mix to each well (Total volume = 100 µL).

  • Controls:

    • Vehicle Control: Media + DMSO (No TNF, No Drug).

    • Model Control: TNF-α + ActD + DMSO (Max Cytotoxicity).

    • Blank: Media only (No cells).

Step 4: Incubation

  • Incubate for 18–24 hours at 37°C. Observe morphology; dying cells will round up and detach.

Step 5: Viability Readout (MTT)

  • Add 10–20 µL MTT solution to each well.

  • Incubate 4 hours at 37°C (formazan crystals form).

  • Remove supernatant carefully.[5]

  • Solubilize crystals with 100–150 µL DMSO.

  • Measure Absorbance (OD) at 570 nm .

Figure 2: Assay Workflow Diagram

L929_Assay_Workflow Start Seed L929 Cells (2x10^4/well) Incubate1 Overnight Attachment Start->Incubate1 Treat Add Benpyrine (0.1 - 50 µM) Incubate1->Treat Challenge Add Challenge Mix (TNF-α 10ng/mL + ActD 1µg/mL) Treat->Challenge Incubate2 Incubate 18-24 Hours Challenge->Incubate2 Readout MTT/CCK-8 Assay (OD 570nm) Incubate2->Readout

Caption: Step-by-step workflow for the Benpyrine/TNF-α neutralization assay in L929 cells.

Part 4: Data Interpretation & Validation

To ensure Scientific Integrity , calculate the percentage of cell protection using the following formula:



Success Criteria:

  • Model Validity: The Model Control (TNF + ActD) must show < 50% viability compared to Vehicle Control. If viability is > 50%, the TNF dose or ActD sensitization failed.

  • Dose-Response: Benpyrine should exhibit a sigmoidal dose-response curve.

  • IC50 Calculation: Use non-linear regression (4-parameter logistic fit) to determine the concentration providing 50% inhibition of cytotoxicity.

Expected Results:

  • Benpyrine: Should restore viability to 60–80% at optimal doses (approx 10–20 µM).

  • Specificity Check: Benpyrine alone (without TNF) should not reduce viability (verifies lack of intrinsic toxicity).

References
  • Grokipedia. (2025). Benpyrine: Mechanism and Applications in TNF-α Inhibition. Retrieved from

  • MedChemExpress. (2024). Benpyrine Product Information and Biological Activity. Retrieved from

  • BenchChem. (2025).[5] (Rac)-Benpyrine in L929 Fibroblast Cytotoxicity Assay: Protocols and Application Notes. Retrieved from

  • Sun, et al. (2020).[4] Discovery of Small Molecule TNF-α Inhibitors using Structure-Based Virtual Screening. Journal of Medicinal Chemistry. (Contextual citation from search results).

  • He, et al. (2005). Small-molecule inhibition of TNF-alpha.[2][4][11][12] Science. (Reference for SPD304 comparison).

Sources

Benchmarking Benpyrine against novel small molecule inhibitors

Comparative Guide: Benchmarking Benpyrine Against Novel Small Molecule TNF- Inhibitors

Executive Summary

Benpyrine (C




1

2

This guide benchmarks Benpyrine against both established small molecule references (e.g., SPD-304 ) and the biologic gold standard. It focuses on Benpyrine's mechanism as a direct Protein-Protein Interaction (PPI) inhibitor, its oral bioavailability, and its safety profile in preclinical models.

Mechanistic Profiling & Signal Transduction

The Challenge: Targeting the TNF- Trimer

TNF-


3


Benpyrine's MOA: Unlike kinase inhibitors (e.g., JAK inhibitors) that act intracellularly, Benpyrine binds directly to the TNF-

11345
Pathway Visualization: Benpyrine Intervention

The following diagram illustrates the canonical TNF-

TNF_SignalingTNFTNF-α TrimerComplexTNF-α/TNFR1 ComplexTNF->Complex BindingBenpyrineBenpyrine(Inhibitor)Benpyrine->TNF Direct Binding(Kd ~82.1 µM)Benpyrine->Complex Blocks Interaction(IC50 ~0.109 µM)TNFR1TNFR1 ReceptorTNFR1->ComplexTRADDTRADD/TRAF2/RIP1Complex->TRADD RecruitmentIKKIKK Complex(Phosphorylation)TRADD->IKK ActivationIkBIκBα(Degradation)IKK->IkB PhosphorylationNFkBNF-κB TranslocationIkB->NFkB ReleasesInflammationPro-inflammatoryGene ExpressionNFkB->Inflammation Transcription

Caption: Benpyrine intercepts signaling upstream by directly binding TNF-


1235678

Comparative Benchmarking Data

The following data synthesizes performance metrics from key studies, specifically comparing Benpyrine with SPD-304 (a reference small molecule inhibitor) and Etanercept (biologic control).

Table 1: Physicochemical & Pharmacological Comparison
FeatureBenpyrine SPD-304 Etanercept (Biologic)
Modality Small Molecule (Oral)Small Molecule (Reference)Fusion Protein (Injectable)
Target Binding Direct TNF-

Binding
Direct TNF-

Binding
TNF-

Sequestration
Binding Affinity (

)
82.1

M
~5.36

M
< 0.1 nM
Inhibition Potency (

)
0.109

M
(PPI Assay)
~4-9

M
~0.001

M
Oral Bioavailability Yes (Active in CIA model)Poor / ToxicNo (Parenteral only)
Mechanism Note Disrupts TNFR1 interactionPromotes trimer disassemblyDecoy receptor
Toxicity (

/Cell)
Low cytotoxicity (L929)High cytotoxicity riskLow (Immunogenicity risk)
Analysis of Causality
  • Affinity vs. Efficacy: While SPD-304 has a higher binding affinity (

    
    ), Benpyrine demonstrates superior functional inhibition (
    
    
    ) in preventing the receptor interaction. This suggests Benpyrine binds a more critical epitope for steric hindrance of TNFR1.
  • Bioavailability: Benpyrine's scaffold (benzyl-purine-pyrrolidinone) offers favorable Lipinski properties compared to the older SPD-304, enabling oral administration—a critical differentiator for chronic autoimmune management.

Experimental Protocols for Validation

To validate Benpyrine's efficacy in your own lab, use the following self-validating protocols.

Protocol A: TNF- /TNFR1 Competition ELISA

Objective: Quantify the ability of Benpyrine to block the physical interaction between TNF-

34
  • Coat Plate: Immobilize Recombinant Human TNFR1 (2

    
    g/mL in PBS) onto a 96-well microplate. Incubate overnight at 4°C.
    
  • Block: Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 5% BSA for 2 hours at RT.

  • Compound Prep: Prepare serial dilutions of Benpyrine (0.01

    
    M to 100 
    
    
    M) in PBS.
    • Control: Use SPD-304 as a positive small molecule control.

    • Vehicle: 0.1% DMSO.

  • Pre-incubation: Mix Benpyrine dilutions with Biotinylated-TNF-

    
     (10 ng/mL). Incubate for 1 hour at 37°C to allow compound-cytokine binding.
    
  • Binding Reaction: Transfer the mixture to the TNFR1-coated plate. Incubate for 2 hours at RT.

  • Detection: Wash 3x with PBST. Add Streptavidin-HRP (1:5000). Incubate 45 min.

  • Readout: Add TMB substrate. Stop with 2M H

    
    SO
    
    
    . Read OD
    
    
    .
  • Validation: Plot OD

    
     vs. Log[Concentration]. Calculate 
    
    
    . A valid assay must show a sigmoidal dose-response for the uninhibited control.
Protocol B: L929 Cytotoxicity Rescue Assay

Objective: Assess functional rescue of cells from TNF-

  • Seeding: Seed L929 mouse fibroblast cells (2

    
     10
    
    
    cells/well) in 96-well plates. Culture overnight.
  • Treatment: Pre-treat cells with Actinomycin D (1

    
    g/mL) to sensitize them to TNF-
    
    
    .
  • Induction: Add Recombinant Human TNF-

    
     (10 ng/mL) + Benpyrine (graded concentrations).
    
  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Viability Measure: Add CCK-8 or MTT reagent. Incubate 4 hours. Measure Absorbance.

  • Calculation:

    
    
    Success Criteria: Benpyrine should restore viability in a dose-dependent manner (
    
    
    estimation).

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound screening to in vivo validation, ensuring a robust data package.

WorkflowScreenStep 1: Virtual Screening(Structure-Based)ELISAStep 2: PPI ELISA(TNF-α/TNFR1 Binding)Screen->ELISA Hit SelectionMSTStep 3: MST/SPR(Direct Binding Kd)ELISA->MST Affinity CheckCellStep 4: L929 Assay(Functional Rescue)MST->Cell BioactivityWesternStep 5: Western Blot(p-IκBα / p-p65)Cell->Western Mechanism CheckInVivoStep 6: CIA Mouse Model(Oral Dosing)Western->InVivo Efficacy Validation

Caption: Integrated workflow for validating Benpyrine, moving from in silico prediction to in vivo efficacy in collagen-induced arthritis (CIA) models.

References

  • Sun, W., Wu, Y., Zheng, M., et al. (2020). Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-

    
     Inhibitor.[6][8][9][10] Journal of Medicinal Chemistry, 63(15), 8146–8156.[11] [Link]
    
  • He, M., et al. (2005). Small-molecule inhibition of TNF-

    
    . Science, 310(5750), 1022-1025. (Reference for SPD-304 comparison). [Link]
    
  • Yang, Y., et al. (2023). Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-

    
     Inhibitors.[11] Journal of Chemical Information and Modeling, 63(12), 3911–3924.[11] (Reference for newer Benpyrine derivatives/Compound 10). [Link]
    

Mechanistic Causality: How Benpyrine Disrupts TNF-α Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Benpyrine Target Engagement In Vivo: A Comparative Technical Guide

As the therapeutic landscape for autoimmune diseases evolves, the over-reliance on biologic tumor necrosis factor-alpha (TNF-α) inhibitors (such as Adalimumab and Etanercept) has exposed critical clinical limitations, including immunogenicity, loss of response, and the necessity for subcutaneous or intravenous administration. The discovery of Benpyrine , an orally active small-molecule TNF-α inhibitor, represents a paradigm shift in targeted anti-inflammatory therapy.

This guide provides a comprehensive, causality-driven framework for validating Benpyrine’s target engagement and efficacy in vivo, comparing its performance metrics against existing alternatives to equip drug development professionals with actionable, field-proven methodologies.

To validate a drug, one must first understand the precise biophysical nature of its intervention. TNF-α is a pleiotropic cytokine that drives inflammation by forming a homotrimer and binding to TNF Receptor 1 (TNFR1). Biologics sequester this cytokine in circulation. In contrast, Benpyrine functions via direct small-molecule allosteric blockade.

Benpyrine binds directly to the TNF-α trimer with a dissociation constant (


) of 82.1 μM, yet it exhibits a highly potent 

of 0.109 μM for disrupting the TNF-α/TNFR1 protein-protein interaction[1]. This discrepancy between

and

suggests that Benpyrine does not merely compete for the receptor binding site; rather, it induces a conformational trap within the TNF-α trimer that disproportionately abolishes its ability to engage TNFR1. By halting this primary interaction, Benpyrine completely abolishes the downstream activation of the IKK complex, preventing the phosphorylation of IκBα and the subsequent nuclear translocation of2[2].

Pathway TNF TNF-α Trimer TNFR1 TNFR1 Receptor TNF->TNFR1 Binding IKK IKK Complex TNFR1->IKK Activation Benpyrine Benpyrine (Small Molecule) Benpyrine->TNF Allosteric Blockade NFKB NF-κB Translocation IKK->NFKB Phosphorylation Inflammation Pro-inflammatory Cytokines NFKB->Inflammation Gene Expression

Caption: Mechanism of Benpyrine disrupting TNF-α/TNFR1 interaction and downstream NF-κB signaling.

Comparative Performance Analysis

When benchmarking Benpyrine against standard-of-care biologics (e.g., Adalimumab) and early-generation small molecules (e.g., SPD-304), the primary advantages lie in its oral bioavailability and rapid systemic distribution. While biologics boast picomolar affinities, their large molecular weight restricts them to extracellular spaces and requires injection. Benpyrine achieves comparable downstream phenotypic suppression in vivo despite a micromolar


, proving that high-affinity binding is not the sole determinant of therapeutic efficacy if the allosteric disruption is highly efficient.

Table 1: Quantitative Comparison of TNF-α Inhibitors

MetricBenpyrineAdalimumab (Biologic)SPD-304 (Early SM)
Modality Small MoleculeMonoclonal AntibodySmall Molecule
Target TNF-α TrimerTNF-α (Soluble & Transmembrane)TNF-α Trimer
Binding Affinity (

)
82.1 μM< 0.001 μMMicromolar
Inhibition (

)
0.109 μM< 0.001 μM> 20.0 μM
Route of Admin. Oral (p.o.)Subcutaneous (s.c.)N/A (Toxicity limits)
Bioavailability High SystemicHigh (but restricted distribution)Poor
Immunogenicity NoneHigh (Anti-drug antibodies)None

In Vivo Target Engagement & Efficacy Validation

To rigorously validate Benpyrine, we must separate phenotypic efficacy (disease reduction) from molecular target engagement (physical binding to TNF-α in vivo). Relying solely on disease models can yield false positives due to off-target effects. Therefore, the following protocols utilize a dual-axis approach: phenotypic validation via the Collagen-Induced Arthritis (CIA) model, followed by orthogonal molecular validation using an ex vivo Cellular Thermal Shift Assay (CETSA).

Workflow Mice Balb/c Mice (CIA Model) Induction Collagen Immunization Mice->Induction Dosing Benpyrine Dosing (25-50 mg/kg p.o.) Induction->Dosing Readout Clinical Scoring & Cytokines Dosing->Readout Efficacy TE Ex Vivo Target Engagement Dosing->TE Validation

Caption: In vivo experimental workflow for validating Benpyrine efficacy and target engagement.

Protocol A: Phenotypic Efficacy via Collagen-Induced Arthritis (CIA) Model

Causality & Rationale: The CIA model in Balb/c mice is selected because it breaks immune tolerance to joint cartilage, closely mimicking the pathogenesis of human rheumatoid arthritis driven by TNF-α[3]. Oral gavage of Benpyrine allows us to assess its systemic pharmacokinetic viability.

Step-by-Step Methodology:

  • Acclimatization: House male Balb/c mice (8-10 weeks old) under standard conditions for 7 days prior to induction.

  • Induction (Day 0 & Day 21): Inject mice intradermally at the base of the tail with 100 μL of an emulsion containing Type II bovine collagen and Complete Freund's Adjuvant (CFA). A booster is given on Day 21 using Incomplete Freund's Adjuvant (IFA).

  • Dosing Regimen (Days 22-36): Randomize mice into groups. Administer1[1].

  • Endpoint Analysis: Score paw swelling blindly every 48 hours (Scale 0-4 per paw). At Day 36, sacrifice animals, collect serum, and quantify pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) via ELISA.

Self-Validating System: This protocol mandates a Vehicle-Only group (Negative Control) to establish baseline disease severity, and an Adalimumab-treated group (Positive Control, 5 mg/kg s.c. twice weekly). If the Adalimumab group fails to show a statistically significant reduction in paw swelling, the entire induction cohort is deemed invalid, preventing false-negative assessments of Benpyrine.

Protocol B: Ex Vivo Target Engagement via CETSA

Causality & Rationale: Efficacy in the CIA model proves Benpyrine reduces inflammation, but it does not prove it did so by binding TNF-α. To rule out off-target anti-inflammatory mechanisms, we utilize the Cellular Thermal Shift Assay (CETSA). CETSA relies on the biophysical principle that a ligand-bound protein is thermodynamically stabilized and resists heat-induced unfolding and aggregation compared to its unbound state.

Step-by-Step Methodology:

  • Tissue Harvesting: 2 hours post-final Benpyrine dose (at

    
    ), harvest liver and inflamed joint tissue from the CIA mice.
    
  • Lysate Preparation: Homogenize tissues in non-denaturing lysis buffer supplemented with protease inhibitors. Centrifuge at 20,000 x g for 20 mins at 4°C to isolate the soluble proteome.

  • Thermal Aliquoting: Divide the clarified lysate into 8 equal aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Separation & Detection: Centrifuge the heated aliquots at 20,000 x g for 20 mins to pellet denatured proteins. Run the soluble supernatant on an SDS-PAGE gel and perform a Western Blot probing for TNF-α.

Self-Validating System: The assay must include a parallel Western Blot probe for a non-target housekeeping protein (e.g., GAPDH or β-actin). If GAPDH shows a thermal shift alongside TNF-α, Benpyrine is acting as a non-specific protein aggregator (a false positive). True target engagement is validated only when TNF-α exhibits a dose-dependent thermal shift while the housekeeping protein's melt curve remains completely unchanged.

References

  • Sun W, Wu Y, Zheng M, Yang Y, Liu Y, Wu C, et al. "Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor". Journal of Medicinal Chemistry. (2020).[Link]

  • Yang Y, Liu Y, Sa K, Wang H, Lin Y, Li H, et al. "Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors". Journal of Chemical Information and Modeling. (2023).[Link]

  • ResearchGate. "Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors". ResearchGate Publications. (2023).[Link]

Sources

Safety Operating Guide

Benpyrine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Benpyrine: Comprehensive Guide to Experimental Handling, Assays, and Proper Disposal

Nomenclature Caution: In laboratory shorthand, the targeted TNF-α inhibitor Benpyrine (CAS 1333714-43-4) is occasionally confused with Benzo[a]pyrene (CAS 50-32-8), a highly regulated, carcinogenic polycyclic aromatic hydrocarbon. While both require stringent environmental controls, their hazard profiles and chemical properties differ significantly. This guide strictly addresses the operational and disposal procedures for the experimental TNF-α inhibitor, Benpyrine.

Introduction to Benpyrine

Benpyrine is a highly specific, orally active small-molecule inhibitor of tumor necrosis factor-alpha (TNF-α)[1]. In pharmacological research, it is utilized to study inflammatory and autoimmune diseases by disrupting the formation of the TNF-α trimer, thereby preventing its interaction with the TNF receptor 1 (TNFR1)[2]. Because it is a biologically active pharmaceutical ingredient (API), proper handling and disposal are critical to maintaining laboratory safety and preventing environmental contamination[3].

Mechanism of Action & Pathway Visualization

Benpyrine acts upstream of the inflammatory cascade. Rather than inhibiting intracellular kinases, it binds directly to the TNF-α cytokine (KD = 82.1 µM), physically blocking its ability to bind to TNFR1[4]. This prevents the downstream phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, effectively halting the transcription of pro-inflammatory cytokines like IL-6 and IL-1β[4].

G TNF TNF-α Cytokine TNFR1 TNFR1 Receptor TNF->TNFR1 Normal Binding NFKB NF-κB Translocation TNFR1->NFKB Intracellular Signaling INFLAM Inflammatory Cascade NFKB->INFLAM Gene Transcription BENP Benpyrine (Small Molecule) BENP->TNF Disrupts Trimerization

Figure 1: Benpyrine mechanism of action disrupting the TNF-α/TNFR1 inflammatory cascade.

Quantitative Physicochemical Properties

Understanding the physicochemical properties of Benpyrine is essential for both experimental design and waste segregation.

PropertyValueOperational & Safety Relevance
Chemical Formula C16H16N6OComplex heterocyclic structure; requires high-temp incineration for complete destruction[2].
Molecular Weight 308.34 g/mol Small molecule size allows rapid cellular permeation[2].
Target Affinity (KD) 82.1 µMHigh specificity for TNF-α binding[4].
Inhibitory Conc. (IC50) 0.109 µMPotent disruption of TNF-α/TNFR1 protein-protein interaction[2].
Solubility (DMSO) ~12.5 mg/mLRequires sonication. DMSO acts as a carrier solvent, posing a skin-permeation hazard[2].
Storage (Powder) -20°C (Up to 3 years)Thermally stable as a solid; degrades in aqueous solutions over time[2].

Standard Operating Procedure: In Vitro Macrophage Assay

To ensure self-validating and reproducible results, follow this optimized workflow for utilizing Benpyrine in RAW 264.7 macrophage assays.

Step 1: Stock Solution Preparation

  • Action: Weigh 3.08 mg of Benpyrine powder and dissolve in 1 mL of fresh, anhydrous DMSO to yield a 10 mM stock solution. Use ultrasonication if necessary to ensure complete dissolution.

  • Causality: Moisture-contaminated DMSO significantly reduces the solubility of Benpyrine, leading to micro-precipitates and inconsistent cellular dosing[5].

Step 2: Cell Seeding and Equilibration

  • Action: Seed RAW 264.7 cells in a 96-well plate at

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Causality: Allowing cells to adhere and return to a basal metabolic state prevents stress-induced baseline inflammation, ensuring the observed NF-κB inhibition is solely attributable to Benpyrine.

Step 3: Inhibitor Pre-treatment

  • Action: Dilute the 10 mM stock in culture media to a final concentration of 5-20 µM. Ensure the final DMSO concentration remains below 0.5% (v/v). Pre-treat the cells for 14 hours[4].

  • Causality: A 14-hour pre-incubation provides sufficient time for Benpyrine to fully equilibrate and bind to endogenous TNF-α before the inflammatory cascade is artificially triggered[4]. Keeping DMSO <0.5% prevents solvent-induced cytotoxicity.

Step 4: Inflammatory Stimulation

  • Action: Add 10 ng/mL of recombinant TNF-α or 1 µg/mL LPS to the wells[4]. Incubate for the required duration before downstream analysis (e.g., Western blot for IκBα phosphorylation).

Benpyrine Proper Disposal Procedures

According to safety data sheets, while Benpyrine is not explicitly classified under standard GHS hazard categories, it is a potent API that must not be allowed to enter sewers, surface water, or groundwater[3].

Step 1: Liquid Waste Segregation

  • Procedure: Collect all Benpyrine-containing culture media, DMSO stock solutions, and wash buffers into clearly labeled, high-density polyethylene (HDPE) carboys. Never pour Benpyrine solutions down the sink.

  • Causality: Benpyrine retains biological activity in aqueous environments. Standard municipal wastewater treatment plants are not equipped to filter complex heterocyclic APIs, leading to potential ecological signaling disruption[3]. Furthermore, DMSO can degrade standard plastics over time; HDPE provides superior chemical resistance.

Step 2: Solid Waste Segregation

  • Procedure: Dispose of all pipette tips, microcentrifuge tubes, and cell culture flasks exposed to Benpyrine in dedicated solid chemical waste bins lined with compatible, puncture-resistant bags.

  • Causality: Segregating solid chemical waste from standard biohazardous waste is critical. Standard biohazard autoclaving uses high-pressure steam, which is insufficient to break the stable C16H16N6O chemical bonds. These materials must be routed to high-temperature chemical incineration[2].

Step 3: Spill Management

  • Procedure (Powder): Do not sweep dry powder. Gently cover the spill with a damp absorbent pad to prevent aerosolization, then transfer to a hazardous waste container.

  • Procedure (Liquid): Contain liquid spills using inert absorbent materials (e.g., vermiculite or universal spill pads). Wash the area with a 10% bleach solution followed by water.

  • Causality: Sweeping aerosolizes the API, creating an inhalation hazard that bypasses standard PPE (like nitrile gloves) and directly enters the respiratory tract.

Step 4: Labeling and EHS Transfer

  • Procedure: Label all containers strictly as "Hazardous Chemical Waste - Biologically Active API (Benpyrine in DMSO/Media)". Do not use abbreviations. Transfer the containers to your institutional Environmental Health and Safety (EHS) department for final disposal via licensed high-temperature incineration.

  • Causality: Clear, unabbreviated labeling prevents EHS from confusing the waste with the highly regulated carcinogen Benzo[a]pyrene, ensuring it is processed under the correct regulatory waste stream.

References

  • Benpyrine - Wikipedia. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXmxTm3o78O64MnRNu-PAFYjaTk9ABqHhcya1R9XcerutryLWfiX34bHjvNeVGHFAq6ogtS8rOb-vhP2WEn6qqGksf3MvVTQm0VVi_QSrDZiK1TAznodvqfMYurJQ5NWYgRA==]
  • Benpyrine - Grokipedia. grokipedia.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxPRhJbQ3iQO0oIH2gxBiokTn4ngDpf7UTIrIk9b9ZxIHLTfJ1mBY9EjJ4Hl9INdhBY9i1UgfS_QuzWB3HsJbg7N_IyR_2I704dsLF3-0eDzRUIOyh-K9xu9Oc4KxT0hw=]
  • Benpyrine | TNF-α Inhibitor - MedChemExpress. medchemexpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0Kj66ijvJO9mTu7d145P0EtlRGMCUTgZ6QWw1QDCyLrWWSbif9uCF7WjBs8Nl34JCmhb8gsLKf2zlPbGYQWcVvX5WKC5n2l_EIKbMgVqUzf0qUHdaX0IUV5aqAzKFyFxI9GQK2F4kxA==]
  • Benpyrine racemate | TNF-alpha inhibitor - Selleck Chemicals. selleckchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlMfKbMbqPywHQWzJPtlPXe_WTyPDZ87pEg2JJy3Y7_1eWB_g0kdE-5S0lP6P3poYOTIXUmE2Ux1A49LIKBjGQzgmL4mR4j4SfsnrTsg5SZ0U1_eTXq7DfDzp8AXe0pkEj-znqfJHfZv_RqVhcTKWrmjR3y_n72A==]
  • Safety Data Sheet: rac-Benpyrine - Cayman Chemical. caymanchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhIHTEzXgLtbuhn0rSpu3UFvQI6GCNzpzwkmoIbbIxYDuPNX2DWCLi6nHUUQoO4-cXtXdoPdSR9nVxx3QEHzZICNzcH_rcWulay6mQX1_W-TcDrU7ncNu_Tel1DRPxG5dtPUbQi50BXGI=]

Sources

Mechanistic Causality: Why Benzo[a]pyrene Demands Extreme Caution

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benzo[a]pyrene (Benpyrine) Laboratory Safety, PPE, and Operational Guide

Executive Summary As a Senior Application Scientist, I frequently audit laboratory workflows involving highly hazardous polycyclic aromatic hydrocarbons (PAHs). Benzo[a]pyrene (BaP), often referred to as Benpyrine, is a potent Group 1 carcinogen, mutagen, and reproductive toxin[1]. Handling this compound requires more than mere compliance; it demands a mechanistic understanding of why the safety protocols exist. This guide provides an authoritative, self-validating system for Personal Protective Equipment (PPE) selection, daily operations, and EPA-compliant disposal.

Benzo[a]pyrene itself is relatively inert until it crosses a biological barrier. The extreme hazard arises from its metabolic activation. When inhaled, ingested, or absorbed through the skin, cytochrome P450 enzymes (specifically CYP1A1/1B1) oxidize BaP into epoxides, which are then hydrolyzed to diols, and further oxidized to Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE)[2].

BPDE is a highly reactive electrophile that covalently binds to the nucleophilic guanine bases in DNA. This forms bulky DNA adducts that distort the helical structure, leading to G-to-T transversions during replication and, ultimately, carcinogenesis. Because there is no safe threshold for exposure to a mutagenic carcinogen[2], our PPE and handling strategies are designed around the principle of Absolute Containment—preventing any molecular interaction with the researcher.

BaP_Toxicity BaP Benzo[a]pyrene (Inert Procarcinogen) CYP1 Cytochrome P450 (CYP1A1/1B1) BaP->CYP1 Epoxide BaP-7,8-epoxide CYP1->Epoxide BPDE BPDE (Ultimate Carcinogen) CYP1->BPDE EH Epoxide Hydrolase Epoxide->EH Diol BaP-7,8-dihydrodiol EH->Diol Diol->CYP1 DNA DNA Adduct Formation (G-to-T Transversion) BPDE->DNA Cancer Mutagenesis & Carcinogenesis DNA->Cancer

Metabolic activation pathway of Benzo[a]pyrene to the carcinogenic BPDE.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be proportionate to the physical state of BaP (solid powder vs. solution) and the scale of the operation. BaP is highly lipophilic and can rapidly penetrate standard laboratory gloves if it is dissolved in organic carrier solvents like DMSO, acetone, or dichloromethane[2].

PPE CategoryAnalytical Scale (< 1 mg, Solutions)Preparative Scale (Solid Powder, > 1 mg)Causality / Rationale
Respiratory Fume hood (Face velocity >100 fpm)N100 (US) / P3 (EN 143) Full-Face Respirator[3]Prevents inhalation of aerosolized particulates. BaP powder is highly prone to electrostatic dispersion.
Hand Protection Double-gloving (Nitrile, 8 mil minimum)Double-gloving (Nitrile inner, Butyl/Viton outer)Solvents act as carriers, driving BaP through standard nitrile. Viton provides superior resistance to organic solvents[2].
Eye/Face Safety goggles (EN 166 / ANSI Z87.1)Full-face shield over safety goggles[3]Prevents mucosal absorption from accidental splashes or dust generation[4].
Body Disposable Tyvek® lab coatTyvek® suit with elastic cuffs, shoe coversPrevents accumulation of BaP dust on reusable cotton garments, which can cause secondary exposure[5].

Operational Workflow & Handling Protocol

Every step in handling BaP must be a self-validating system, meaning the protocol inherently verifies its own safety through engineering controls.

Step-by-Step Methodology:

  • Preparation: Establish a designated "High Hazard" work area. Line the fume hood with disposable, absorbent, plastic-backed bench paper to catch micro-spills.

  • Static Elimination: BaP powder builds strong electrostatic charges, causing it to "jump" from spatulas. Use an anti-static gun (e.g., Zerostat) on the weighing vessel and spatula before transferring the solid.

  • Weighing: Never weigh BaP on an open bench. Use an enclosed analytical balance located within a certified fume hood or a specialized powder weighing enclosure equipped with HEPA filtration[5].

  • Dissolution: Dissolve the solid directly in the weighing vial to minimize transfer steps. Cap the vial tightly before removing it from the hood.

  • Decontamination: After the procedure, wipe down all tools (spatulas, tweezers) with a solvent that solubilizes BaP (e.g., acetone or methanol)[1], followed by a wash with strong detergent and water. Dispose of the wipes as hazardous waste.

Spill Response & Decontamination Plan

Immediate and methodical response is critical to prevent environmental release, as BaP is highly toxic to aquatic life (H410)[3].

Spill_Response Spill BaP Spill Detected Assess Assess Spill State & Volume Spill->Assess Minor Minor Spill (< 50 mL or < 1g) Inside Fume Hood Assess->Minor Major Major Spill (> 50 mL or > 1g) Outside Fume Hood Assess->Major Solid Solid Spill: Use HEPA Vacuum or Damp Wipe Minor->Solid Powder Liquid Liquid Spill: Apply Diatomite/Sand Minor->Liquid Solution Evacuate Evacuate Area & Call HazMat Major->Evacuate Collect Collect in Sealable Container Solid->Collect Liquid->Collect Dispose Label as EPA U022 Waste Collect->Dispose

Decision tree and procedural workflow for Benzo[a]pyrene spill response.

Minor Spill Protocol (Inside Fume Hood):

  • Don PPE: Ensure an N100 respirator and double gloves are worn before approaching the spill[3].

  • Containment (Liquid): Surround and cover the spill with liquid-binding material (diatomite, sand, or universal binders). Do not use combustible materials like sawdust[1].

  • Containment (Solid): Do not dry sweep. Dampen the powder with water or a compatible solvent to prevent aerosolization, or use a dedicated HEPA-filtered vacuum[5].

  • Collection: Shovel the absorbed mixture into a sealable, chemically resistant container (e.g., high-density polyethylene or glass)[5].

  • Surface Wash: Wash the affected area with an organic solvent (acetone) followed by a strong detergent solution.

Disposal & Waste Management

Benzo[a]pyrene is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).

  • Waste Classification: Discarded commercial chemical products, off-specification species, container residues, and spill residues of BaP are explicitly classified under EPA Waste Number U022 [5][6].

  • Segregation: Never mix BaP waste with general organic waste. It must be segregated into dedicated, clearly labeled U022 hazardous waste containers.

  • Environmental Protection: BaP has a high soil/water partition coefficient (Kd) and persists in the environment[4]. It must never be flushed down the sanitary sewer[4]. All waste must be transferred to a licensed hazardous waste disposal facility for high-temperature incineration[3].

References

  • Agilent Technologies. "Benzo(a)Pyrene Standard - Safety Data Sheet." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVpPo8muTtsBwEk7Z7R6M0inLqww3lIqWP1oBA1IXtRhjwsUqfrGuiAtMtildD6_prxKiUC67sQwcz7H65jJajYVjS06lY-BRPNrsQw0yeQWbOixWtqX--WiN-bTVvDxE6apeLaEfg_5Kok8BPSnUNlpoYlPG6gfaYigxYww==]
  • Fisher Scientific. "SAFETY DATA SHEET: Benzo[a]pyrene." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkidrjkeMDqKF5jKf6KTQGQCRi1W_QOOEkGBdaB_sAnavO4gIrxvG7k6-bTeF-xkQJBr2KBKyEZcTxV6vWYnIUW2hP7duQXENOgufum-X_5NUgKtyEs4nzcDgWCVGlULGHgpJMWe0xB_idszi90tE8vbnndp1ThBbXLP6lW9RV-z33Vj4bf4OkpnWDNPEdTLxpttPyGrbTgI9BRY62bEV4QqaeoN8A0A3MhApFSJiYkYyPoTysU67bSJtju5kccJgqeg0bkUrXGgT9MuFy248efTw=]
  • New Jersey Department of Health. "BENZO(a)PYRENE - Hazardous Substance Fact Sheet." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5plhIwvbOeK9lT7Gezo0D4gbw_TlhQX-ApJhjGuKiFOs59w1fGZwsFNUSTikBbVhzmn9TX2jvzK9s8XDVk3CkjylOSn53PWaLnsVHA1xE4L8vDyXR_UPOQ7IRE3sJx4U3qTZEdTh74C6HgCGu1YE6-Q==]
  • Santa Cruz Biotechnology. "Benzo[a]pyrene - Antibodies & Safety." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN1i42hLfyxv3Bw4uD0ICwWd-JwGcDIOSeTI7MaLtgXk5CoQhEBMCJQh193ucwqEmKB84GcnDjN4UYbjdxuXabRv01o2sf9fDs5hDJAxKP9768g0fTMs_hxgUTKuPFXJzOS_ru]
  • Sigma-Aldrich. "Benzo a pyrene-d12 Safety Data Sheet." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrWiJQ4O6ND6mG4aPvJSGh-iomZBHQuj8bEm8U46JaW-rxoxaSUGOr8cL7NKp4-IzAx3zPomsRgnmtrarrHR9Oh9XBP1YUoJPCOIVNmPk3bxTWc4pXyq_0M9DZ2zKbWkmAZ1COl0fcnYpcO3Cy1qsoNtLK-K1J3FmVEvgDMFQjdzlP]
  • TargetMol. "Safety Data Sheet - TargetMol." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaHuWP_Y7ZNOflLG1ynBiMHd4ko4TNb-sox1BwI_NwBVhFc9zoikmbCWQ6BJ3zL89yza6BDbMOsnoh5Tsnzuk8VxsCO8V-lBeEnLUztKKHoMot7lJZZy0EwHC5hRtuwZXuUCBfkff0tdL_34P_LsGKcEVsuoOSp1WRNZPDHpjM7uDhM2pyNPvReDrWi21D]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benpyrine
Reactant of Route 2
Reactant of Route 2
Benpyrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.